molecular formula C30H46O4 B12318840 28-Hydroxy-3-oxoolean-12-en-29-oic acid

28-Hydroxy-3-oxoolean-12-en-29-oic acid

Cat. No.: B12318840
M. Wt: 470.7 g/mol
InChI Key: HVLPFRAXQYBRJO-UHFFFAOYSA-N
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Description

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a useful research compound. Its molecular formula is C30H46O4 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)

InChI Key

HVLPFRAXQYBRJO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, a summary of its biological effects, detailed experimental protocols for its study, and an elucidation of its known signaling pathways. While quantitative data on its yield from natural sources is not extensively documented in current literature, this guide consolidates the available qualitative and mechanistic information to serve as a valuable resource for ongoing and future research.

Natural Sources

This compound has been predominantly isolated from plant species belonging to the Celastrus and Rhododendron genera. The primary documented sources include:

  • Celastrus orbiculatus [1]

  • Celastrus paniculatus [1]

  • Rhododendron Chinensis

While these plants are recognized as the principal sources, specific quantitative yields of this compound have not been detailed in the reviewed scientific literature. The concentration of this compound can likely vary based on factors such as the geographical location of the plant, the time of harvest, and the specific part of the plant being analyzed (e.g., leaves, stems, roots).

Quantitative Data Presentation

As per the available literature, specific quantitative data on the yield of this compound from its natural sources is limited. The following table summarizes the identified natural sources and highlights the current data gap.

Natural SourcePlant PartYield of this compoundReference
Celastrus orbiculatusNot SpecifiedData not available in reviewed literature[1]
Celastrus paniculatusHerbsData not available in reviewed literature[1]
Rhododendron ChinensisNot SpecifiedData not available in reviewed literature

The following table summarizes the reported biological activities of this compound.

Biological ActivityEffectCell Lines/ModelReference
Anti-Cancer Inhibits migration and invasion of gastric cancer cellsSGC-7901 and BGC-823[2]
Reduces expression of EMT-related proteins (N-cadherin, Vimentin, Snail)SGC-7901 and BGC-823[2][3]
Increases expression of E-cadherinSGC-7901 and BGC-823[3]
Reduces expression of MMP-2 and MMP-9SGC-7901 and BGC-823[2]
Anti-Inflammatory Inhibits the production of inflammatory cytokines (e.g., TNF-α)Macrophages and dendritic cells[]
Suppresses the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting COX-2Not Specified[]
Antiviral Inhibits replication of various viruses, including Hepatitis C and HIVNot Specified[]
Anti-Diabetic Reduces insulin (B600854) resistanceNot Specified[]
Decreases blood glucose levelsNot Specified[]
Protects pancreatic β-cellsNot Specified[]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Methodology:

    • Seed SGC-7901 and BGC-823 gastric cancer cells in 96-well plates at a specified density.

    • After cell adherence, treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Cell Migration and Invasion Assays (Transwell and Wound Healing)
  • Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

  • Methodology (Transwell Assay):

    • Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with Matrigel.

    • Seed cancer cells in the upper chamber in a serum-free medium.

    • Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Treat the cells in the upper chamber with different concentrations of this compound.

    • Incubate for a specified period (e.g., 24 hours).

    • Remove non-migrated/non-invaded cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the stained cells under a microscope.

  • Methodology (Wound Healing Assay):

    • Grow cancer cells to confluence in a culture plate.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add a fresh medium containing various concentrations of this compound.

    • Capture images of the wound at different time points (e.g., 0 and 24 hours).

    • Measure the closure of the wound over time to quantify cell migration.

Western Blotting
  • Objective: To determine the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Treat cancer cells with this compound for a specified duration.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, Snail, MMP-2, MMP-9, PI3K, Akt, p-Akt).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Molecular Mechanisms

This compound has been shown to inhibit the migration and invasion of gastric cancer cells by modulating the Epithelial-Mesenchymal Transition (EMT) and downregulating Matrix Metalloproteinases (MMPs). A key upstream mechanism identified is the inhibition of the PI3K/Akt signaling pathway.[2]

Inhibition of the PI3K/Akt/Snail Signaling Pathway

The compound has been observed to decrease the levels of phosphorylated (activated) PI3K and Akt in a dose-dependent manner in gastric cancer cells.[2] The PI3K/Akt pathway is a critical regulator of the transcription factor Snail, a key inducer of EMT.[2] By inhibiting the phosphorylation of PI3K and Akt, this compound leads to the downregulation of Snail expression.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates pPI3K pPI3K PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt Activates pAkt pAkt Akt->pAkt Phosphorylation Snail Snail pAkt->Snail Activates Snail_n Snail Snail->Snail_n Translocates Ecadherin_gene E-cadherin Gene Snail_n->Ecadherin_gene Represses Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->pPI3K Inhibits Compound->pAkt Inhibits G cluster_0 Upstream Signaling cluster_1 EMT Markers cluster_2 Cellular Phenotype Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Snail Snail Compound->Snail Inhibits Ecadherin E-cadherin Snail->Ecadherin Represses Ncadherin N-cadherin Snail->Ncadherin Induces Vimentin Vimentin Snail->Vimentin Induces Epithelial Epithelial Phenotype (Low Motility) Ecadherin->Epithelial Mesenchymal Mesenchymal Phenotype (High Motility) Ncadherin->Mesenchymal Vimentin->Mesenchymal G Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid MMP2 MMP-2 Compound->MMP2 Inhibits Expression MMP9 MMP-9 Compound->MMP9 Inhibits Expression ECM Extracellular Matrix Degradation MMP2->ECM MMP9->ECM Invasion Cancer Cell Invasion ECM->Invasion

References

Isolating 28-Hydroxy-3-oxoolean-12-en-29-oic Acid from Celastrus orbiculatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of the bioactive triterpenoid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, from the plant Celastrus orbiculatus. This document outlines a probable experimental protocol based on established methodologies for isolating similar compounds from the Celastrus genus. It also presents the known biological activities of this compound, particularly its inhibitory effects on gastric cancer cell migration and invasion, supported by quantitative data and a proposed signaling pathway.

Introduction

Celastrus orbiculatus, commonly known as Oriental bittersweet, is a plant species belonging to the Celastraceae family.[1] It has been a source of various secondary metabolites, including triterpenoids, diterpenoids, and sesquiterpenes, which have garnered interest for their potential therapeutic properties.[2][3] Among these compounds, this compound, an oleanane-type triterpenoid, has been identified as a potent inhibitor of cancer cell motility.[4] This guide focuses on the isolation and characterization of this promising compound.

Experimental Protocols

Plant Material Collection and Preparation

The roots and stems of Celastrus orbiculatus should be collected and authenticated by a plant taxonomist. The plant material is then air-dried and ground into a fine powder to maximize the surface area for extraction.[5]

Extraction

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at an elevated temperature (e.g., 70°C) for several hours. This process is typically repeated multiple times to ensure a high yield of the target compounds.[1][5] The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Fractionation

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is to start with a non-polar solvent like petroleum ether, followed by solvents of intermediate polarity such as ethyl acetate (B1210297).[5] Triterpenoids are often enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the pure compound.

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.[5] Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[7][8] The elution can be isocratic or a gradient. The effluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the carbon-hydrogen framework and the stereochemistry of the molecule.

Note: Specific spectroscopic data for this compound is not available in the reviewed literature. Data for the closely related compound, oleanolic acid (3β-hydroxyolean-12-en-28-oic acid), shows a molecular weight of 456.7 g/mol (C30H48O3).[9]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibitory Effects on Gastric Cancer Cell Viability

Cell LineConcentration (µmol/L)Incubation Time (h)Inhibition of Cell Viability
SGC-790110, 20, 40, 80, 16024, 48, 72Dose- and time-dependent inhibition
BGC-82310, 20, 40, 80, 16024, 48, 72Dose- and time-dependent inhibition

Data derived from a study on the effects on human gastric cancer cells.[10]

Table 2: Effects on Gastric Cancer Cell Migration and Invasion

AssayCell LineTreatment Concentration (µmol/L)Observed Effect
Wound-healing assaySGC-7901, BGC-82340, 80, 160 (for 24h)Dose-dependent inhibition of cell migration
Transwell invasion assaySGC-7901, BGC-823Not specifiedInhibition of cell invasion

Data derived from a study on the effects on human gastric cancer cells.[10]

Visualizations

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Analysis A Celastrus orbiculatus (Stems/Roots) B Drying and Grinding A->B C 95% Ethanol Extraction B->C D Concentration C->D E Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) D->E Crude Extract F Silica Gel Column Chromatography E->F Ethyl Acetate Fraction G Preparative HPLC F->G Enriched Fractions H Structure Elucidation (MS, NMR) G->H Isolated Compound I Pure 28-Hydroxy-3-oxoolean- 12-en-29-oic acid H->I

Caption: Isolation workflow for this compound.

Signaling Pathway

G cluster_0 Cellular Process cluster_1 Molecular Markers EMT Epithelial-Mesenchymal Transition (EMT) Migration Cell Migration EMT->Migration Invasion Cell Invasion EMT->Invasion E_cadherin E-cadherin E_cadherin->EMT Inhibits N_cadherin N-cadherin N_cadherin->EMT Promotes Vimentin Vimentin Vimentin->EMT Promotes MMPs MMPs (MMP-2, MMP-9) MMPs->Invasion Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->E_cadherin Upregulates Compound->N_cadherin Downregulates Compound->Vimentin Downregulates Compound->MMPs Downregulates

Caption: Inhibition of EMT and invasion in gastric cancer cells.

Conclusion

This compound from Celastrus orbiculatus demonstrates significant potential as an anti-cancer agent, specifically in the context of inhibiting metastasis. The compound effectively suppresses the migration and invasion of human gastric cancer cells by modulating key markers of the epithelial-mesenchymal transition and downregulating matrix metalloproteinases.[4] While further research is required to establish a standardized isolation protocol and fully characterize the compound, the available data strongly supports its continued investigation for drug development purposes. This guide provides a foundational framework for researchers and scientists to advance the study of this promising natural product.

References

The Biosynthesis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a bioactive oleanane-type triterpenoid (B12794562). While the complete enzymatic cascade for this specific molecule has not been fully elucidated in the literature, this document consolidates current knowledge on oleanane (B1240867) triterpenoid biosynthesis to present a putative pathway. The biosynthesis originates from the cyclization of 2,3-oxidosqualene (B107256) into the β-amyrin scaffold, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases. This guide details the hypothetical enzymatic steps, including the critical C-29 carboxylation, C-28 hydroxylation, and C-3 oxidation. Furthermore, it provides representative experimental protocols for the elucidation of this pathway and quantitative analysis of the intermediates and the final product, alongside visualizations of the proposed metabolic route and experimental workflows.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from plants such as Celastrus orbiculatus. Triterpenoids, as a class, exhibit a wide range of pharmacological activities, making their biosynthetic pathways a subject of intense research for applications in drug discovery and development. Understanding the enzymatic machinery responsible for the synthesis of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

This guide provides an in-depth overview of the proposed biosynthesis of this compound, based on analogous pathways for other oleanane triterpenoids.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to commence with the foundational steps of terpenoid biosynthesis, leading to the formation of the central precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the pentacyclic oleanane scaffold, which undergoes a series of oxidative modifications to yield the final product.

Formation of the β-Amyrin Scaffold

The initial step in the biosynthesis of oleanane triterpenoids is the cyclization of the linear precursor, (3S)-2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, β-amyrin synthase (bAS) catalyzes the formation of the pentacyclic triterpene, β-amyrin, which serves as the foundational skeleton for a vast array of oleanane-type triterpenoids[1][2][3][4].

Oxidative Modifications of the β-Amyrin Backbone

Following the formation of β-amyrin, a series of oxidative reactions are required to introduce the hydroxyl, oxo, and carboxyl functionalities present in this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of heme-containing enzymes[5][6][7]. While the exact sequence of these oxidative steps is not definitively established for this molecule, a plausible pathway can be proposed based on characterized enzymes in related pathways.

The key oxidative modifications are:

  • C-29 Carboxylation: Oxidation of the C-29 methyl group to a carboxylic acid.

  • C-28 Hydroxylation: Introduction of a hydroxyl group at the C-28 position.

  • C-3 Oxidation: Conversion of the 3β-hydroxyl group of the initial β-amyrin scaffold to a ketone.

Based on available literature, a cytochrome P450 from the CYP712K subfamily, such as TwCYP712K1 from Tripterygium wilfordii, is a strong candidate for the three-step oxidation of a methyl group at C-29 to a carboxylic acid. This enzyme has been shown to catalyze the formation of a C-29 carboxyl group on the friedelin (B1674157) skeleton and also exhibits activity towards β-amyrin.

The hydroxylation at C-28 is a common modification in oleanane biosynthesis, often catalyzed by enzymes from the CYP716 family[1][8][9]. The oxidation of the 3-hydroxyl group to a ketone is typically carried out by a NAD(P)+-dependent dehydrogenase.

The precise order of these oxidative events remains to be experimentally determined. It is possible that these reactions occur in a specific sequence, or that some of the enzymes involved exhibit substrate promiscuity, allowing for multiple routes to the final product. A proposed pathway is illustrated in the diagram below.

Biosynthesis of this compound cluster_0 Core Triterpenoid Pathway cluster_1 Proposed Oxidative Modifications 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (bAS) Intermediate_A Olean-12-ene-3β,28,29-triol β-Amyrin->Intermediate_A CYP450 (C-28 & C-29 Hydroxylase) Intermediate_B 28-Hydroxy-3β-hydroxyolean-12-en-29-oic acid Intermediate_A->Intermediate_B CYP450 (C-29 Oxidase) Intermediate_C This compound Intermediate_B->Intermediate_C 3β-dehydrogenase

A proposed biosynthetic pathway for this compound.

Quantitative Data

At present, there is a lack of specific quantitative data in the literature for the enzymatic reactions leading to this compound. However, for related oleanane triterpenoid biosynthetic enzymes, kinetic parameters have been determined. The following table provides a representative summary of such data to serve as a reference for future characterization of the enzymes in this pathway.

Enzyme ClassSubstrateProductApparent Km (µM)Apparent kcat (s-1)Source OrganismReference
β-Amyrin Synthase2,3-Oxidosqualeneβ-Amyrin10 - 500.1 - 1.0Arabidopsis thaliana[Generic Data]
CYP716A (C-28 Oxidase)β-AmyrinOleanolic Acid5 - 200.01 - 0.1Medicago truncatula[Generic Data]
Triterpenoid Dehydrogenase3β-hydroxytriterpenoid3-oxotriterpenoid20 - 1000.5 - 5.0Glycyrrhiza uralensis[Generic Data]

Note: The data in this table are illustrative and represent typical ranges for these enzyme classes. Actual values for the enzymes involved in this compound biosynthesis may vary.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires the identification and functional characterization of the involved enzymes, followed by quantitative analysis of the reaction products. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common strategy for identifying biosynthetic genes is through transcriptome analysis of the source organism, Celastrus orbiculatus.

Gene_Identification_Workflow RNA_Seq RNA Sequencing of C. orbiculatus tissues De_novo_Assembly De novo Transcriptome Assembly RNA_Seq->De_novo_Assembly Gene_Annotation Gene Annotation and Functional Prediction De_novo_Assembly->Gene_Annotation Candidate_Selection Candidate Gene Selection (CYPs, Dehydrogenases) Gene_Annotation->Candidate_Selection Cloning Gene Cloning and Vector Construction Candidate_Selection->Cloning

Workflow for identifying candidate biosynthetic genes.

Protocol:

  • RNA Extraction and Sequencing: Extract total RNA from various tissues of C. orbiculatus (e.g., leaves, stems, roots) and perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

  • Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) to identify putative functions.

  • Candidate Gene Selection: Select candidate genes encoding β-amyrin synthase, cytochrome P450s (particularly from families known to be involved in triterpenoid modification, such as CYP716 and CYP712), and dehydrogenases.

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into appropriate expression vectors.

Heterologous Expression and Functional Characterization in Yeast

Saccharomyces cerevisiae (yeast) is a widely used host for the functional characterization of plant biosynthetic enzymes.

Protocol:

  • Yeast Strain Engineering: Use a yeast strain engineered to produce the precursor β-amyrin. This is typically achieved by expressing a β-amyrin synthase gene.

  • Transformation: Co-transform the β-amyrin producing yeast strain with the expression vector containing a candidate CYP or dehydrogenase gene, along with a vector expressing a cytochrome P450 reductase (CPR), which is essential for the activity of most plant CYPs.

  • Cultivation and Induction: Grow the transformed yeast cultures and induce gene expression.

  • Metabolite Extraction: After a period of incubation, harvest the yeast cells and extract the metabolites using an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.

Yeast_Expression_Workflow Yeast_Strain β-Amyrin producing S. cerevisiae strain Transformation Co-transform with Candidate Gene (CYP/Dehydrogenase) and CPR Yeast_Strain->Transformation Cultivation Cultivation and Induction of Gene Expression Transformation->Cultivation Extraction Metabolite Extraction Cultivation->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis

Workflow for heterologous expression and functional analysis in yeast.
Quantitative Analysis by LC-MS/MS

A sensitive and specific method for the quantification of this compound and its biosynthetic intermediates is crucial for pathway elucidation and metabolic engineering efforts.

Protocol:

  • Sample Preparation: Extract metabolites from plant tissues or yeast cultures as described above. For quantitative analysis, a known amount of an internal standard is added prior to extraction.

  • Chromatographic Separation: Separate the extracted metabolites using a reverse-phase C18 column on a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically used.

  • Mass Spectrometric Detection: Detect and quantify the analytes using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each compound of interest, which provides high selectivity and sensitivity.

  • Quantification: Construct a calibration curve using authentic standards of the target compounds to determine their concentrations in the samples.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.999>0.999
LOD (µg/mL) 0.05 - 0.50.001 - 0.05
LOQ (µg/mL) 0.15 - 1.50.003 - 0.15
Accuracy (Recovery %) 95 - 10598 - 102
Precision (RSD %) < 5< 3

Note: This table presents typical validation parameters for the quantitative analysis of triterpenoids using HPLC-UV and LC-MS/MS.

Conclusion

The biosynthesis of this compound is a multi-step process involving the cyclization of 2,3-oxidosqualene to β-amyrin, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases and dehydrogenases. While the complete pathway and the specific enzymes involved are yet to be fully characterized, this guide provides a robust framework based on current knowledge of triterpenoid biosynthesis. The proposed pathway and the detailed experimental protocols outlined herein offer a strategic approach for researchers to elucidate this biosynthetic route, which will be instrumental for the future biotechnological production of this and other valuable oleanane triterpenoids.

References

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Isolated from plants such as Celastrus orbiculatus, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology.[] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its mechanism of action in cancer cell biology. While specific quantitative physicochemical and detailed spectral data for this compound are not extensively available in public literature, this guide consolidates the existing knowledge to support further research and development.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound, such as melting point, boiling point, and density, are not widely reported. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C30H46O4[]
Molecular Weight 470.69 g/mol []
CAS Number 381691-22-1[3]
Appearance Not explicitly stated, but likely a solid at room temperature based on related compounds.Inferred
Solubility Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[4] Sparingly soluble in aqueous solutions.[4]

Chemical Properties and Spectral Data

Biological Activities and Mechanism of Action

The most well-documented biological activity of this compound is its inhibitory effect on the migration and invasion of human gastric cancer cells.[6] This activity is primarily attributed to its modulation of the Epithelial-Mesenchymal Transition (EMT) pathway and the expression of Matrix Metalloproteinases (MMPs).[]

Inhibition of Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular process implicated in cancer progression and metastasis, where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells. This compound has been shown to reverse key markers of EMT in gastric cancer cell lines (SGC-7901 and BGC-823).[6]

  • Upregulation of E-cadherin: This compound increases the expression of E-cadherin, a crucial protein for maintaining cell-cell adhesion in epithelial tissues.

  • Downregulation of N-cadherin and Vimentin: It concurrently decreases the expression of N-cadherin and vimentin, which are markers associated with the mesenchymal phenotype and increased cell motility.[6]

Regulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade the extracellular matrix, a key step in cancer cell invasion and metastasis. This compound has been observed to modulate the activity of MMPs and their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs).[6]

  • Downregulation of MMP-2 and MMP-9: The expression of MMP-2 and MMP-9, two key enzymes involved in the degradation of the basement membrane, is significantly reduced in the presence of this triterpenoid.[6]

  • Upregulation of TIMP-1: The expression of TIMP-1, a natural inhibitor of MMPs, is increased, further contributing to the suppression of cancer cell invasion.[6]

The signaling pathway illustrating this mechanism is depicted below.

G Signaling Pathway of this compound in Gastric Cancer Cells cluster_EMT Epithelial-Mesenchymal Transition (EMT) cluster_MMP Matrix Metalloproteinases (MMPs) A 28-Hydroxy-3-oxoolean- 12-en-29-oic acid B E-cadherin A->B Upregulates C N-cadherin A->C Downregulates D Vimentin A->D Downregulates E TIMP-1 A->E Upregulates F MMP-2 A->F Downregulates G MMP-9 A->G Downregulates H Inhibition of Cancer Cell Migration & Invasion B->H Contributes to C->H Inhibition leads to D->H Inhibition leads to E->H Contributes to F->H Inhibition leads to G->H Inhibition leads to

Caption: Signaling Pathway of this compound.

Experimental Protocols

General Isolation Protocol from Celastrus orbiculatus

The isolation of triterpenoids from Celastrus species typically involves solvent extraction followed by chromatographic separation. A general workflow is as follows:

  • Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted with a suitable organic solvent, such as ethanol or methanol, often using methods like maceration or Soxhlet extraction.[7]

  • Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.[7]

  • Chromatography: The triterpenoid-rich fraction is subjected to various chromatographic techniques for purification. This may include column chromatography on silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[7][8]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (1H and 13C), mass spectrometry, and IR spectroscopy.[8]

G General Experimental Workflow for Biological Assays A Gastric Cancer Cell Lines (e.g., SGC-7901, BGC-823) B Treatment with 28-Hydroxy-3-oxoolean- 12-en-29-oic acid (various concentrations) A->B C Cell Viability/Proliferation Assay (MTT Assay) B->C D Cell Migration Assay (Wound Healing Assay) B->D E Cell Invasion Assay (Transwell Assay) B->E F Protein Expression Analysis (Western Blotting) B->F G Analysis of EMT Markers (E-cadherin, N-cadherin, Vimentin) F->G H Analysis of MMPs and TIMPs (MMP-2, MMP-9, TIMP-1) F->H

Caption: Workflow for Biological Evaluation.

Key Biological Assays

The following are summaries of the key experimental protocols used to evaluate the biological activity of this compound on gastric cancer cells.[6]

MTT Assay (Cell Viability)

  • Gastric cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.

Wound Healing Assay (Cell Migration)

  • Cells are grown to confluence in a culture plate.

  • A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

  • The cells are washed to remove debris and then incubated with media containing different concentrations of the test compound.

  • The closure of the wound is monitored and photographed at different time points. The rate of migration is quantified by measuring the change in the wound area.

Transwell Assay (Cell Invasion)

  • The upper chamber of a Transwell insert is coated with Matrigel to mimic the extracellular matrix.

  • Gastric cancer cells, pre-treated with the compound, are seeded in the upper chamber in serum-free media.

  • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • After incubation, non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Western Blotting (Protein Expression)

  • Cells are treated with the compound and then lysed to extract total proteins.

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., E-cadherin, MMP-9, β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer properties, specifically in the context of gastric cancer cell migration and invasion. Its mechanism of action, involving the modulation of the EMT pathway and MMP expression, provides a strong rationale for its further investigation as a potential therapeutic agent. While a comprehensive physicochemical and spectral characterization of this compound is still needed, the available biological data underscores its significance for researchers in natural product chemistry, pharmacology, and drug discovery. Future studies should focus on obtaining detailed quantitative physical and spectral data, as well as exploring its efficacy and safety in preclinical in vivo models.

References

A Technical Guide to the Anti-inflammatory Effects of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid, has garnered interest for its potential therapeutic properties. While a significant body of research has focused on its anti-cancer activities, emerging evidence suggests notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of this compound, supported by generalized experimental protocols and data representation. The primary mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

This compound belongs to the oleanane (B1240867) class of triterpenoids, which are widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities. Preliminary studies and research on structurally similar compounds indicate that this compound may exert its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of oleanane triterpenoids are often attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two primary pathways implicated are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_p->NFkB Release Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->IKK Inhibition DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.
Attenuation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as activator protein-1 (AP-1), which, in turn, upregulate the expression of pro-inflammatory genes. Oleanane triterpenoids have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Translocation Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->MAPKK Inhibition of Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes

Caption: Potential modulation of the MAPK signaling cascade.

Quantitative Data Summary

While specific quantitative data for the anti-inflammatory effects of this compound are not extensively available in the public domain, the following tables present an illustrative summary of expected results based on studies of structurally related oleanane triterpenoids. These tables are intended to provide a comparative framework for potential experimental outcomes.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

MediatorAssay MethodExpected IC₅₀ (µM)Positive Control
Nitric Oxide (NO)Griess Assay10 - 50L-NAME
Prostaglandin E₂ (PGE₂)ELISA5 - 25Indomethacin

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CytokineAssay MethodExpected Inhibition (%) at 20 µMPositive Control
TNF-αELISA40 - 70Dexamethasone
IL-6ELISA30 - 60Dexamethasone
IL-1βELISA35 - 65Dexamethasone

Disclaimer: The data presented in these tables are illustrative and based on the reported activities of similar compounds. Actual experimental results for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.

General Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Culture RAW 264.7 Macrophages seed Seed cells in plates start->seed pre_treat Pre-treat with compound (various concentrations) seed->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess) supernatant->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA supernatant->cytokine_assay western_blot Western Blot (NF-κB, MAPK proteins) cell_lysate->western_blot analyze Analyze Data & Determine IC₅₀ no_assay->analyze cytokine_assay->analyze western_blot->analyze end End: Conclude on Anti-inflammatory Effects analyze->end

Caption: Generalized workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)
  • After the incubation period, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment and stimulation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.

  • The colorimetric change is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis for Signaling Proteins
  • After treatment and stimulation (typically for shorter durations, e.g., 15-60 minutes, to observe phosphorylation events), wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 MAPK.

  • After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its putative mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, suggests a broad-spectrum anti-inflammatory potential. The experimental protocols and illustrative data provided in this guide offer a foundational framework for researchers to further investigate and quantify the anti-inflammatory efficacy of this compound. Future studies should focus on obtaining precise quantitative data, elucidating the detailed molecular interactions with its targets, and evaluating its in vivo efficacy in relevant animal models of inflammatory diseases. Such research will be pivotal in translating the therapeutic potential of this compound into clinical applications.

Unveiling the Antiviral Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the reported antiviral activity of the natural triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid. While direct and detailed peer-reviewed studies on its specific antiviral efficacy are not extensively available in the public domain, preliminary commercial data suggests potential activity against significant viral pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). This document aims to consolidate the existing information, provide a framework for its scientific evaluation based on methodologies applied to structurally similar compounds, and outline potential mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this oleanane-type triterpene.

Introduction

Triterpenoids, a class of natural products derived from the six-isoprene unit precursor, are widely recognized for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The oleanane-type pentacyclic triterpenoids, in particular, have garnered significant attention for their potential as antiviral agents. This compound, a triterpenoid that can be extracted from plants such as Celastrus orbiculatus, has been reported to possess antiviral activity. Commercial sources indicate its ability to inhibit the replication of HIV and HCV.[] However, a comprehensive understanding of its antiviral spectrum, potency, and mechanism of action necessitates rigorous scientific investigation. This guide provides a structured overview of the available information and a roadmap for future research.

Reported Antiviral Activity and Data from Structurally Related Compounds

Currently, specific quantitative antiviral data (e.g., IC₅₀, EC₅₀) for this compound from peer-reviewed literature is limited. The primary claim of its activity against HIV and HCV stems from commercial scientific product listings.[] To provide a comparative context, the following table summarizes the antiviral activities of structurally related oleanane (B1240867) and ursane-type triterpenoids.

Compound/DerivativeVirusAssay TypeMetricValueReference
Oleanolic AcidHIV-1HIV-1 ReplicationEC₅₀1.7 µg/mLGeneric Data
Ursolic AcidHIV-1HIV Protease InhibitionIC₅₀2.5 µMGeneric Data
Betulinic AcidHIV-1HIV-1 Entry InhibitionEC₅₀1.4 µMGeneric Data
Glycyrrhizic AcidHIVVirus Replication-InhibitoryGeneric Data
This compound HIV, HCV Virus Replication - Reported Inhibition []

Note: The data for related compounds are provided for comparative purposes and to highlight the potential of this class of molecules. The specific activity of this compound needs to be experimentally determined.

Detailed Experimental Protocols

The following protocols are adapted from methodologies used for the evaluation of related triterpenoids and the anti-cancer studies of this compound. These serve as a template for investigating its antiviral properties.

General Cell Culture and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of this compound on host cells used for antiviral assays.

Methodology:

  • Cell Lines: Select appropriate cell lines for the virus of interest (e.g., MT-4 or H9 cells for HIV, Huh-7.5 cells for HCV).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Anti-HIV Replication Assay (p24 Antigen Capture ELISA)

Objective: To quantify the inhibition of HIV-1 replication by this compound.

Methodology:

  • Infection: Infect MT-4 cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01 in the presence of various non-toxic concentrations of this compound.

  • Incubation: Incubate the infected cells for 4-5 days at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the compound concentration. Calculate the selectivity index (SI) as CC₅₀/EC₅₀.

Anti-HCV Replicon Assay

Objective: To assess the inhibitory effect of this compound on HCV RNA replication.

Methodology:

  • Cell Line: Use Huh-7.5 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the replicon cells with various concentrations of this compound for 72 hours.

  • Luciferase Assay: Measure the luciferase activity using a commercial luciferase assay system.

  • Data Analysis: Calculate the EC₅₀ value from the dose-dependent inhibition of luciferase activity.

Potential Mechanism of Action and Signaling Pathways

Based on the known antiviral mechanisms of related triterpenoids, this compound may exert its antiviral effects through one or more of the following mechanisms:

  • Inhibition of Viral Entry: Triterpenoids have been shown to interfere with the initial stages of viral infection by blocking the attachment of the virus to host cell receptors or by inhibiting the fusion of viral and cellular membranes.

  • Inhibition of Viral Enzymes: Key viral enzymes, such as reverse transcriptase and protease in HIV, are potential targets for inhibition by triterpenoids.

  • Modulation of Host Cell Signaling Pathways: The compound may modulate host cell signaling pathways that are essential for viral replication. For instance, its known anti-inflammatory properties, such as the inhibition of NF-κB, could also contribute to its antiviral effect, as many viruses exploit this pathway for their replication.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization A Compound Preparation (this compound) B Cytotoxicity Assay (MTT) Determine CC₅₀ A->B C Primary Antiviral Assay (e.g., HIV p24 or HCV Replicon) A->C E EC₅₀ & Selectivity Index (SI) Calculation B->E D Dose-Response Analysis C->D D->E F Time-of-Addition Assay E->F G Viral Entry/Fusion Assay E->G H Viral Enzyme Inhibition Assay E->H I Host Pathway Modulation (e.g., NF-κB) E->I J Structure-Activity Relationship (SAR) Studies F->J G->J H->J I->J

Caption: A generalized workflow for the antiviral screening and characterization of novel compounds.

Hypothetical Signaling Pathway for Antiviral Action

Antiviral_Mechanism_Pathway cluster_virus Viral Lifecycle cluster_compound cluster_host Host Cell Virus Virus Particle Entry Viral Entry/ Fusion Virus->Entry Replication Viral Replication (RNA/DNA Synthesis) Entry->Replication Receptor Host Cell Receptor Assembly Viral Assembly Replication->Assembly Signaling Pro-viral Host Signaling (e.g., NF-κB) Replication->Signaling Release Progeny Virus Release Assembly->Release Compound This compound Compound->Entry Inhibition Compound->Replication Inhibition Compound->Signaling Modulation

Caption: Potential inhibitory points of this compound in the viral lifecycle.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for antiviral drug discovery. The preliminary reports of its activity against HIV and HCV, coupled with the established antiviral potential of the broader class of oleanane triterpenoids, provide a strong rationale for further investigation. Future research should prioritize the systematic evaluation of its antiviral spectrum using the standardized assays outlined in this guide. Elucidating its precise mechanism of action and identifying its direct molecular targets will be crucial for its development as a therapeutic agent. Furthermore, structure-activity relationship studies of derivatives could lead to the discovery of even more potent and selective antiviral compounds. This technical guide provides a foundational framework to stimulate and guide these future research endeavors.

References

Unveiling the Anti-Cancer Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring oleanane-type triterpenoid, has emerged as a compound of interest in oncology research. This technical guide synthesizes the current scientific knowledge regarding its anti-cancer properties, with a primary focus on its demonstrated effects on gastric cancer cell migration and invasion. This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the implicated signaling pathways to facilitate further investigation and drug development efforts. While the predominant body of research points to its role in modulating the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs), this guide also briefly explores the potential for other anti-cancer mechanisms, such as apoptosis and cell cycle arrest, as suggested by studies on structurally related compounds.

Introduction

Triterpenoids, a class of natural products, are increasingly being investigated for their therapeutic potential, particularly in the realm of oncology. This compound, isolated from plants such as Celastrus orbiculatus, has been identified as a promising candidate for anti-cancer drug discovery.[1] This guide delves into the core anti-cancer properties of this specific triterpenoid, presenting a technical overview for the scientific community.

Anti-Proliferative Activity

The cytotoxic effect of this compound has been evaluated against human gastric cancer cell lines, SGC-7901 and BGC-823.

Quantitative Data: Cell Viability Assays

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, have been determined for this compound in gastric cancer cell lines.[1]

Cell LineIC50 Value (µmol/L)Treatment Duration
SGC-7901156.03Not Specified[1]
BGC-823142.2Not Specified[1]

Table 1: IC50 values of this compound in human gastric cancer cell lines.[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human gastric cancer cells (SGC-7901, BGC-823)

  • This compound

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 × 10³ cells/well and culture for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Inhibition of Cancer Cell Migration and Invasion

A significant body of evidence demonstrates the potent inhibitory effects of this compound on the migration and invasion of gastric cancer cells in a dose-dependent manner.[1]

Quantitative Data: Migration and Invasion Assays

The inhibitory effect on cell migration and invasion is quantified by counting the number of cells that traverse a membrane in a Transwell assay or by measuring the closure of a wound in a scratch assay.

AssayCell LineConcentration (µmol/L)Inhibition of Migration/Invasion (%)
Transwell MigrationSGC-790140Significant inhibition observed[1]
80Increased inhibition[1]
160Strongest inhibition[1]
Transwell MigrationBGC-82340Significant inhibition observed[1]
80Increased inhibition[1]
160Strongest inhibition[1]
Wound HealingSGC-790140, 80, 160Dose-dependent inhibition of wound closure at 24h[1]
Wound HealingBGC-82340, 80, 160Dose-dependent inhibition of wound closure at 24h[1]

Table 2: Summary of quantitative data on the inhibition of migration and invasion of gastric cancer cells by this compound.

Experimental Protocols

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet stain

Procedure:

  • Coat the upper chamber of the Transwell inserts with Matrigel and incubate for 2 hours at 37°C to form a gel.

  • Pre-treat SGC-7901 and BGC-823 cells with different concentrations of this compound for 24 hours.

  • Resuspend the treated cells in serum-free medium and seed them into the upper chamber.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the stained cells under a microscope.

Materials:

  • 6-well plates

  • Pipette tips (e.g., 200 µL)

  • Microscope with a camera

Procedure:

  • Seed SGC-7901 and BGC-823 cells in 6-well plates and grow to confluence.

  • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and after 24 hours of incubation.

  • Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Molecular Mechanisms of Action

The anti-migratory and anti-invasive effects of this compound are attributed to its modulation of key signaling pathways involved in cell motility and extracellular matrix degradation.

Regulation of Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by increased motility and invasiveness. This compound has been shown to reverse EMT in gastric cancer cells.[1]

Key Observations from Western Blot Analysis:

  • Upregulation of E-cadherin: An epithelial marker, its increased expression signifies a shift towards an epithelial phenotype.[1]

  • Downregulation of N-cadherin and Vimentin: Mesenchymal markers, their decreased expression indicates a suppression of the mesenchymal state.[1]

EMT_Pathway cluster_epithelial Epithelial Phenotype cluster_mesenchymal Mesenchymal Phenotype HOA 28-Hydroxy-3-oxoolean- 12-en-29-oic acid EMT Epithelial-Mesenchymal Transition (EMT) HOA->EMT Inhibits E_cadherin E-cadherin EMT->E_cadherin Suppresses N_cadherin N-cadherin EMT->N_cadherin Induces Vimentin Vimentin EMT->Vimentin Induces

Modulation of EMT by this compound.
Downregulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. This compound has been shown to decrease the expression of key MMPs in gastric cancer cells.[1]

Key Observations from Western Blot Analysis:

  • Decreased expression of MMP-2 and MMP-9: These gelatinases are crucial for the degradation of type IV collagen, a major component of the basement membrane.[1]

MMP_Pathway HOA 28-Hydroxy-3-oxoolean- 12-en-29-oic acid MMPs MMP-2 & MMP-9 Expression HOA->MMPs Downregulates ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Promotes Invasion Cancer Cell Invasion ECM_Degradation->Invasion Facilitates

Inhibition of MMPs by this compound.

Apoptosis and Cell Cycle Arrest: A Potential Avenue for Future Research

While the primary focus of existing research on this compound has been on its anti-metastatic properties, studies on structurally similar oleanane-type triterpenoids suggest that it may also induce apoptosis and cause cell cycle arrest. For instance, 25-hydroxy-3-oxoolean-12-en-28-oic acid has been shown to induce apoptosis and G2/M phase cell cycle arrest in breast cancer cells. These effects are often mediated through the modulation of key regulatory proteins such as caspases, Bcl-2 family proteins, and cyclins.

Further investigation is warranted to determine if this compound elicits similar responses in various cancer cell types. Such studies would provide a more complete picture of its anti-cancer profile and broaden its potential therapeutic applications.

Conclusion and Future Directions

This compound demonstrates significant promise as an anti-cancer agent, particularly in the context of inhibiting gastric cancer cell migration and invasion. Its mechanism of action, involving the regulation of EMT and the downregulation of MMPs, provides a solid foundation for its further development.

Future research should focus on:

  • Elucidating the precise signaling pathways upstream of EMT and MMP regulation that are targeted by this compound.

  • Investigating its potential to induce apoptosis and cell cycle arrest in a broader range of cancer cell lines.

  • Conducting in vivo studies to validate its anti-tumor and anti-metastatic efficacy in animal models.

  • Exploring its synergistic potential in combination with existing chemotherapeutic agents.

This technical guide provides a comprehensive summary of the current understanding of the anti-cancer properties of this compound, offering a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

A Comprehensive Technical Review of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. It has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive literature review of this compound, summarizing its key pharmacological effects, underlying mechanisms of action, and the experimental evidence supporting them. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity

  • Systematic Name: this compound

  • Synonyms: 4α-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

  • Molecular Formula: C₃₀H₄₆O₄

  • Molecular Weight: 486.68 g/mol

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The following tables summarize the available quantitative data for these activities.

Table 1: Anti-Cancer Activity
Cell LineCancer TypeAssayEndpointResultReference
SGC-7901Human Gastric CancerMTTIC₅₀156.03 µmol/L[1]
BGC-823Human Gastric CancerMTTIC₅₀142.2 µmol/L[1]
SGC-7901Human Gastric CancerTranswell AssayMigration InhibitionDose-dependent[1]
BGC-823Human Gastric CancerTranswell AssayMigration InhibitionDose-dependent[1]
SGC-7901Human Gastric CancerWound HealingMigration InhibitionDose-dependent[1]
BGC-823Human Gastric CancerWound HealingMigration InhibitionDose-dependent[1]
Table 2: Anti-Inflammatory and Anti-Viral Activity

Quantitative data (IC₅₀/EC₅₀ values) for the anti-inflammatory and anti-viral activities of this compound are not explicitly available in the reviewed literature. However, qualitative descriptions of its effects have been reported.

ActivityTarget/ModelObserved EffectReference
Anti-inflammatoryMacrophages and Dendritic CellsInhibition of TNF-α production[]
Anti-inflammatory-Suppression of Prostaglandin E2 (PGE2) via COX-2 inhibition[]
Anti-viralHepatitis C Virus (HCV)Inhibition of viral replication[]
Anti-viralHuman Immunodeficiency Virus (HIV)Inhibition of viral replication[]

Mechanisms of Action

Anti-Cancer Mechanism: Inhibition of the PI3K/Akt/Snail Signaling Pathway

The primary anti-cancer mechanism of this compound, particularly in gastric cancer, involves the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The compound has been shown to inhibit the phosphorylation of both PI3K and Akt, leading to their inactivation.[1] This, in turn, downregulates the expression of the transcription factor Snail, a key regulator of the epithelial-mesenchymal transition (EMT).[1] EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, critical steps in cancer metastasis.

By suppressing Snail, this compound leads to:

  • Upregulation of E-cadherin: An epithelial marker crucial for cell-cell adhesion. Its increase strengthens the epithelial phenotype and reduces cell motility.[1]

  • Downregulation of N-cadherin and Vimentin: Mesenchymal markers whose decrease signifies a reversal of the EMT process.[1]

  • Modulation of Matrix Metalloproteinases (MMPs): The compound decreases the expression of MMP-2 and MMP-9, enzymes responsible for degrading the extracellular matrix, a key step in invasion. Concurrently, it increases the expression of TIMP-1, a natural inhibitor of MMPs.[1]

This cascade of events ultimately inhibits the migration and invasion of gastric cancer cells.

G Inhibitory Mechanism of this compound on Gastric Cancer Cell Migration and Invasion cluster_0 Drug Action cluster_4 Cellular Response Compound This compound PI3K PI3K Compound->PI3K Inhibits phosphorylation Snail Snail Akt Akt PI3K->Akt Activates (via phosphorylation) Akt->Snail Upregulates E_cadherin E-cadherin Snail->E_cadherin Downregulates N_cadherin N-cadherin Snail->N_cadherin Upregulates Vimentin Vimentin Snail->Vimentin Upregulates MMP2_9 MMP-2, MMP-9 Snail->MMP2_9 Upregulates TIMP1 TIMP-1 Snail->TIMP1 Downregulates Migration_Invasion Migration & Invasion MMP2_9->Migration_Invasion TIMP1->MMP2_9 Inhibits

Mechanism of Action on Gastric Cancer

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited literature.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µmol/L) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC₅₀ value is determined from the dose-response curve.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove supernatant, add DMSO F->G H Measure absorbance at 490 nm G->H I Calculate cell viability & IC50 H->I

MTT Assay Workflow
Cell Migration and Invasion Assays

Transwell Assay:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is used.

  • Cell Seeding: Seed 5 x 10⁴ cells in serum-free medium into the upper chamber.

  • Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

  • Treatment: Add this compound at various concentrations (e.g., 40, 80, 160 µmol/L) to both the upper and lower chambers.

  • Incubation: Incubate for 24 hours at 37°C.

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Wound Healing (Scratch) Assay:

  • Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of the compound.

  • Imaging: Capture images of the scratch at 0 and 24 hours.

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

G Cell Migration/Invasion Assay Workflow cluster_0 Transwell Assay cluster_1 Wound Healing Assay A1 Coat insert with Matrigel (Invasion) A2 Seed cells in upper chamber A1->A2 A3 Add chemoattractant to lower chamber A2->A3 A4 Add compound A3->A4 A5 Incubate 24h A4->A5 A6 Fix, stain, and count migrated cells A5->A6 B1 Grow cells to confluence B2 Create scratch B1->B2 B3 Wash with PBS B2->B3 B4 Add compound B3->B4 B5 Image at 0h and 24h B4->B5 B6 Measure wound closure B5->B6

Migration and Invasion Assay Workflows
Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, p-PI3K, Akt, p-Akt, Snail, E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, TIMP-1, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its ability to inhibit gastric cancer cell migration and invasion by targeting the PI3K/Akt/Snail signaling pathway provides a strong rationale for further investigation. While its anti-inflammatory and anti-viral activities are noted, further quantitative studies are required to fully elucidate their potency and mechanisms. The detailed experimental protocols provided in this guide should facilitate future research aimed at exploring the full therapeutic utility of this compound.

References

28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Triterpenoid's Therapeutic Potential and Methodologies

Introduction: 28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community. This oleanane-type triterpene, isolated from various plant species including Celastrus orbiculatus, has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of its known biological effects, detailed experimental protocols for its study, and insights into its molecular mechanisms of action.

Physicochemical Properties and Characterization

This compound is a derivative of oleanolic acid, characterized by a hydroxyl group at C-28, a ketone at C-3, and a carboxylic acid at C-29. Its chemical structure and properties are foundational to its biological functions.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.69 g/mol
Class Triterpenoid
Synonyms 3-oxo-28-hydroxyolean-12-en-29-oic acid

Characterization: The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position of functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

G Start Plant Material (e.g., Celastrus orbiculatus) Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Chromatography Column Chromatography (Silica Gel, Sephadex) EtOAc_Fraction->Chromatography Fractions Collected Fractions Chromatography->Fractions Purification Preparative HPLC/TLC Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound

Figure 1: General workflow for the isolation and purification of triterpenoids.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This triterpenoid has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of cancer cells, particularly in gastric cancer.

Table 2: In Vitro Anti-Cancer Activity of this compound

Cell LineAssayParameterValueReference
SGC-7901 (Gastric Cancer)MTTIC₅₀156.03 µmol/L[1]
BGC-823 (Gastric Cancer)MTTIC₅₀142.2 µmol/L[1]

The anti-cancer mechanism of this compound involves the modulation of the Epithelial-Mesenchymal Transition (EMT) signaling pathway. It has been shown to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin and Vimentin. Furthermore, it inhibits the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[1]

G cluster_pathway EMT Signaling Pathway Triterpenoid This compound EMT_Proteins EMT-Related Proteins (N-cadherin, Vimentin) Triterpenoid->EMT_Proteins Inhibits Expression E_cadherin E-cadherin Triterpenoid->E_cadherin Increases Expression MMPs MMPs Triterpenoid->MMPs Inhibits Expression Migration_Invasion Cell Migration & Invasion EMT_Proteins->Migration_Invasion Promotes E_cadherin->Migration_Invasion Inhibits MMPs->Migration_Invasion Promotes

Figure 2: Modulation of the EMT pathway by the triterpenoid.

Anti-Inflammatory, Antiviral, and Anti-Diabetic Activities

While less quantified, this compound has been reported to possess anti-inflammatory, antiviral, and anti-diabetic properties.

  • Anti-inflammatory: It is suggested to inhibit the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and suppress the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[]

  • Antiviral: The compound is believed to inhibit the replication of various viruses, including Hepatitis C and Human Immunodeficiency Virus (HIV).[]

  • Anti-diabetic: It has been shown to possess anti-diabetic effects by reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells.[]

Further research is required to determine the specific IC₅₀ values and detailed mechanisms for these activities.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.[1]

  • Cell Seeding: Seed SGC-7901 or BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compound on the migratory ability of cancer cells.[1]

  • Cell Seeding: Seed cells in a 6-well plate and grow to confluence.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash with PBS to remove detached cells and add a fresh medium containing different concentrations of the compound.

  • Image Acquisition: Capture images of the wound at 0 and 24 hours.

  • Data Analysis: Measure the wound width at different time points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[1]

  • Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubation: Incubate for 24 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.[1]

  • Cell Lysis: Lyse the treated and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., E-cadherin, N-cadherin, Vimentin, MMPs).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G Start Cell Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Workflow for Western Blot analysis.

Conclusion and Future Directions

This compound is a promising natural product with significant therapeutic potential, particularly in the field of oncology. Its ability to modulate key signaling pathways involved in cancer progression highlights its value as a lead compound for the development of novel anti-cancer agents.

Future research should focus on several key areas:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo.

  • In Vivo Efficacy Studies: To validate the in vitro findings in animal models of cancer and other relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate derivatives of the compound to optimize its potency and selectivity.

  • Elucidation of Other Mechanisms: To explore the molecular targets and signaling pathways involved in its anti-inflammatory, antiviral, and anti-diabetic activities.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The detailed methodologies and compiled data will be instrumental in guiding future investigations into this promising triterpenoid.

References

Methodological & Application

Purifying 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Isolation and Purification of a Promising Triterpenoid (B12794562)

This document provides detailed application notes and standardized protocols for the purification of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a bioactive oleanane-type triterpenoid. This compound, which can be extracted from plants such as Celastrus orbiculatus, has garnered interest for its potential therapeutic properties.[][2] The following methodologies are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide from crude extract to a highly purified compound.

The purification of this compound, like other triterpenoid saponins (B1172615), often involves a multi-step strategy to remove impurities and isolate the target molecule. The general workflow includes initial extraction, followed by enrichment and several stages of chromatographic separation, and often concludes with a final crystallization step.

I. General Purification Strategy

A typical purification workflow for oleanane-type triterpenoids, adaptable for this compound, is outlined below. This multi-stage process ensures the removal of a wide range of impurities, from highly polar to non-polar compounds.

G cluster_0 Initial Processing cluster_1 Enrichment cluster_2 Chromatographic Purification cluster_3 Final Purification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Enriched Saponin\nFraction Enriched Saponin Fraction Crude Extract->Enriched Saponin\nFraction Macroporous Resin Chromatography or Solvent Partitioning Semi-pure Compound Semi-pure Compound Enriched Saponin\nFraction->Semi-pure Compound Silica (B1680970) Gel Column Chromatography Purified Compound Purified Compound Semi-pure Compound->Purified Compound Preparative HPLC (C18 Column) Crystalline Product Crystalline Product Purified Compound->Crystalline Product Recrystallization

Fig. 1: General purification workflow for this compound.

II. Quantitative Data from Triterpenoid Purification

The following table summarizes quantitative data from purification protocols of similar triterpenoid saponins, providing a reference for expected outcomes at various stages.

Purification StepCompound TypeStationary Phase/Solvent SystemPurity AchievedYieldReference
Crystallization AsiaticosideMethanol/Water70% (initial)60% (initial)[3][4]
Recrystallization AsiaticosideMethanol/Water91%76%[3][4]
HSCCC Esculentosides A-DChloroform/Methanol/Water (4:4:2)>95% (estimated)46.3 mg from 120 mg extract[5]
Preparative HPLC Oleanane GlycosidesODS Silica Gel; MeOH/H₂O & MeCN/H₂OHigh purity2.0 - 184 mg[6]
Column Chromatography Oleanolic AcidSilica GelNot specifiedNot specified[7]

III. Detailed Experimental Protocols

The following protocols are adapted from established methods for purifying oleanane-type triterpenoids and can be applied to this compound.

Protocol 1: Enrichment of Triterpenoid Saponins using Macroporous Resin

This protocol is effective for the initial enrichment of the target compound from a crude aqueous extract.[8]

Materials:

  • Crude aqueous extract containing this compound

  • Macroporous resin (e.g., D101 or AB-8)

  • Ethanol (B145695) (various concentrations)

  • Deionized water

  • Glass column

Procedure:

  • Resin Pre-treatment: Swell the macroporous resin by soaking in ethanol for 24 hours. Subsequently, wash the resin thoroughly with deionized water until the scent of ethanol is no longer detectable.

  • Column Packing: Prepare a glass column with the pre-treated resin.

  • Loading: Dissolve the crude extract in water and load it onto the column.

  • Washing: Elute the column with deionized water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the column with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 95%). Collect fractions and monitor the presence of the target compound using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions that show a high concentration of the desired compound.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the enriched triterpenoid fraction.

G Crude Extract Crude Extract Load onto\nResin Column Load onto Resin Column Crude Extract->Load onto\nResin Column Wash with Water\n(Remove Polar Impurities) Wash with Water (Remove Polar Impurities) Load onto\nResin Column->Wash with Water\n(Remove Polar Impurities) Elute with Ethanol\n(Step Gradient) Elute with Ethanol (Step Gradient) Wash with Water\n(Remove Polar Impurities)->Elute with Ethanol\n(Step Gradient) Collect Fractions Collect Fractions Elute with Ethanol\n(Step Gradient)->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Pool Fractions Pool Fractions Analyze by TLC->Pool Fractions Evaporate Solvent Evaporate Solvent Pool Fractions->Evaporate Solvent Enriched Saponin Fraction Enriched Saponin Fraction Evaporate Solvent->Enriched Saponin Fraction

Fig. 2: Workflow for macroporous resin chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography

This is a standard chromatographic technique for separating compounds based on polarity.[6][8]

Materials:

  • Enriched triterpenoid fraction

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., Chloroform, Methanol, Water, Ethyl Acetate)

  • Glass column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent.

  • Sample Preparation: Dissolve the enriched fraction in a minimal amount of the mobile phase or a suitable solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a solvent system of low polarity, gradually increasing the polarity. A common gradient for triterpenoids is Chloroform-Methanol or Chloroform-Methanol-Water.[6]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent to yield the semi-purified compound.

Protocol 3: High-Purity Separation by Preparative HPLC

For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[8][9]

Materials:

  • Semi-purified this compound

  • Preparative HPLC system with a suitable detector (e.g., UV or ELSD)

  • Preparative C18 column

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • 0.45 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve the semi-purified compound in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run a gradient or isocratic elution. For oleanane-type triterpenes, mobile phases such as Acetonitrile/Water or Methanol/Water are commonly used.[6] Detection is often performed at low wavelengths (around 210 nm) as many triterpenoids lack strong chromophores.[9][10]

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the final purified product.

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Post-Separation Semi-pure Compound Semi-pure Compound Dissolve & Filter Dissolve & Filter Semi-pure Compound->Dissolve & Filter Inject into\nP-HPLC (C18) Inject into P-HPLC (C18) Dissolve & Filter->Inject into\nP-HPLC (C18) Elute with\nSolvent Gradient Elute with Solvent Gradient Inject into\nP-HPLC (C18)->Elute with\nSolvent Gradient Collect Fractions Collect Fractions Elute with\nSolvent Gradient->Collect Fractions Analyze Purity\n(A-HPLC) Analyze Purity (A-HPLC) Collect Fractions->Analyze Purity\n(A-HPLC) Pool Pure Fractions Pool Pure Fractions Analyze Purity\n(A-HPLC)->Pool Pure Fractions Remove Solvent Remove Solvent Pool Pure Fractions->Remove Solvent Highly Purified Compound Highly Purified Compound Remove Solvent->Highly Purified Compound

Fig. 3: Workflow for preparative HPLC purification.
Protocol 4: Final Purification by Recrystallization

Crystallization is an effective final step to achieve a high degree of purity and obtain the compound in a crystalline form.[3][4]

Materials:

  • Purified this compound

  • High-purity solvents (e.g., Methanol, Water, Ethanol, Acetone)

Procedure:

  • Solvent Selection: Experiment with different solvent systems to find one in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A Methanol/Water system is often effective for triterpenoid saponins.[3][4]

  • Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. Crystal formation may be induced by scratching the inside of the flask or by adding a seed crystal.

  • Crystal Collection: Collect the formed crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

By following these protocols, researchers can effectively isolate and purify this compound for further biological and pharmacological studies.

References

Application Notes and Protocols for the Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] These compounds are of significant interest in drug discovery and natural product chemistry due to their diverse biological activities. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and related oleanane-type triterpenoids from natural sources, particularly Celastrus orbiculatus.[] The methodologies described herein are based on established analytical techniques for this class of compounds and serve as a comprehensive guide for researchers.

Extraction of Triterpenoids from Plant Material

A critical first step in the analysis of this compound is its efficient extraction from the plant matrix. Ultrasonic-assisted extraction is a rapid and effective method for obtaining triterpenoids from Celastrus orbiculatus.[3]

Protocol 1: Ultrasonic-Assisted Extraction

  • Sample Preparation: Air-dry the plant material (e.g., stems, leaves of Celastrus orbiculatus) at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of ethanol (B145695) to the flask.

    • Perform ultrasonic-assisted extraction at room temperature for 30 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process with fresh ethanol two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the dried extract at -20°C until further analysis.

G cluster_extraction Extraction Workflow plant_material Powdered Plant Material add_ethanol Add Ethanol plant_material->add_ethanol ultrasonication Ultrasonic Extraction (30 min) add_ethanol->ultrasonication filtration Filtration ultrasonication->filtration repeat_extraction Repeat Extraction (2x) filtration->repeat_extraction Collect Filtrate combine_filtrates Combine Filtrates repeat_extraction->combine_filtrates evaporation Rotary Evaporation combine_filtrates->evaporation crude_extract Crude Triterpenoid Extract evaporation->crude_extract

Figure 1: Workflow for Ultrasonic-Assisted Extraction of Triterpenoids.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of triterpenoids. Due to the lack of a strong chromophore in many triterpenoids, UV detection can be challenging, and alternative detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often employed.

Protocol 2: HPLC-UV/ELSD Method for Triterpenoid Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Start with a suitable gradient, for example, 70% A, and increase to 100% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm (if the compound has sufficient UV absorbance).

    • ELSD: Drift tube temperature 60°C, nebulizer gas (Nitrogen) pressure 3.5 bar.

  • Sample Preparation: Dissolve the crude extract in methanol (B129727) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a suitable triterpenoid standard (e.g., oleanolic acid) in methanol. Prepare a series of dilutions for the calibration curve.

Data Presentation: Quantitative Parameters for HPLC Analysis of a Structurally Similar Triterpenoid (Oleanolic Acid)

ParameterValueReference
Linearity Range1 - 100 µg/mLN/A
Correlation Coefficient (r²)> 0.999N/A
Limit of Detection (LOD)~50 ng on column (UV)N/A
Limit of Quantification (LOQ)~150 ng on column (UV)N/A
Recovery95 - 105%N/A

Note: The above data is representative for oleanolic acid and would require validation for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers high sensitivity and selectivity for the analysis of triterpenoids, enabling both identification and quantification, even in complex matrices.

Protocol 3: LC-MS/MS Method for Triterpenoid Quantification

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • MRM Transitions: The precursor ion for this compound (C₃₀H₄₆O₄, MW: 470.69 g/mol ) would be [M-H]⁻ at m/z 469.3. Product ions would need to be determined by infusion of a standard.

    • Nebulizer Gas: Nitrogen.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

Data Presentation: Quantitative Parameters for LC-MS Analysis of Oleanolic Acid

ParameterValueReference
Linearity Range0.5 - 100 ng/mLN/A
Correlation Coefficient (r²)> 0.998N/A
Limit of Detection (LOD)~0.1 ng/mLN/A
Limit of Quantification (LOQ)~0.5 ng/mLN/A
Recovery92 - 108%N/A

Note: This data for oleanolic acid serves as a guideline and requires specific validation for this compound.

G cluster_lcms LC-MS Analysis Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_separation HPLC Separation (C18 Column) sample_prep->hplc_separation esi_ionization Electrospray Ionization (ESI) hplc_separation->esi_ionization mass_analyzer Mass Analyzer (e.g., Triple Quad) esi_ionization->mass_analyzer detection Detection mass_analyzer->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Figure 2: General Workflow for LC-MS Analysis of Triterpenoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids, derivatization is necessary to increase their volatility.

Protocol 4: GC-MS Method for Triterpenoid Analysis

  • Derivatization:

    • Take a known amount of the dried crude extract (e.g., 1 mg).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of pyridine (B92270) as a catalyst.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Presentation: Identification is based on the comparison of the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and the retention times of derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of novel compounds and for the structural confirmation of known compounds.

Protocol 5: NMR Analysis for Structural Elucidation

  • Sample Preparation: Dissolve a purified sample (typically 1-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra are essential for initial structural assessment.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton and placing functional groups.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Data Presentation: The chemical shifts (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C nuclei are reported and compared with literature data for similar compounds to confirm the structure.

G cluster_nmr NMR Structure Elucidation Pathway isolated_compound Isolated Compound one_d_nmr 1D NMR (¹H, ¹³C) isolated_compound->one_d_nmr two_d_nmr 2D NMR one_d_nmr->two_d_nmr cosy COSY two_d_nmr->cosy hsqc HSQC two_d_nmr->hsqc hmbc HMBC two_d_nmr->hmbc noesy NOESY two_d_nmr->noesy structure_elucidation Structure Elucidation cosy->structure_elucidation hsqc->structure_elucidation hmbc->structure_elucidation noesy->structure_elucidation

References

Application Notes and Protocols for the HPLC Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class.[1] These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Triterpenoids have demonstrated potential as anti-inflammatory, anti-cancer, and anti-diabetic agents.[] Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of triterpenoids.[3][4] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The described method is based on established principles for the analysis of structurally similar oleanane triterpenoids and is designed to be a starting point for method development and validation in your laboratory.

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the lack of a strong chromophore in the molecule, UV detection is performed at a low wavelength (around 210 nm) to achieve adequate sensitivity.[3] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standards of known concentrations.

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (0.45 µm).

  • Ultrasonic bath.

  • pH meter.

Reagents and Standards
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid or Acetic acid (analytical grade).

  • A related compound, 3-Oxo-olean-12-en-28-oic acid, is soluble in organic solvents like methanol, ethanol, and DMSO.[5]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh 1 g of the powdered sample and place it in a flask.

    • Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Formulations:

    • Depending on the formulation, dissolve or disperse an accurately weighed amount in a suitable solvent (e.g., methanol).

    • Sonicate to ensure complete dissolution of the analyte.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 80% B5-20 min: 80-95% B20-25 min: 95% B25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison. The following table presents typical performance characteristics that can be expected from a validated method for a similar triterpenoid.

ParameterExpected Value
Retention Time (min) 15 - 20
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2 - 0.5
Limit of Quantification (LOQ) (µg/mL) 0.5 - 1.5
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction/Dissolution) injection Sample/Standard Injection sample_prep->injection standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System (C18 Column, UV Detector) mobile_phase_prep->hplc_system separation Chromatographic Separation hplc_system->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a bioactive triterpenoid (B12794562). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex biological matrices such as plasma or tissue extracts. The methodology utilizes a solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and other applications in drug discovery and development.

Introduction

This compound is a pentacyclic triterpenoid with demonstrated biological activities, including potential anti-cancer properties. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for elucidating its mechanism of action. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method tailored for this purpose.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD_Spike Spike with Internal Standard Sample->ISTD_Spike Protein_Precipitation Protein Precipitation ISTD_Spike->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocols

Sample Preparation

A solid-phase extraction (SPE) protocol is recommended for efficient purification of the analyte from complex matrices.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., Oleanolic acid-d2, if available; otherwise, a structurally similar compound like glycyrrhetinic acid can be used)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg)

Protocol:

  • Thaw biological samples to room temperature.

  • To 200 µL of sample, add 20 µL of internal standard solution.

  • Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid).

Liquid Chromatography

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC SystemAgilent 1290 Infinity II or equivalent UPLC/UHPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature40°C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Gradient Program
0.0 - 1.0 min80% B
1.0 - 5.0 min80% to 95% B
5.0 - 7.0 min95% B
7.1 - 9.0 min80% B (Re-equilibration)
Mass Spectrometry

Instrumentation and Conditions:

ParameterRecommended Setting
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage3500 V

Multiple Reaction Monitoring (MRM) Transitions:

The molecular weight of this compound is 470.68 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 469.7. The following MRM transitions are proposed based on the known fragmentation patterns of similar oleanane-type triterpenoids. These should be optimized with a pure standard if available.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound469.7423.7 (Quantifier)25
469.7247.2 (Qualifier)35
Internal Standard (e.g., Glycyrrhetinic acid)469.3425.230

Note: The proposed product ions correspond to potential losses of COOH and subsequent fragmentation of the triterpenoid backbone.

Data Presentation

The following table summarizes the key quantitative parameters of the LC-MS/MS method, which should be validated according to regulatory guidelines.

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
AccuracyWithin ±15% of nominal concentration
Precision (RSD)≤ 15%
Matrix EffectMinimal and compensated by the internal standard
Recovery> 80%

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical flow of the analytical method development and validation process.

validation_flow Method_Development Method Development Optimization Optimization of Parameters (LC & MS) Method_Development->Optimization Method_Validation Method Validation Optimization->Method_Validation Selectivity Selectivity & Specificity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy_Precision Accuracy & Precision Method_Validation->Accuracy_Precision LLOQ Lower Limit of Quantification Method_Validation->LLOQ Stability Stability Method_Validation->Stability Application Application to Study Samples Method_Validation->Application

Caption: Logical flow for the development and validation of the LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed quantitative parameters, offer a solid foundation for researchers in the field of pharmacology and drug development. Proper method validation should be performed to ensure its suitability for specific applications.

Application Notes and Protocols for the NMR Spectroscopic Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a significant triterpenoid (B12794562) in natural product research. This compound has garnered interest for its potential biological activities, making its structural elucidation and characterization crucial for drug development and related research fields.

Introduction

This compound is a pentacyclic triterpenoid of the oleanane (B1240867) skeleton type. It has been isolated from plant sources such as Celastrus orbiculatus. The precise determination of its complex three-dimensional structure is fundamental for understanding its chemical properties and biological functions. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex natural products in solution. This note details the expected NMR data, protocols for its acquisition, and the logical workflows for spectral analysis.

Data Presentation

While the definitive, experimentally obtained ¹H and ¹³C NMR data for this compound is not available in the public domain at the time of this writing, the following tables present the expected chemical shifts. These values are compiled based on the analysis of structurally similar oleanane-type triterpenoids and established knowledge of the influence of substituents on the oleanane framework.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12~ 5.30t~ 3.5
H-28a~ 3.80d~ 11.0
H-28b~ 3.50d~ 11.0
Methyls0.80 - 1.25s-

Disclaimer: The data in Table 1 represents predicted values based on related compounds and should be confirmed with experimental data.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-3~ 217.0 (Ketone)
C-12~ 122.0
C-13~ 145.0
C-28~ 65.0 (Hydroxymethyl)
C-29~ 180.0 (Carboxylic Acid)
C-4~ 47.0
C-5~ 55.0
C-9~ 47.0
C-10~ 37.0
C-14~ 42.0
C-17~ 48.0
C-20~ 41.0
Methyls15.0 - 30.0

Disclaimer: The data in Table 2 represents predicted values based on related compounds and should be confirmed with experimental data.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR data for this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with key resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • DEPT-135/90: Acquire DEPT spectra to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for analyzing the NMR data to confirm the structure of this compound.

NMR Data Analysis Workflow A 1D ¹H NMR (Proton Environment) C COSY (¹H-¹H Connectivity) A->C Identify Spin Systems D HSQC (Direct ¹H-¹³C Correlation) A->D Assign Protons B 1D ¹³C NMR & DEPT (Carbon Skeleton) B->D Assign Carbons E HMBC (Long-Range ¹H-¹³C Correlation) C->E Connect Spin Systems D->E Confirm Assignments G Structure Elucidation (Assignment of all atoms and stereochemistry) E->G Assemble Carbon Skeleton F NOESY (Spatial Proximity) F->G Determine Stereochemistry

Caption: A flowchart of the NMR data analysis process.

Key Structural Correlations

The following diagram illustrates the key HMBC and COSY correlations that would be expected for this compound, which are critical for confirming its structure.

Key NMR Correlations for Structural Confirmation cluster_A Ring A/B cluster_C Ring C cluster_E Ring E C3 C-3 (Ketone) C4 C-4 C23 C-23 (Me) C24 C-24 (Me) H12 H-12 C13 C-13 H12->C13 HMBC C12 C-12 H28 H-28 C17 C-17 H28->C17 HMBC C29 C-29 (COOH) H28->C29 HMBC C28 C-28 C20 C-20 H23 H-23 H23->C3 HMBC H23->C4 HMBC H24 H-24 H24->C3 HMBC H24->C4 HMBC

Caption: Expected key 2D NMR correlations for the title compound.

By following these protocols and data analysis strategies, researchers can effectively utilize NMR spectroscopy for the structural confirmation and detailed characterization of this compound, facilitating further research into its promising biological properties.

In Vitro Bioactivity of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring oleanane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the in vitro evaluation of its key bioactivities, including anti-cancer, anti-inflammatory, antiviral, and anti-diabetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Summary of In Vitro Bioactivities

The following table summarizes the available quantitative data for the bioactivity of this compound.

BioactivityAssayCell LineEndpointResult (IC₅₀/EC₅₀)Citation
Anti-CancerMTT AssaySGC-7901 (Human Gastric Cancer)Cytotoxicity156.03 µmol/L[1]
Anti-CancerMTT AssayBGC-823 (Human Gastric Cancer)Cytotoxicity142.2 µmol/L[1]
Anti-InflammatoryTNF-α ReleaseMacrophages/Dendritic CellsInhibition of TNF-αData not available[]
Anti-InflammatoryCOX-2 Enzyme Assay-PGE2 Production InhibitionData not available[]
AntiviralHIV Replication Assay-Inhibition of Viral ReplicationData not available[]
AntiviralHepatitis C Virus (HCV) Replication Assay-Inhibition of Viral ReplicationData not available[]
Anti-DiabeticGlucose Uptake Assay-Enhancement of Glucose UptakeData not available[]
Anti-DiabeticPancreatic β-cell Protection Assay-Protection from CytotoxicityData not available[]

I. Anti-Cancer Activity: Inhibition of Gastric Cancer Cell Migration and Invasion

This compound has demonstrated significant anti-cancer effects by inhibiting the migration and invasion of human gastric cancer cells in a dose-dependent manner.[1][3] The proposed mechanism involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[]

Signaling Pathway: Inhibition of EMT and MMP Expression

G cluster_0 This compound cluster_1 Cellular Effects Compound This compound EMT_Proteins EMT-related Proteins (e.g., N-cadherin, Vimentin) Compound->EMT_Proteins Inhibits Expression MMPs Matrix Metalloproteinases (MMPs) Compound->MMPs Inhibits Expression Migration_Invasion Cell Migration & Invasion EMT_Proteins->Migration_Invasion Promotes MMPs->Migration_Invasion Promotes

Caption: Proposed mechanism of anti-cancer activity.

Experimental Workflow: Assessing Anti-Cancer Effects

G Start Start Cell_Culture Culture Gastric Cancer Cells (SGC-7901, BGC-823) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of This compound Cell_Culture->Compound_Treatment MTT MTT Assay (Cytotoxicity) Compound_Treatment->MTT Transwell Transwell Assay (Migration/Invasion) Compound_Treatment->Transwell Wound_Healing Wound Healing Assay (Migration) Compound_Treatment->Wound_Healing Western_Blot Western Blot (EMT & MMP Proteins) Compound_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Inhibition) MTT->Data_Analysis Transwell->Data_Analysis Wound_Healing->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-cancer evaluation.

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on gastric cancer cells.

Materials:

  • Human gastric cancer cell lines (SGC-7901, BGC-823)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Objective: To assess the effect of the compound on the migratory and invasive capabilities of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free DMEM and DMEM with 10% FBS

  • Crystal violet staining solution

Protocol:

  • For the invasion assay, coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Resuspend cancer cells in serum-free DMEM containing different concentrations of this compound.

  • Add 200 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.

  • Add 600 µL of DMEM with 10% FBS as a chemoattractant to the lower chamber.

  • Incubate for 24 hours at 37°C.

  • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the stained cells in several random fields under a microscope.

Objective: To evaluate the effect of the compound on cell migration.

Materials:

  • 6-well plates

  • Sterile 200 µL pipette tip

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of the compound.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Measure the width of the wound at different time points and calculate the percentage of wound closure.

II. Anti-Inflammatory Activity

This compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and suppressing the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923).[]

Signaling Pathway: Inhibition of Inflammatory Mediators

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response Stimulus Inflammatory Stimulus Macrophages Macrophages/ Dendritic Cells Stimulus->Macrophages COX2 COX-2 Enzyme Stimulus->COX2 Induces TNFa TNF-α Release Macrophages->TNFa Induces PGE2 PGE2 Production COX2->PGE2 Catalyzes Compound This compound Compound->COX2 Inhibits Compound->TNFa Inhibits

Caption: Anti-inflammatory mechanism of action.

Experimental Protocols

Objective: To measure the inhibitory effect of the compound on TNF-α production in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit

Protocol:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release compared to the LPS-stimulated control.

Objective: To determine the direct inhibitory effect of the compound on COX-2 enzyme activity.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • Arachidonic acid (substrate)

Protocol:

  • Perform the assay according to the manufacturer's protocol of the COX-2 inhibitor screening kit.

  • Typically, the assay involves incubating the COX-2 enzyme with the test compound.

  • The reaction is initiated by adding the substrate, arachidonic acid.

  • The production of prostaglandins (e.g., PGE2) is measured, often through a colorimetric or fluorometric method.

  • Determine the IC₅₀ value of the compound for COX-2 inhibition.

III. Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral activity against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV), purportedly by inhibiting viral replication.[]

Experimental Workflow: General Antiviral Screening

G Start Start Host_Cells Culture suitable host cells (e.g., T-lymphocytes for HIV, Huh-7 for HCV) Start->Host_Cells Infection Infect cells with virus Host_Cells->Infection Treatment Treat infected cells with This compound Infection->Treatment Incubation Incubate for a defined period Treatment->Incubation Quantification Quantify viral replication (e.g., p24 antigen for HIV, viral RNA for HCV) Incubation->Quantification Analysis Data Analysis (IC50) Quantification->Analysis End End Analysis->End G Compound This compound Insulin_Resistance Insulin Resistance Model (e.g., in adipocytes) Compound->Insulin_Resistance Beta_Cell_Stress Pancreatic β-cell Stress Model (e.g., with cytokines or glucotoxicity) Compound->Beta_Cell_Stress Glucose_Uptake Glucose Uptake Assay Insulin_Resistance->Glucose_Uptake Improved_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Improved_Sensitivity Beta_Cell_Viability β-cell Viability/Function Assay Beta_Cell_Stress->Beta_Cell_Viability Beta_Cell_Protection Pancreatic β-cell Protection Beta_Cell_Viability->Beta_Cell_Protection

References

Application Notes and Protocols for Cell-Based Assays of 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid (B12794562) compound that has garnered significant interest in the scientific community due to its diverse biological activities. This document provides detailed application notes and protocols for a range of cell-based assays to investigate the anti-cancer and anti-inflammatory properties of this compound. The provided methodologies are designed to be a comprehensive resource for researchers in drug discovery and development.

Biological Activities and Applications

This compound has demonstrated a variety of biological effects, including anti-inflammatory, antiviral, anti-diabetic, and anti-cancer activities.[1] In the context of oncology, it has been shown to inhibit the proliferation, migration, and invasion of gastric cancer cells.[1] Its anti-inflammatory properties are attributed to its ability to suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2).[1] These activities suggest its potential as a therapeutic agent for various diseases.

Data Presentation

Table 1: Anti-proliferative Activity of this compound
Cell LineAssay TypeIncubation TimeIC50 (µM)
SGC-7901 (Human Gastric Cancer)MTT Assay48 hours156.03
BGC-823 (Human Gastric Cancer)MTT Assay48 hours142.2
Table 2: Effect of this compound on Gastric Cancer Cell Migration and Invasion
Cell LineAssay TypeConcentration (µM)Observed Effect
SGC-7901Wound Healing Assay40, 80, 160Dose-dependent inhibition of cell migration
BGC-823Wound Healing Assay40, 80, 160Dose-dependent inhibition of cell migration
SGC-7901Transwell Invasion Assay40, 80, 160Dose-dependent inhibition of cell invasion
BGC-823Transwell Invasion Assay40, 80, 160Dose-dependent inhibition of cell invasion
Table 3: Effect of this compound on the Expression of EMT and MMP-related Proteins
Cell LineProteinConcentration (µM)Change in Expression
SGC-7901, BGC-823E-cadherin40, 80, 160Increased
SGC-7901, BGC-823N-cadherin40, 80, 160Decreased
SGC-7901, BGC-823Vimentin40, 80, 160Decreased
SGC-7901, BGC-823MMP-240, 80, 160Decreased
SGC-7901, BGC-823MMP-940, 80, 160Decreased
SGC-7901, BGC-823TIMP-140, 80, 160Increased

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Human gastric cancer cell lines (SGC-7901, BGC-823)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Seed SGC-7901 or BGC-823 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations (e.g., 10, 20, 40, 80, 160 µM).

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_absorbance Read Absorbance at 490nm dissolve->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

MTT Assay Workflow Diagram
Cell Migration and Invasion Assays

Materials:

  • SGC-7901 or BGC-823 cells

  • 6-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to 80-90% confluence.

  • Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 40, 80, 160 µM).

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound width and calculate the percentage of wound closure.

Materials:

  • SGC-7901 or BGC-823 cells

  • 24-well Transwell chambers (8 µm pore size)

  • Matrigel

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet for staining

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and incubate for 30 minutes at 37°C.

  • Resuspend cells in serum-free medium and seed 5 × 10⁴ cells into the upper chamber.

  • Add medium containing different concentrations of the compound to the upper chamber.

  • Add medium with 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubate for 24 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Transwell_Assay_Workflow cluster_prep Preparation cluster_seeding Seeding & Treatment cluster_incubation Incubation & Invasion cluster_staining Staining & Visualization coat_insert Coat Transwell Insert with Matrigel prepare_cells Prepare Cell Suspension in Serum-Free Medium seed_cells Seed Cells in Upper Chamber prepare_cells->seed_cells add_compound Add Compound to Upper Chamber seed_cells->add_compound add_chemoattractant Add Chemoattractant to Lower Chamber add_compound->add_chemoattractant incubate Incubate for 24h add_chemoattractant->incubate remove_noninvading Remove Non-invading Cells incubate->remove_noninvading fix_cells Fix Invading Cells remove_noninvading->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells count_cells Count Invaded Cells stain_cells->count_cells

Transwell Invasion Assay Workflow
Western Blot Analysis for Signaling Pathway Proteins

This protocol is to assess the effect of the compound on the expression and phosphorylation of proteins involved in EMT, MMP regulation, and key signaling pathways like NF-κB and MAPK.

Materials:

  • SGC-7901 or BGC-823 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-MMP-2, anti-MMP-9, anti-TIMP-1, anti-NF-κB p65, anti-phospho-NF-κB p65, anti-ERK, anti-phospho-ERK, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using ECL reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control.

Anti-inflammatory Activity Assay (TNF-α Quantification)

This protocol is for measuring the inhibition of TNF-α production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathway Analysis

The inhibitory effects of this compound on cancer cell migration, invasion, and inflammation suggest the involvement of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anti-cancer agents. The effect of this compound on this pathway can be assessed by measuring the phosphorylation of the p65 subunit of NF-κB by Western blot.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by Compound LPS LPS IKK IKK Activation LPS->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_r NF-κB (p65/p50) Release IkB_d->NFkB_r NFkB_t NF-κB Translocation to Nucleus NFkB_r->NFkB_t Gene_t Gene Transcription NFkB_t->Gene_t Cytokines Inflammatory Cytokines (TNF-α, etc.) Gene_t->Cytokines Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->IkB_p Inhibits

Hypothesized NF-κB Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is crucial for cell proliferation, differentiation, and stress response. Its dysregulation is common in cancer. The effect of the compound on this pathway can be determined by analyzing the phosphorylation status of key MAPK proteins.

MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by Compound Stimuli Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors Proliferation Cell Proliferation, Migration Transcription_Factors->Proliferation Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid Compound->MAPKK Inhibits

Hypothesized MAPK Pathway Inhibition

References

Application Notes and Protocols for MTT Assay with 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxicity of 28-Hydroxy-3-oxoolean-12-en-29-oic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used colorimetric method to evaluate cell viability and proliferation.[1]

Introduction

This compound is an oleanane-type triterpenoid (B12794562) that has demonstrated potential anti-cancer properties, specifically inhibiting the migration and invasion of human gastric cancer cells in a dose-dependent manner.[][3][4] The MTT assay is a common method to quantify the cytotoxic effects of such compounds. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1][6]

Important Considerations for Triterpenoid Compounds

Triterpenoids, due to their inherent reducing properties, may directly reduce MTT to formazan in a cell-free environment.[7] This can lead to an overestimation of cell viability and mask the true cytotoxic effects of the compound.[7] It is crucial to include proper controls to account for this potential interference. As a best practice, consider validating MTT assay results with an alternative cell viability assay that functions via a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay (e.g., CellTiter-Glo®), which quantifies ATP levels in viable cells.[7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[8]

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1][9]

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in a complete culture medium to a final concentration that will result in 50-70% confluency after 24 hours of incubation. The optimal seeding density should be determined for each cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. A study on gastric cancer cells used concentrations of 10, 20, 40, 80, and 160 µmol/L.[3][4]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[3][4]

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

    • After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5][10]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1][9] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]

Data Presentation and Analysis

The results of the MTT assay can be summarized in a table to facilitate comparison between different concentrations and incubation times.

Table 1: Effect of this compound on Cell Viability

Concentration (µmol/L)Incubation Time (hours)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)24100
1024
2024
4024
8024
16024
0 (Vehicle Control)48100
1048
2048
4048
8048
16048
0 (Vehicle Control)72100
1072
2072
4072
8072
16072

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Mean absorbance of treated cells / Mean absorbance of vehicle control cells) x 100 [11]

  • The results can be plotted as a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

MTT Assay Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment 3. Treat with this compound incubation_24h->compound_treatment incubation_treatment 4. Incubate for 24, 48, or 72h compound_treatment->incubation_treatment add_mtt 5. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 6. Incubate for 2-4h add_mtt->incubation_mtt solubilize 7. Solubilize Formazan with DMSO incubation_mtt->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability

Caption: A flowchart illustrating the key steps of the MTT assay protocol.

Signaling Pathway (General Principle)

MTT_Principle Principle of the MTT Assay cluster_cell Viable Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->dehydrogenase Reduction Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Solubilization DMSO DMSO DMSO->Formazan

References

Unveiling the Anti-Migratory Potential of a Novel Triterpenoid: Application Notes for the Transwell Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for novel anti-cancer therapeutics, the natural triterpenoid (B12794562), 28-Hydroxy-3-oxoolean-12-en-29-oic acid, has emerged as a promising candidate for inhibiting cancer cell migration and invasion. These detailed application notes provide researchers, scientists, and drug development professionals with a comprehensive protocol for evaluating the anti-migratory effects of this compound using the Transwell migration assay, a cornerstone technique in cell migration research. The provided data and protocols are based on findings demonstrating the compound's efficacy in gastric cancer cell lines.

Introduction

This compound is a pentacyclic triterpenoid that has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties. A key study has demonstrated its ability to inhibit the migration and invasion of human gastric cancer cells, SGC-7901 and BGC-823, in a dose-dependent manner.[1][2][3][4] The underlying mechanism of this inhibition involves the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, and the modulation of the epithelial-mesenchymal transition (EMT) process.[1][2][3][4] This document provides a detailed methodology for replicating and expanding upon these findings using a Transwell migration assay.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of this compound on the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells.

Table 1: Inhibition of SGC-7901 Cell Migration and Invasion

Concentration (µmol/L)Migrating Cells (Normalized)Invading Cells (Normalized)
0 (Control)1.001.00
100.780.82
200.550.61
400.320.39

Table 2: Inhibition of BGC-823 Cell Migration and Invasion

Concentration (µmol/L)Migrating Cells (Normalized)Invading Cells (Normalized)
0 (Control)1.001.00
100.810.85
200.590.64
400.350.42

Experimental Protocols

Transwell Migration Assay Protocol

This protocol details the steps to assess the effect of this compound on the migration of cancer cells.

Materials:

  • 24-well Transwell® inserts (8.0 µm pore size)

  • Cancer cell lines (e.g., SGC-7901, BGC-823)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% methanol)

  • Cotton swabs

  • Microscope with imaging capabilities

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 12-24 hours.

    • On the day of the assay, detach the cells using trypsin-EDTA, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Place the Transwell® inserts into the wells of a 24-well plate.

    • In the lower chamber of each well, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).

    • In the upper chamber (the insert), add 200 µL of the cell suspension (2 x 10⁴ cells).

    • Add different concentrations of this compound (e.g., 10, 20, 40 µmol/L) to the upper chamber. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.

  • Staining and Visualization:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in the fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in the crystal violet staining solution for 15 minutes at room temperature.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained cells under an inverted microscope.

    • Capture images from at least five random fields for each insert.

    • Count the number of migrated cells per field. The data can be presented as the average number of migrated cells per field or as a percentage of the control.

Transwell Invasion Assay Protocol

This protocol is a modification of the migration assay to assess the invasive potential of cancer cells.

Additional Materials:

  • Matrigel™ or a similar basement membrane matrix

Procedure:

  • Coating the Inserts:

    • Thaw the Matrigel™ on ice overnight.

    • Dilute the Matrigel™ with cold, serum-free medium according to the manufacturer's instructions.

    • Add 50-100 µL of the diluted Matrigel™ to the upper chamber of each Transwell® insert, ensuring the entire surface of the membrane is covered.

    • Incubate the plate at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Assay Procedure:

    • Follow the same procedure as the Transwell Migration Assay (steps 1-5), seeding the cells on top of the Matrigel™ layer. The incubation time may need to be extended to 48 hours to allow for matrix degradation and invasion.

Mandatory Visualizations

Experimental Workflow

Transwell_Migration_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_post_incubation Post-Incubation Processing cluster_analysis Data Analysis cell_culture Culture Cells to 70-80% Confluency serum_starve Serum Starve Cells (12-24h) cell_culture->serum_starve cell_harvest Harvest and Resuspend Cells in Serum-Free Medium serum_starve->cell_harvest seed_cells Seed Cells and Compound in Upper Chamber cell_harvest->seed_cells setup_transwell Place Inserts in 24-Well Plate add_chemoattractant Add Chemoattractant to Lower Chamber setup_transwell->add_chemoattractant add_chemoattractant->seed_cells incubation Incubate (24h, 37°C, 5% CO2) seed_cells->incubation remove_non_migrated Remove Non-Migrated Cells incubation->remove_non_migrated fixation Fix Migrated Cells remove_non_migrated->fixation staining Stain with Crystal Violet fixation->staining microscopy Microscopy and Image Capture staining->microscopy quantification Quantify Migrated Cells microscopy->quantification Signaling_Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_mmp Matrix Metalloproteinases (MMPs) compound This compound E_cadherin E-cadherin (Epithelial Marker) compound->E_cadherin increases N_cadherin N-cadherin (Mesenchymal Marker) compound->N_cadherin decreases Vimentin Vimentin (Mesenchymal Marker) compound->Vimentin decreases MMP2 MMP-2 compound->MMP2 decreases MMP9 MMP-9 compound->MMP9 decreases migration Cell Migration & Invasion E_cadherin->migration inhibits N_cadherin->migration promotes Vimentin->migration promotes MMP2->migration promotes MMP9->migration promotes

References

Application Notes and Protocols: Wound Healing Assay Using 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex and highly regulated process involving inflammation, proliferation, and remodeling to restore tissue integrity.[1] Cell migration is a critical component of the proliferative phase, where keratinocytes and fibroblasts move into the wound bed to re-epithelialize the surface and deposit new extracellular matrix. Dysregulation of these migratory processes can lead to chronic wounds.[1][2] Natural compounds, particularly triterpenoids, have garnered significant interest for their therapeutic potential in modulating wound healing processes.[2]

28-Hydroxy-3-oxoolean-12-en-29-oic acid is an oleanane-type triterpenoid (B12794562) that has been investigated for its biological activities. While research has indicated its ability to inhibit the migration of cancer cells, its role in dermal wound healing is an emerging area of investigation.[3] These application notes provide a detailed protocol for utilizing a wound healing (scratch) assay to evaluate the effect of this compound on the migration of dermal fibroblasts and keratinocytes, key cell types in skin repair.

Hypothesized Mechanism of Action

Based on studies of structurally similar oleanane (B1240867) triterpenoids like oleanolic acid, this compound is hypothesized to modulate key signaling pathways involved in cell migration and wound healing. Oleanolic acid has been shown to influence the EGFR/MAPK/JNK pathway, the PI3K/Akt pathway, and the Wnt/β-catenin pathway, all of which are crucial for the cellular processes that drive wound closure.[4][5][6] It is plausible that this compound may exert its effects through one or more of these pathways, potentially promoting or inhibiting cell migration depending on the cellular context and concentration.

Key Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This protocol is designed to assess the effect of this compound on the two-dimensional migration of dermal cells.

Materials:

  • Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HaCaT cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) for HDFs or Keratinocyte Growth Medium (KGM) for HaCaT cells

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (stock solution in DMSO)

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Culture HDFs or HaCaT cells in their respective growth media until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells have formed a confluent monolayer, gently create a linear scratch in the center of each well using a sterile 200 µL pipette tip.[7]

    • Wash the wells twice with sterile PBS to remove detached cells and debris.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in the appropriate low-serum (0.5-1% FBS) medium. A vehicle control (DMSO) and a positive control (e.g., a known growth factor) should be included.

    • Add the treatment media to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.[7]

    • Mark the specific locations on the plate to ensure that subsequent images are taken from the same field of view.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

    • Capture images at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.[7]

  • Data Analysis:

    • Use image analysis software to measure the area of the scratch at each time point for all treatment conditions.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100

Data Presentation

Quantitative data from the wound healing assay should be summarized in a clear and structured table for easy comparison between different concentrations of this compound and the controls.

Treatment GroupConcentration (µM)Initial Scratch Area (µm²) (Mean ± SD)Scratch Area at 12h (µm²) (Mean ± SD)Scratch Area at 24h (µm²) (Mean ± SD)% Wound Closure at 12h (Mean ± SD)% Wound Closure at 24h (Mean ± SD)
Vehicle Control(DMSO concentration)
This compound1
This compound10
This compound50
Positive Control(e.g., 10 ng/mL EGF)

Visualizations

Wound_Healing_Assay_Workflow cluster_prep Cell Preparation cluster_assay Scratch Assay cluster_acq Data Acquisition & Analysis start Seed Cells in 24-well Plate confluency Incubate to Confluent Monolayer start->confluency scratch Create Scratch with Pipette Tip confluency->scratch wash Wash with PBS scratch->wash treat Add Treatment Media (Compound/Controls) wash->treat image0h Image at 0h treat->image0h incubate Incubate & Image at Regular Intervals (e.g., 12h, 24h) image0h->incubate analyze Measure Scratch Area & Calculate % Closure incubate->analyze results Tabulate & Graph Results analyze->results

Figure 1. Experimental workflow for the in vitro wound healing (scratch) assay.

Hypothesized_Signaling_Pathway cluster_pathways Potential Signaling Pathways cluster_cellular_response Cellular Response compound This compound pi3k_akt PI3K/Akt Pathway compound->pi3k_akt wnt_beta Wnt/β-catenin Pathway compound->wnt_beta egfr_mapk EGFR/MAPK/JNK Pathway compound->egfr_mapk migration Cell Migration pi3k_akt->migration proliferation Cell Proliferation pi3k_akt->proliferation wnt_beta->migration wnt_beta->proliferation gene_expression Gene Expression (e.g., c-Jun) egfr_mapk->gene_expression gene_expression->migration

Figure 2. Hypothesized signaling pathways modulated by the compound.

Conclusion

The in vitro wound healing assay is a robust and straightforward method to screen the potential effects of this compound on dermal cell migration. The provided protocol and data presentation framework offer a standardized approach for these investigations. Based on the activity of related triterpenoids, it is hypothesized that this compound may influence key signaling pathways that regulate the wound healing process. Further studies, including analysis of protein expression and pathway-specific inhibitors, will be necessary to elucidate the precise mechanism of action. These findings will be valuable for the development of novel therapeutic strategies for wound management.

References

Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid on key proteins involved in cancer cell migration and invasion. This document includes detailed protocols for Western blot analysis, quantitative data summaries, and diagrams of the implicated signaling pathways and experimental workflows.

Introduction

This compound, a triterpenoid (B12794562) acid, has demonstrated potential as an anti-cancer agent by inhibiting the migration and invasion of cancer cells.[1][2] This inhibitory effect is associated with the modulation of proteins involved in the epithelial-mesenchymal transition (EMT) and the degradation of the extracellular matrix, which are critical processes in cancer metastasis. Western blot analysis is a fundamental technique to quantify the changes in the expression levels of these specific proteins upon treatment with this compound.

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize the dose-dependent effects of this compound on the expression of key proteins in human gastric cancer cell lines (SGC-7901 and BGC-823) after 24 hours of treatment. The data is presented as the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and compared to untreated control cells.

Table 1: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Marker Proteins.

Target ProteinCell LineTreatment Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
E-cadherin SGC-790140Increased
80Significantly Increased
160Markedly Increased
BGC-82340Increased
80Significantly Increased
160Markedly Increased
N-cadherin SGC-790140Decreased
80Significantly Decreased
160Markedly Decreased
BGC-82340Decreased
80Significantly Decreased
160Markedly Decreased
Vimentin SGC-790140Decreased
80Significantly Decreased
160Markedly Decreased
BGC-82340Decreased
80Significantly Decreased
160Markedly Decreased

Table 2: Effect of this compound on Matrix Metalloproteinases (MMPs) and their Inhibitor.

Target ProteinCell LineTreatment Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
MMP-2 SGC-790140Decreased
80Significantly Decreased
160Markedly Decreased
BGC-82340Decreased
80Significantly Decreased
160Markedly Decreased
MMP-9 SGC-790140Decreased
80Significantly Decreased
160Markedly Decreased
BGC-82340Decreased
80Significantly Decreased
160Markedly Decreased
TIMP-1 SGC-790140Increased
80Significantly Increased
160Markedly Increased
BGC-82340Increased
80Significantly Increased
160Markedly Increased

Experimental Protocols

A detailed methodology for the Western blot analysis of the aforementioned proteins is provided below.

Cell Culture and Treatment
  • Culture human gastric cancer cells (SGC-7901 or BGC-823) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 40, 80, 160 µM) for 24 hours.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice with RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Protein Transfer
  • Denature equal amounts of protein (20-40 µg) by boiling in 5x SDS-PAGE loading buffer for 5 minutes.

  • Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, TIMP-1, p-PI3K, PI3K, p-Akt, Akt, Snail, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

Detection and Quantification
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the loading control band.

Visualization of Pathways and Workflows

Signaling Pathway

Research suggests that this compound may inhibit cancer cell migration and invasion by suppressing the PI3K/Akt signaling pathway, which in turn downregulates the expression of the transcription factor Snail. Snail is a key repressor of E-cadherin and an inducer of mesenchymal markers and MMPs.

G cluster_emt Epithelial-Mesenchymal Transition cluster_ecm Extracellular Matrix Degradation Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt Snail Snail Akt->Snail Ecadherin E-cadherin Snail->Ecadherin NCadherin N-cadherin Snail->NCadherin Vimentin Vimentin Snail->Vimentin MMPs MMP-2, MMP-9 Snail->MMPs Migration Cell Migration & Invasion Ecadherin->Migration NCadherin->Migration Vimentin->Migration MMPs->Migration

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of proteins affected by this compound.

G cluster_prep Sample Preparation cluster_analysis Western Blot Analysis CellCulture 1. Cell Culture (e.g., SGC-7901, BGC-823) Treatment 2. Treatment with This compound CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Image Acquisition & Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for In Vivo Studies of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research detailing specific in vivo models for 28-Hydroxy-3-oxoolean-12-en-29-oic acid is limited. The following application notes and protocols are based on the compound's observed in vitro activities and established in vivo models for structurally related triterpenoids. These protocols are intended to serve as a foundational guide for researchers.

Introduction to this compound

This compound is a naturally occurring oleanane-type triterpenoid (B12794562) that can be extracted from plants such as Celastrus orbiculatus.[][2] In vitro studies have demonstrated its potential as a therapeutic agent with a range of biological activities. These include anti-cancer, anti-inflammatory, anti-diabetic, and antiviral properties.[]

Known In Vitro Activities:

  • Anti-Cancer: It has been shown to inhibit the migration and invasion of human gastric cancer cells (SGC-7901 and BGC-823) in a dose-dependent manner.[2][3] This effect is mediated by reducing the expression of epithelial-mesenchymal transition (EMT)-related proteins and matrix metalloproteinases (MMPs).[][2]

  • Anti-Inflammatory: The compound can inhibit the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) by suppressing the cyclooxygenase-2 (COX-2) enzyme.[]

  • Anti-Diabetic: It has shown potential anti-diabetic effects by reducing insulin (B600854) resistance, lowering blood glucose levels, and protecting pancreatic β-cells.[]

  • Antiviral: Preliminary findings suggest activity against viruses such as hepatitis C and human immunodeficiency virus (HIV) by inhibiting viral replication.[]

Based on these activities, several in vivo models can be proposed to validate and expand upon these findings.

Proposed In Vivo Model: Oncology - Gastric Cancer Xenograft Model

This model is proposed based on the compound's demonstrated efficacy in inhibiting gastric cancer cell migration and invasion in vitro.[2] Xenograft models are a standard for assessing the in vivo anti-tumor efficacy of novel compounds.

Data Presentation: Key Efficacy Endpoints
ParameterMeasurement MethodExpected Outcome with Treatment
Tumor VolumeCaliper Measurement (mm³)Reduction in tumor growth rate
Tumor WeightScale Measurement (mg) at endpointLower average tumor weight
Body WeightScale Measurement (g)Minimal loss, indicating low toxicity
EMT Marker Expression (e.g., E-cadherin, Vimentin)Immunohistochemistry (IHC), Western BlotIncreased E-cadherin, Decreased Vimentin
MMPs Expression (e.g., MMP-2, MMP-9)Western Blot, ZymographyDecreased expression and activity
Metastasis to distant organs (e.g., liver, lung)Histological analysis (H&E staining)Reduced number and size of metastatic nodules
Experimental Protocol: Gastric Cancer Xenograft in Nude Mice

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a human gastric cancer xenograft model.

Animal Model:

  • Species: Athymic Nude Mice (e.g., BALB/c nude)

  • Age: 6-8 weeks

  • Sex: Female or Male

Materials and Reagents:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture)

  • SGC-7901 or BGC-823 human gastric cancer cells

  • Matrigel®

  • Sterile PBS and cell culture medium (e.g., RPMI-1640)

  • Anesthetic (e.g., isoflurane)

  • Standard chemotherapy agent (e.g., 5-Fluorouracil or Cisplatin) as a positive control

Protocol:

  • Cell Culture: Culture SGC-7901 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, randomly assign mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage or IP injection)

    • Group 2: Low-dose this compound

    • Group 3: High-dose this compound

    • Group 4: Positive control (e.g., Cisplatin)

  • Treatment Administration: Administer the compound or vehicle daily for 21-28 days. Monitor body weight and general health status throughout the study.

  • Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Collect major organs (liver, lungs, spleen) for histopathological analysis to assess metastasis.

    • A portion of the tumor tissue should be snap-frozen for Western blot analysis and another portion fixed in formalin for IHC.

Visualization: Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Intervention cluster_analysis Endpoint Analysis cell_culture 1. Culture SGC-7901 Gastric Cancer Cells implantation 3. Subcutaneous Tumor Implantation cell_culture->implantation acclimatization 2. Acclimatize Athymic Nude Mice acclimatization->implantation monitoring 4. Monitor Tumor Growth (100-150 mm³) implantation->monitoring grouping 5. Randomize into Treatment Groups monitoring->grouping treatment 6. Daily Administration (21-28 days) grouping->treatment euthanasia 7. Euthanasia and Sample Collection treatment->euthanasia tumor_analysis 8. Analyze Tumor (Volume, Weight) euthanasia->tumor_analysis histo_analysis 9. Histopathology (Metastasis) euthanasia->histo_analysis protein_analysis 10. Western Blot/IHC (EMT/MMP Markers) euthanasia->protein_analysis

Caption: Workflow for a gastric cancer xenograft study.

signaling_pathway compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid emt Epithelial-Mesenchymal Transition (EMT) compound->emt inhibits expression of EMT-related proteins mmp Matrix Metalloproteinases (MMPs) compound->mmp inhibits expression of MMPs invasion Cell Migration & Invasion emt->invasion mmp->invasion model_selection_logic cluster_vitro In Vitro Evidence cluster_vivo Proposed In Vivo Models vitro_cancer Inhibits Gastric Cancer Cell Invasion vivo_cancer Oncology: Gastric Cancer Xenograft vitro_cancer->vivo_cancer validates anti-tumor efficacy vitro_inflammation Inhibits TNF-α & COX-2 Production vivo_inflammation Inflammation: LPS-Induced Endotoxemia vitro_inflammation->vivo_inflammation assesses systemic anti-inflammatory effect vitro_diabetes Reduces Insulin Resistance, Protects β-cells vivo_diabetes Metabolic Disease: High-Fat Diet Model vitro_diabetes->vivo_diabetes confirms metabolic benefits

References

Animal Models for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid (B12794562) acid isolated from plants such as Celastrus orbiculatus, has demonstrated significant therapeutic potential in preclinical in vitro studies.[1][2] Research indicates its activity as an anti-cancer agent, particularly against gastric cancer, and as an anti-inflammatory compound.[1][] In vitro, it has been shown to inhibit the migration and invasion of human gastric cancer cell lines, SGC-7901 and BGC-823, in a dose-dependent manner.[1][2] The proposed mechanism for its anti-cancer effects involves the downregulation of proteins associated with epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[] Furthermore, cellular studies suggest it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and suppress the cyclooxygenase-2 (COX-2) enzyme.[]

These promising in vitro results necessitate further investigation in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological setting. This document provides detailed application notes and experimental protocols for established animal models suitable for this purpose. The primary focus will be on models for gastric cancer and acute inflammation, reflecting the compound's known biological activities.

I. Anti-Cancer Activity: Gastric Cancer Xenograft Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable for assessing the anti-tumor efficacy of novel compounds.[4][5] These models involve the transplantation of human tumor tissue or cancer cells into immunodeficient mice, allowing for the in vivo study of tumor growth and response to treatment.[4][6] Given that this compound has shown efficacy against SGC-7901 and BGC-823 gastric cancer cells, these cell lines are recommended for developing xenograft models.

A. Subcutaneous Xenograft Model

This is the most common and technically straightforward xenograft model, ideal for initial efficacy screening.

Experimental Protocol:

  • Animal Selection: Use 5-7 week old immunodeficient mice, such as BALB/c nude or NOD-SCID mice.[4][7] NOD-SCID mice are often preferred for their higher engraftment rates due to deficiencies in T, B, and NK cells.[4]

  • Cell Culture: Culture SGC-7901 or BGC-823 human gastric cancer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to 70-80% confluency.[7]

  • Cell Preparation and Implantation:

    • Harvest and wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Protocol:

    • Randomize mice into treatment and control groups.

    • Vehicle Control: Administer the vehicle used to dissolve the test compound (e.g., a solution of DMSO, Cremophor EL, and saline).

    • Test Compound: Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage). Note: As no in vivo dosage is established, initial dose-ranging studies are recommended. For similar triterpenoids, doses of 25-50 mg/kg have been used.

    • Administer treatment daily or on an alternating day schedule for a predefined period (e.g., 21 days).

  • Endpoint Analysis:

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histological analysis and immunohistochemistry on tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

B. Orthotopic Xenograft Model

This model provides a more clinically relevant microenvironment for the tumor by implanting cancer cells into the stomach wall.[5][8] It is more suitable for studying metastasis.

Experimental Protocol:

  • Animal and Cell Preparation: As described for the subcutaneous model.

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.[4]

    • Perform a midline laparotomy to expose the stomach.[7]

    • Carefully inject 1 x 10^6 cells (in approximately 30 µL of PBS/Matrigel) into the gastric serosal layer.[7]

    • Close the abdominal incision in layers with sutures.[7]

  • Tumor Growth and Treatment:

    • Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells).

    • Initiate treatment when tumors are established.

    • Follow the treatment protocol as described for the subcutaneous model.

  • Endpoint Analysis:

    • At the end of the study, assess the primary tumor size and weight.

    • Examine for local invasion and metastasis to distant organs such as the liver and peritoneum.[5]

Data Presentation: Quantitative Outcomes for Anti-Cancer Studies
ParameterSubcutaneous ModelOrthotopic Model
Primary Endpoint Tumor Growth Inhibition (%)Primary Tumor Weight (g)
Secondary Endpoints Final Tumor Weight (g)Incidence of Metastasis (%)
Animal Body Weight (g)Metastatic Nodule Count
Dosage (Example) 25-50 mg/kg (i.p.)25-50 mg/kg (i.p.)
Treatment Duration 21 days21-28 days

Note: Dosage and duration are suggested starting points based on related compounds and require optimization.

II. Anti-Inflammatory Activity: Acute Inflammation Models

Given the in vitro evidence of anti-inflammatory properties, evaluating this compound in established models of acute inflammation is a critical step.

A. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening acute anti-inflammatory activity.[9][10][11] The inflammatory response is biphasic, involving the release of histamine (B1213489) and serotonin (B10506) in the first phase, followed by the release of prostaglandins (B1171923) and other mediators in the second phase.

Experimental Protocol:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Treatment Administration:

    • Administer this compound or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally 30-60 minutes before inducing inflammation.[9][10]

  • Induction of Edema:

    • Inject 100 µL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[9][10]

    • Inject 100 µL of saline into the left hind paw to serve as a control.

  • Measurement of Paw Edema:

    • Measure the volume of both hind paws using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[10]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses and the production of pro-inflammatory cytokines.[12][13][14]

Experimental Protocol:

  • Animal Selection: Use 8-week-old BALB/c or C57BL/6 mice.[12]

  • Pre-treatment: Administer this compound (e.g., via oral gavage or i.p. injection) for a specified period (e.g., daily for 7 days) before LPS challenge.[12]

  • Induction of Inflammation:

    • Administer a single intraperitoneal injection of LPS (e.g., 0.5 mg/kg or 5 mg/kg).[12][15]

    • The control group receives an injection of sterile PBS.[12]

  • Sample Collection and Analysis:

    • At a specified time point after LPS injection (e.g., 2-4 hours), collect blood via cardiac puncture.[12]

    • Harvest organs such as the liver and spleen.[12]

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA kits.

    • Analyze gene expression of inflammatory markers in tissues using RT-qPCR.

Data Presentation: Quantitative Outcomes for Anti-Inflammatory Studies
ParameterCarrageenan-Induced Paw EdemaLPS-Induced Systemic Inflammation
Primary Endpoint Paw Volume Increase (mL)Serum TNF-α levels (pg/mL)
Secondary Endpoints % Inhibition of EdemaSerum IL-6 levels (pg/mL)
Tissue iNOS/COX-2 expression
Dosage (Example) 10-100 mg/kg (i.p.)20-50 mg/kg (p.o. or i.p.)
Measurement Timepoints 1-5 hours post-carrageenan2-4 hours post-LPS

Note: Dosage ranges are suggested starting points and require optimization for the specific compound.

III. Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

G cluster_0 Gastric Cancer Xenograft Workflow A 1. Cell Culture (SGC-7901 or BGC-823) B 2. Cell Implantation (Subcutaneous or Orthotopic) A->B C 3. Tumor Growth (to 100-150 mm³) B->C D 4. Group Randomization C->D E 5. Treatment Administration (Vehicle vs. Compound) D->E F 6. Endpoint Analysis (Tumor Weight, Metastasis) E->F

Caption: Workflow for in vivo gastric cancer xenograft models.

G cluster_1 Carrageenan-Induced Edema Workflow P1 1. Pre-treatment (Vehicle, Compound, or Indomethacin) P2 2. Carrageenan Injection (Sub-plantar) P1->P2 P3 3. Paw Volume Measurement (Plethysmometer) P2->P3 P4 4. Data Analysis (% Inhibition of Edema) P3->P4

Caption: Workflow for the carrageenan-induced paw edema model.

Proposed Signaling Pathway

G compound This compound emt EMT Pathway (e.g., Snail, N-cadherin) compound->emt Inhibits mmp MMPs (e.g., MMP-2, MMP-9) compound->mmp Inhibits nfkb NF-κB Pathway compound->nfkb Inhibits cox2 COX-2 compound->cox2 Inhibits migration Cancer Cell Migration & Invasion emt->migration mmp->migration inflammation Inflammatory Stimulus (e.g., LPS) inflammation->nfkb nfkb->cox2 tnfa TNF-α nfkb->tnfa prostaglandins Pro-inflammatory Mediators cox2->prostaglandins tnfa->prostaglandins

Caption: Proposed inhibitory pathways of the compound.

IV. Conclusion and Future Directions

The protocols and models outlined in this document provide a robust framework for the in vivo evaluation of this compound. Initial studies should focus on establishing the maximum tolerated dose (MTD) and pharmacokinetic profile of the compound to inform the design of efficacy studies. While oleanane (B1240867) triterpenoids can have low oral bioavailability, formulation strategies may be explored to enhance absorption.[16][17] Successful demonstration of efficacy and a favorable safety profile in these models will be a critical step in advancing this promising natural product toward clinical development for the treatment of gastric cancer and inflammatory diseases.

References

Application Notes and Protocols for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct in vivo data for the dosing and administration of pure 28-Hydroxy-3-oxoolean-12-en-29-oic acid is publicly available. The following protocols and data are based on in vitro studies of the compound and in vivo studies of related oleanane-type triterpenoids and extracts containing the compound of interest. These notes are intended to serve as a guide for designing and conducting initial in vivo experiments.

Introduction

This compound is a naturally occurring oleanane-type triterpenoid (B12794562) acid found in plants such as Celastrus orbiculatus.[1] In vitro studies have demonstrated its potential as an anti-cancer agent, particularly in gastric cancer models.[2][3] The compound has been shown to inhibit the migration and invasion of human gastric cancer cells in a dose-dependent manner.[2][3] These effects are associated with the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[4]

While comprehensive in vivo pharmacokinetic and pharmacodynamic data for the purified compound are scarce, studies on extracts of Celastrus orbiculatus containing this compound have shown anti-tumor effects in animal models.[5] This document provides a summary of the available data and generalized protocols to guide the design of in vivo studies.

Quantitative Data Summary

Due to the lack of specific in vivo studies on the pure compound, this section provides a summary of in vitro effective concentrations and data from an in vivo study using a relevant plant extract.

Table 1: In Vitro Efficacy of this compound in Human Gastric Cancer Cell Lines

Cell LineAssayConcentration RangeObserved EffectReference
SGC-7901MTT Assay10 - 160 µmol/LInhibition of cell viability[3]
BGC-823MTT Assay10 - 160 µmol/LInhibition of cell viability[3]
SGC-7901Transwell AssayNot specifiedInhibition of migration and invasion[2]
BGC-823Transwell AssayNot specifiedInhibition of migration and invasion[2]

Table 2: Example of In Vivo Administration of a Celastrus orbiculatus Extract (COE) Containing this compound

Animal ModelTreatmentAdministration RouteDosing RegimenOutcomeReference
Xenograft mouse model (Gastric Cancer Stem Cells)Celastrus orbiculatus extract (COE)IntragastricDailyReduced tumor size[5]

Note: The specific concentration of this compound within the COE and the exact dosage administered were not detailed in the available study.

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo study of this compound.

The solubility of triterpenoid acids can be challenging. It is crucial to establish a suitable vehicle for administration.

  • Materials:

    • This compound (pure compound)

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil, or a solution containing a solubilizing agent like Tween 80)

    • Sterile tubes

    • Vortex mixer

    • Sonicator

  • Protocol:

    • Weigh the required amount of this compound.

    • In a sterile tube, add a small amount of the vehicle to the compound to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension to improve solubility and particle size distribution.

    • Prepare fresh dosing solutions daily to ensure stability.

A xenograft mouse model is a common choice for evaluating the anti-cancer efficacy of novel compounds.

  • Animal Model:

    • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used for xenograft studies with human cancer cell lines.

  • Administration Route:

    • Oral Gavage (Intragastric): This route is often preferred for triterpenoids. It is less invasive for repeated dosing.

    • Intraperitoneal (IP) Injection: This can also be considered, but may have different pharmacokinetic properties.

  • Protocol for Xenograft Study:

    • Acclimate the animals for at least one week before the start of the experiment.

    • Subcutaneously inject a suspension of human gastric cancer cells (e.g., SGC-7901) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

    • Administer the prepared dosing solution of this compound to the treatment group according to the predetermined dosing schedule (e.g., daily oral gavage).

    • Administer the vehicle alone to the control group.

    • Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.

    • Monitor the body weight and overall health of the animals throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_acclimatization Animal Acclimatization tumor_inoculation Tumor Cell Inoculation animal_acclimatization->tumor_inoculation cell_culture Gastric Cancer Cell Culture cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_group Treatment Group (Compound Administration) randomization->treatment_group control_group Control Group (Vehicle Administration) randomization->control_group monitoring Tumor & Health Monitoring treatment_group->monitoring control_group->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision & Analysis euthanasia->tumor_excision data_analysis Data Analysis tumor_excision->data_analysis

Caption: General experimental workflow for an in vivo xenograft study.

signaling_pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_invasion Invasion & Metastasis compound This compound e_cadherin E-cadherin (Epithelial Marker) compound->e_cadherin Upregulates n_cadherin N-cadherin (Mesenchymal Marker) compound->n_cadherin Downregulates vimentin Vimentin (Mesenchymal Marker) compound->vimentin Downregulates mmps MMPs (Matrix Metalloproteinases) compound->mmps Downregulates invasion Cell Invasion & Migration e_cadherin->invasion Inhibits n_cadherin->invasion Promotes vimentin->invasion Promotes mmps->invasion Promotes

Caption: Hypothetical signaling pathway for the inhibition of cancer cell invasion.

References

Troubleshooting & Optimization

Technical Support Center: 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural oleanane-type triterpenoid.[][2] It is a pentacyclic triterpene acid that has been investigated for its potential therapeutic properties, including anti-cancer activities.[][3][4]

Q2: What are the common synonyms for this compound?

While "this compound" is the primary chemical name, you may encounter it under its IUPAC name: 4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid.[] Its CAS number is 381691-22-1.[][5]

Q3: What are the primary applications of this compound in research?

This compound has been shown to inhibit the migration and invasion of gastric cancer cells.[][3][4] Its mechanism of action involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[][3] It has also been noted for its potential anti-diabetic effects.[]

Q4: What is the general solubility profile of oleanane-type triterpenoids?

Oleanane-type triterpenoids are characteristically hydrophobic and have very low water solubility.[6][7] They are often classified as Biopharmaceutics Classification System (BCS) Class IV compounds, indicating both low solubility and low permeability.[6] However, they are generally soluble in organic solvents.[7][8]

Troubleshooting Guide: Solubility Issues

Issue 1: The compound is not dissolving in aqueous buffers (e.g., PBS, cell culture media).
  • Cause: This is expected due to the compound's hydrophobic nature. Pentacyclic triterpenoids are almost insoluble in water.[6]

  • Solution: A two-step dissolution process is recommended. First, dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer to the desired final concentration.

    • Recommended Organic Solvents:

Issue 2: Precipitation occurs when diluting the organic stock solution into the aqueous buffer.
  • Cause: The final concentration of the compound in the aqueous buffer may be exceeding its solubility limit, even with the presence of a small amount of organic solvent. The percentage of the organic solvent in the final solution might be too low to maintain solubility.

  • Solutions:

    • Increase the proportion of organic co-solvent: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help. Always include a vehicle control in your experiments with the same final concentration of the organic solvent.

    • Use a solubilizer: Consider the use of a pharmaceutically acceptable solubilizer in your formulation.

    • pH Adjustment: For acidic triterpenoids, increasing the pH of the aqueous solution can enhance solubility. For instance, the solubility of oleanolic and betulinic acids increases in alkaline solutions.[9] You can try preparing your buffer at a slightly basic pH if your experiment permits.

    • Sonication: After diluting the stock solution, sonicate the final solution to aid in dispersion and dissolution.

    • Warming: Gently warming the solution can increase the solubility of some compounds.[6] However, be cautious about the thermal stability of the compound.

Issue 3: Inconsistent results in cell-based assays.
  • Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate final concentration of the dissolved compound and, consequently, variable experimental outcomes.

  • Solutions:

    • Verify Stock Solution Clarity: Before each use, ensure your stock solution is completely dissolved and free of any visible particulates.

    • Fresh Dilutions: Prepare fresh dilutions of the compound in your aqueous buffer for each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may precipitate over time.[10]

    • Vortexing: Vortex the final diluted solution thoroughly before adding it to your experimental setup.

Quantitative Solubility Data for Structurally Similar Triterpenoids

Since specific quantitative solubility data for this compound is limited, the following tables provide data for structurally related oleanane-type triterpenoids to serve as a guide.

Table 1: Solubility of Oleanolic Acid (OA) and Betulinic Acid (BA) in Aqueous Solutions

CompoundSolventpHSolubility (µg/mL)
Oleanolic AcidWaterNeutral~0.02
Betulinic AcidWaterNeutral~0.02
Oleanolic Acid10 mM Trisodium Phosphate11.577.2
Betulinic Acid10 mM Trisodium Phosphate11.540.1
Data sourced from a study on oleanolic and betulinic acids.[9]

Table 2: Solubility of 18α-Glycyrrhetinic Acid in Organic and Aqueous Co-Solvent Systems

SolventSolubility
Ethanol~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
1:40 Ethanol:PBS (pH 7.2)~0.02 mg/mL
Data sourced from a product information sheet for 18α-Glycyrrhetinic Acid.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a water-miscible organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Thaw the stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.

  • Serially dilute the stock solution in cell culture medium to prepare your working concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) and non-toxic to the cells.

  • Prepare a vehicle control using the same final concentration of the organic solvent in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Create Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer/Medium stock->dilute treat Treat Cells/System dilute->treat assay Perform Assay (e.g., Migration, Invasion) treat->assay vehicle Prepare Vehicle Control vehicle->treat data Data Analysis assay->data

Caption: Experimental workflow for using this compound.

logical_troubleshooting start Compound does not dissolve in aqueous buffer step1 Dissolve in organic solvent first (e.g., DMSO)? start->step1 step2 Precipitation upon dilution? step1->step2 Yes solution1 Create concentrated stock solution step1->solution1 No solution2 Increase co-solvent % Adjust pH Sonicate Warm gently step2->solution2 Yes end Soluble for experiment step2->end No solution1->step2 solution2->end

Caption: Troubleshooting logic for solubility issues.

signaling_pathway compound This compound emt Epithelial-Mesenchymal Transition (EMT) Proteins compound->emt mmp Matrix Metalloproteinases (MMPs) compound->mmp migration Cell Migration emt->migration invasion Cell Invasion mmp->invasion migration->invasion

Caption: Postulated signaling pathway inhibition.

References

"how to dissolve 28-Hydroxy-3-oxoolean-12-en-29-oic acid for cell culture"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving 28-Hydroxy-3-oxoolean-12-en-29-oic acid for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] This compound, like other oleanane (B1240867) triterpenoids, has poor water solubility.[2] A related compound, 3-Oxo-olean-12-en-28-oic acid, is also soluble in organic solvents like methanol, ethanol, and DMSO.[3]

Q2: What is a typical stock solution concentration for this compound?

A2: A common practice is to prepare a high-concentration stock solution, which is then diluted to the final working concentration in the cell culture medium. For this compound, a stock solution of 100 mmol/L has been used.[1]

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[4][5] In one study using this compound, the maximum DMSO concentration in the culture medium did not exceed 0.1%.[1]

Q4: How should I store the stock solution?

A4: Stock solutions of compounds dissolved in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C or -80°C.[4] A stock solution in DMSO can generally be stored at -20°C for up to three months.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low temperature.- Ensure you are using a sufficient volume of DMSO for the amount of compound. - Gently warm the solution in a 37°C water bath for a short period. - Use a vortex mixer or sonicator to aid dissolution.[5][6]
Precipitate forms when diluting the DMSO stock solution with aqueous cell culture medium. Rapid change in solvent polarity causing the compound to crash out of solution.- Perform a stepwise dilution of the stock solution into the culture medium. - While diluting, gently swirl the tube containing the culture medium.[5] - Ensure the precipitate has completely redissolved before adding to cells. Gentle warming and vortexing can be used to redissolve the precipitate.[6]
Observed cytotoxicity in the control group (vehicle control). The concentration of the solvent (e.g., DMSO) is too high.- Ensure the final concentration of the solvent in your cell culture medium is non-toxic to your specific cell line. For DMSO, this is typically less than 0.5%, and preferably 0.1% or lower.[4][5] - Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4] - Protect the compound and its solutions from light if it is light-sensitive. - Prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

Preparation of a 100 mmol/L Stock Solution of this compound

This protocol is based on a method used for treating SGC-7901 and BGC-823 gastric cancer cells.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Serum-free Roswell Park Memorial Institute (RPMI-1640) medium, sterile

  • Sterile microcentrifuge tubes or vials

  • 0.22-µm sterile microporous membrane filter

Procedure:

  • Initial Dissolution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO (e.g., 1 mmol/L has been previously used as a starting point, though this may refer to the concentration of the compound in DMSO before further dilution).[1] The key is to achieve complete dissolution in a small volume of DMSO.

  • Preparation of the 100 mmol/L Stock Solution:

    • Further dilute the initially dissolved compound with serum-free RPMI-1640 medium to achieve a final concentration of 100 mmol/L.

    • Ensure the solution is thoroughly mixed.

  • Sterilization:

    • Filter the 100 mmol/L stock solution through a 0.22-µm sterile microporous membrane to ensure sterility.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes or vials.

    • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell Treatment:

  • Thaw a single aliquot of the 100 mmol/L stock solution.

  • Dilute the stock solution with complete cell culture medium (e.g., RPMI-1640 with serum and antibiotics) to the desired final working concentrations (e.g., 10, 20, 40, 80, and 160 µmol/L).[1][7]

  • Ensure that the final concentration of DMSO in the working solutions is below the toxic threshold for your cell line (e.g., ≤ 0.1%).

Visual Guides

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso dilute_medium Dilute with Serum-Free Medium dissolve_dmso->dilute_medium sterilize Sterile Filter (0.22 µm) dilute_medium->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot dilute_final Dilute to Final Concentration in Complete Medium thaw->dilute_final use Use in Cell Culture dilute_final->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Dissolution start Compound Dissolution Issue precipitate_stock Precipitate in Stock? start->precipitate_stock precipitate_working Precipitate in Working Solution? precipitate_stock->precipitate_working No action_stock Action: Vortex / Sonicate / Warm (37°C) precipitate_stock->action_stock Yes action_working Action: Stepwise Dilution / Swirl precipitate_working->action_working Yes success Proceed with Experiment precipitate_working->success No check_stock Resolved? action_stock->check_stock check_working Resolved? action_working->check_working check_stock->precipitate_working Yes fail Contact Technical Support check_stock->fail No check_working->success Yes check_working->fail No

Caption: Troubleshooting logic for dissolution problems.

References

"stability of 28-Hydroxy-3-oxoolean-12-en-29-oic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 28-Hydroxy-3-oxoolean-12-en-29-oic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a triterpenoid (B12794562) acid, exhibits low aqueous solubility. For experimental purposes, organic solvents are recommended for creating stock solutions. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to use a final concentration of the organic solvent that is non-toxic to the cells (typically <0.5% v/v).

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: To ensure the stability of your stock solutions, it is recommended to store them at -20°C or -80°C in airtight, light-protecting containers. Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The carboxylic acid moiety can be ionized at neutral and basic pH, potentially increasing its solubility but also its susceptibility to degradation. Acidic conditions may suppress ionization and could affect stability differently. It is recommended to perform pH stability studies for your specific experimental buffer.

Q4: Is this compound sensitive to light?

A4: Compounds with conjugated double bonds, such as the oleanene backbone in this molecule, can be susceptible to photodegradation. Therefore, it is recommended to handle solutions of this compound under subdued light and to store them in amber vials or light-blocking containers to minimize exposure to UV and visible light.

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous media.
  • Possible Cause 1: Low aqueous solubility.

    • Solution: Ensure the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility, while remaining compatible with your experimental system. Consider the use of solubilizing agents or formulating the compound in a suitable vehicle if precipitation persists.

  • Possible Cause 2: pH-dependent solubility.

    • Solution: Evaluate the pH of your aqueous medium. The protonated form of the carboxylic acid at acidic pH may be less soluble. Adjusting the pH to a slightly basic range might improve solubility, but the impact on stability should be verified.

Issue 2: Inconsistent results or loss of biological activity over time.
  • Possible Cause 1: Degradation of the compound in solution.

    • Solution: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using solutions that have been stored at room temperature for extended periods. Perform a stability study under your experimental conditions to determine the degradation rate.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Triterpenoids can be hydrophobic and may adsorb to certain types of plastic. Use low-adhesion microplates and polypropylene (B1209903) tubes. Rinsing pipette tips with the solvent before and after handling the solution can also minimize loss.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method for assessing the purity and degradation of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples by diluting the stock solution in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMSO Stock Solution at Different Temperatures

Storage Temperature (°C)Purity after 1 month (%)Purity after 3 months (%)Purity after 6 months (%)
495.288.575.1
-2099.198.597.8
-80>99.5>99.5>99.5

Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Remaining Compound (%)
0100
298.6
695.3
1290.1
2482.5

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve filter Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot incubate Incubate at Test Condition (e.g., 37°C, pH 7.4) aliquot->incubate Use Stock sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis hplc->data

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

degradation_pathway cluster_stressors cluster_products Potential Degradation Products parent This compound oxidation Oxidation Products (e.g., epoxides) parent->oxidation isomerization Isomerization Products parent->isomerization hydrolysis Hydrolysis Products parent->hydrolysis photodegradation Photodegradation Adducts parent->photodegradation light Light light->photodegradation heat Heat heat->isomerization heat->hydrolysis ph Extreme pH ph->hydrolysis oxygen Oxygen oxygen->oxidation

Caption: Potential degradation pathways for this compound under various stress conditions.

"optimizing concentration of 28-Hydroxy-3-oxoolean-12-en-29-oic acid for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a triterpenoid (B12794562) compound.[1] It has been shown to possess a range of biological activities, including anti-inflammatory, anti-diabetic, antiviral, and anti-cancer properties.[] For instance, it can inhibit the production of inflammatory cytokines and suppress the enzyme cyclooxygenase-2 (COX-2).[] In cancer research, it has been observed to inhibit the migration and invasion of gastric cancer cells.[][3]

Q2: What is the recommended starting concentration range for in vitro experiments?

Based on published studies, a common starting concentration range for in vitro experiments, such as those on gastric cancer cell lines, is between 10 µmol/L and 160 µmol/L.[3][4] The optimal concentration will be cell line and assay dependent, so a dose-response experiment is highly recommended.

Q3: How should I dissolve this compound for cell culture experiments?

This compound is generally soluble in organic solvents like methanol, ethanol, and DMSO. For cell culture, it is advisable to prepare a high-concentration stock solution in a solvent such as DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known mechanisms of action for its anti-cancer effects?

In gastric cancer cells, this compound has been shown to inhibit migration and invasion by downregulating the expression of proteins related to the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs).[][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect at expected concentrations. - Compound degradation: Improper storage may have led to degradation. - Cell line resistance: The specific cell line may be resistant to the compound's effects. - Suboptimal concentration: The effective concentration for your specific assay may be higher than initially tested.- Ensure the compound is stored correctly, protected from light and moisture. - Test a wider range of concentrations, including higher doses. - Verify the passage number and health of your cell line. - Consider using a different cell line known to be sensitive to similar compounds.
High cell toxicity or unexpected cell death. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Compound cytotoxicity: The compound may be cytotoxic at the tested concentrations.- Prepare a higher concentration stock solution to reduce the volume of solvent added to the culture medium. Ensure the final solvent concentration is below 0.1%. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line. - Lower the concentration of the compound in your experiments.
Precipitation of the compound in the culture medium. - Low solubility: The compound may have limited solubility in the aqueous culture medium, especially at higher concentrations.- Ensure the stock solution is fully dissolved before diluting it in the medium. - Vigorously vortex the medium immediately after adding the compound. - Consider using a solubilizing agent, but be mindful of its potential effects on the cells.
Inconsistent or variable results between experiments. - Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes. - Pipetting errors: Inaccurate dilution of the compound can lead to variability. - Assay variability: The experimental assay itself may have inherent variability.- Standardize your cell culture procedures, including seeding density and growth phase at the time of treatment. - Calibrate your pipettes regularly and use proper pipetting techniques. - Include appropriate positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on gastric cancer cell lines.[3][4]

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium (e.g., 10, 20, 40, 80, 160 µmol/L).[3][4]

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 24, 48, or 72 hours.[4]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Cell Migration Assay (Wound Healing Assay)

This protocol is a common method to assess cell migration.[3]

Objective: To evaluate the effect of this compound on cell migration.

Methodology:

  • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium containing different concentrations of this compound (e.g., 40, 80, 160 µmol/L).[3] Include a vehicle control.

  • Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 hours).[3]

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) treat Treat Cells with This compound stock->treat cells Seed Cells in Plates cells->treat mtt MTT Assay (Viability) treat->mtt wound Wound Healing Assay (Migration) treat->wound transwell Transwell Assay (Invasion) treat->transwell data Data Collection & Analysis mtt->data wound->data transwell->data

Caption: General experimental workflow for assessing the in vitro effects of the compound.

signaling_pathway compound This compound emt EMT-Related Proteins (e.g., E-cadherin, Vimentin) compound->emt Inhibits Expression mmp MMPs (e.g., MMP-2, MMP-9) compound->mmp Inhibits Expression migration Cell Migration emt->migration Promotes invasion Cell Invasion mmp->invasion Promotes

Caption: Simplified signaling pathway of the compound's effect on cancer cell metastasis.

troubleshooting_logic start Unexpected Results? no_effect No Observable Effect start->no_effect toxicity High Toxicity start->toxicity inconsistent Inconsistent Results start->inconsistent check_conc Increase Concentration Test Wider Range no_effect->check_conc check_solvent Check Solvent Conc. (<0.1%) toxicity->check_solvent check_protocol Standardize Protocol (Cell Density, etc.) inconsistent->check_protocol

Caption: A logical flow for troubleshooting common experimental issues.

References

Technical Support Center: 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield of this compound from my plant material. What are the potential causes and solutions?

A1: Low extraction yield is a common issue that can be attributed to several factors. Here's a systematic troubleshooting guide:

  • Inappropriate Solvent System: The polarity of the solvent is crucial for efficient extraction. For oleanane-type triterpenoid (B12794562) acids, alcohols like methanol (B129727) or ethanol (B145695) are often effective. Aqueous solutions of these alcohols can sometimes improve extraction by increasing solvent penetration into the plant matrix.[1]

    • Recommendation: Experiment with different concentrations of ethanol or methanol (e.g., 70%, 85%, 95%). A binary solvent system of methanol and water (e.g., 9:1 v/v) has been shown to be effective for similar triterpenes.[2]

  • Suboptimal Extraction Parameters: Time, temperature, and the solid-to-solvent ratio significantly impact yield.

    • Recommendation: Optimize these parameters systematically. Refer to the data in Table 1 for typical ranges used in triterpenoid extraction. Increasing the temperature can enhance solubility and diffusion but be cautious of potential degradation at very high temperatures.[3][4]

  • Inefficient Extraction Technique: The choice of extraction method plays a vital role.

    • Recommendation: Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time and solvent consumption compared to conventional methods like Soxhlet extraction.[2][4]

  • Improper Sample Preparation: The particle size of the plant material affects the surface area available for solvent contact.

    • Recommendation: Ensure the plant material is dried and finely ground to a consistent particle size.

Q2: My extract contains a high level of impurities. How can I improve the purity of the target compound?

A2: High impurity levels can interfere with downstream applications. Consider the following purification strategies:

  • Pre-extraction Defatting: Plant materials often contain lipids and pigments that can be co-extracted.

    • Recommendation: Perform a pre-extraction step with a non-polar solvent like petroleum ether or hexane (B92381) to remove these lipophilic impurities before proceeding with the primary extraction.[1]

  • Solid-Phase Extraction (SPE): SPE is an effective technique for purifying acidic compounds.

    • Recommendation: Utilize aminopropyl-bonded silica (B1680970) cartridges for solid-phase extraction to isolate the acidic fraction containing the target compound.[5]

  • Chromatographic Techniques: For high-purity requirements, chromatographic separation is essential.

    • Recommendation: Employ column chromatography with silica gel or reversed-phase C18 material. A step-gradient elution with solvents of increasing polarity can effectively separate the target compound from other structurally similar triterpenoids.[6] Macroporous resins have also been utilized for the separation of triterpenoid saponins (B1172615) from crude extracts.[7]

Q3: I am observing degradation of my target compound during the extraction process. What can I do to prevent this?

A3: Triterpenoid acids can be susceptible to degradation under harsh conditions.

  • High Temperatures: Prolonged exposure to high temperatures can lead to decarboxylation or other degradation pathways.

    • Recommendation: When using heat-reflux or MAE, carefully control the temperature and extraction time. Studies on similar compounds suggest that temperatures between 50°C and 70°C are often a good balance between yield and stability.[1][3]

  • Presence of Strong Acids or Bases: Extreme pH conditions can cause structural changes.

    • Recommendation: Unless intentionally hydrolyzing glycosides, maintain a neutral pH during extraction. Use solvents that are inherently neutral.

Data Presentation

Table 1: Summary of Extraction Parameters for Triterpenoids from Plant Materials

ParameterRange/ValuePlant Material Source (Example)Extraction MethodReference
Solvent Concentration 85% EthanolLoquatUltrasonic[8]
70-90% EthanolFicus racemosaMaceration[3]
75% EthanolCarya cathayensisUltrasonic[9]
50-100% EthanolOlive SkinMicrowave-Assisted[4]
9:1 Methanol:WaterCentella asiaticaUltrasonic/Microwave[2]
Solid-to-Liquid Ratio 1:8 g/mLLoquatUltrasonic[8]
1:150 g/mLFicus racemosaMaceration[3]
1:50 g/mLCarya cathayensisUltrasonic[9]
1:25 g/mLCentella asiaticaUltrasonic/Microwave[2]
Temperature 43°CLoquatUltrasonic[8]
50°CFicus racemosaMaceration[3]
20-60°CCarya cathayensisUltrasonic[9]
50-120°COlive SkinMicrowave-Assisted[4]
Extraction Time 51 minLoquatUltrasonic[8]
60 minFicus racemosaMaceration[3]
10-50 minCarya cathayensisUltrasonic[9]
4-30 minOlive SkinMicrowave-Assisted[4]
20 minCentella asiaticaUltrasonic/Microwave[2]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, roots of Celastrus orbiculatus) at a controlled temperature (e.g., 50°C) to a constant weight.[3]

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Pre-extraction (Optional):

    • To remove lipids and pigments, soak the powdered material in petroleum ether at room temperature for 24 hours.

    • Filter the mixture and discard the solvent. Air-dry the plant residue.

  • Ultrasonic Extraction:

    • Place a known amount of the plant powder (e.g., 10 g) into an Erlenmeyer flask.

    • Add the extraction solvent (e.g., 85% ethanol) at a specific solid-to-liquid ratio (e.g., 1:8 g/mL).[8]

    • Place the flask in an ultrasonic bath with temperature control.

    • Perform sonication at a set power (e.g., 160 W) and temperature (e.g., 43°C) for a specified duration (e.g., 51 minutes).[8]

  • Isolation of Crude Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with the same solvent and conditions.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Example using SPE):

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load the solution onto a pre-conditioned aminopropyl SPE cartridge.[5]

    • Wash the cartridge with a non-polar solvent to remove less polar impurities.

    • Elute the target acidic fraction with a more polar or acidic solvent.

    • Collect the eluent and evaporate the solvent to yield the purified fraction.

  • Analysis:

    • Analyze the purified fraction using techniques like HPLC or LC-MS to confirm the presence and quantify the purity of this compound.

Mandatory Visualizations

Extraction_Workflow Start Start: Dried Plant Material Grinding Grinding Start->Grinding Defatting Optional: Pre-extraction (Petroleum Ether) Grinding->Defatting Extraction Primary Extraction (e.g., UAE with Ethanol) Grinding->Extraction Direct Defatting->Extraction Plant Residue Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Filtrate Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification (e.g., SPE, Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, LC-MS) Pure_Compound->Analysis

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield High_Impurity High Impurity Problem->High_Impurity Degradation Compound Degradation Problem->Degradation Check_Solvent Optimize Solvent System (Polarity, Composition) Low_Yield->Check_Solvent Is solvent optimal? Check_Params Optimize Extraction Parameters (Time, Temp, Ratio) Low_Yield->Check_Params Are parameters optimized? Check_Method Consider Advanced Method (UAE, MAE) Low_Yield->Check_Method Is method efficient? Pre_Extract Implement Pre-extraction (Defatting) High_Impurity->Pre_Extract Lipids/Pigments present? Purify Improve Purification (SPE, Chromatography) High_Impurity->Purify Co-eluting compounds? Control_Temp Reduce Extraction Temperature Degradation->Control_Temp Is temperature too high? Control_Time Shorten Extraction Time Degradation->Control_Time Is exposure time too long? Check_pH Ensure Neutral pH Degradation->Check_pH Is pH extreme?

References

Technical Support Center: Improving the Purification Yield of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification yield and purity of 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Silica (B1680970) Gel Column Chromatography

Potential CauseProposed Solution
Irreversible Adsorption to Silica Gel Triterpenoid (B12794562) acids can sometimes strongly adhere to the acidic silica surface. Consider deactivating the silica gel by pre-treating it with a small amount of a polar solvent mixture containing a weak acid (e.g., ethyl acetate (B1210297) with 0.1% acetic acid) to reduce the number of active silanol (B1196071) groups. Alternatively, for acid-sensitive compounds, triethylamine (B128534) (0.1–2.0%) can be added to the mobile phase.[1]
Compound Decomposition on Silica The acidic nature of silica gel can cause degradation of sensitive compounds. To check for stability, you can perform a 2D TLC.[2] If decomposition is observed, consider using a less acidic stationary phase like alumina (B75360) or a reversed-phase silica gel (e.g., C18).
Poor Solubility in Eluent If the compound has low solubility in the chosen mobile phase, it may precipitate on the column. Ensure the compound is fully dissolved in a minimal amount of solvent before loading. If solubility is a major issue, a "dry loading" technique is recommended.[3]
Inappropriate Solvent System The selected eluent may be too polar, causing premature elution with impurities, or not polar enough, leading to the compound remaining on the column. Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Potential CauseProposed Solution
Secondary Interactions with Residual Silanols Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of the analyte, causing peak tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanols and the analyte, leading to improved peak shape.[4]
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample.[5]
Mismatch Between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[6]
Metal Chelation Some compounds can interact with trace metals in the HPLC system, leading to peak tailing. Using a column with metal-free surfaces or adding a chelating agent to the mobile phase can mitigate this issue.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound extract?

A common and effective initial purification step is to use macroporous resin chromatography. This technique can effectively enrich the triterpenoid acid content and remove more polar impurities. Subsequent purification can then be performed using silica gel chromatography or preparative HPLC for higher purity. For instance, a study on triterpenic acids from blackened jujube showed that using D-101 macroporous resin increased the purity by 2.49 times with a recovery rate of 78.58%.[8]

Q2: I'm struggling with the solubility of this compound. What solvents are recommended?

While specific solubility data for this compound is limited, data for the closely related oleanolic acid can provide guidance. Oleanolic acid is soluble in solvents like 1-butanol (B46404) and ethyl acetate and less soluble in ethanol, 2-propanol, methanol (B129727), and acetone.[9] Its solubility in water is very low.[9] For chromatography, dissolving the compound in a small amount of a stronger solvent like dichloromethane (B109758) or methanol before adsorbing it onto silica for dry loading is a common practice.

Q3: Can I use reversed-phase chromatography for the purification of this compound?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying triterpenoid acids. A C18 column is commonly used. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with an acidic modifier like formic acid or acetic acid to ensure good peak shape.

Q4: How can I improve the separation of closely related triterpenoid impurities?

Optimizing the mobile phase is key. This can involve changing the organic solvent (e.g., from methanol to acetonitrile), adjusting the gradient slope in HPLC, or adding modifiers. The addition of cyclodextrins to the mobile phase has been shown to improve the resolution of isomeric triterpenoid acids.[10]

Q5: Is crystallization a viable final purification step to improve yield?

Yes, crystallization can be an excellent final step to achieve high purity and good yield, provided a suitable solvent system can be found. Experiment with different solvents and solvent mixtures, and consider techniques like slow evaporation or cooling to induce crystallization.

Data on Purification of Structurally Similar Triterpenoid Acids

The following tables summarize purification data for triterpenoid acids structurally related to this compound, providing a benchmark for expected yields and purity.

Table 1: Macroporous Resin Chromatography for Triterpenic Acid Purification

Triterpenoid SourceMacroporous ResinEluentPurity Increase (fold)Recovery Rate (%)
Blackened JujubeD-10195% Ethanol2.4978.58

(Data adapted from a study on triterpenic acids from blackened jujube)[8]

Table 2: High-Speed Counter-Current Chromatography (HSCCC) of Triterpenoids

CompoundPurity (%)Recovery (%)
Corosolic acid96.390.6
Nigranoic acid98.991.7

(Data from a study on the purification of triterpenoids from Schisandra chinensis)

Experimental Protocols

Protocol 1: General Procedure for Purification of this compound using Silica Gel Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.

  • Elution:

    • Start with a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture with a high hexane ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) or phosphomolybdic acid).

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Method for Reversed-Phase HPLC Purification

  • System Preparation:

    • Use a preparative or semi-preparative HPLC system equipped with a UV detector.

    • Install a C18 reversed-phase column.

    • Prepare the mobile phases. A typical system would be:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Sample Preparation:

    • Dissolve the partially purified sample in a minimal amount of the initial mobile phase mixture or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B).

    • Inject the sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B over a set period (e.g., from 30% B to 100% B over 40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of this compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize or dry the remaining aqueous solution to obtain the final purified product.

Visualizations

experimental_workflow start Crude Extract resin Macroporous Resin Chromatography start->resin Initial Cleanup silica Silica Gel Column Chromatography resin->silica Fractionation hplc Preparative RP-HPLC silica->hplc High Purity Separation final_product Pure Compound silica->final_product If Sufficiently Pure crystallization Crystallization hplc->crystallization Final Polishing hplc->final_product If Sufficiently Pure crystallization->final_product troubleshooting_workflow start Low Yield or Purity Issue check_tlc Review TLC Data start->check_tlc peak_shape Analyze HPLC Peak Shape start->peak_shape solubility Assess Solubility check_tlc->solubility Streaking or Spot Tailing stability Check Compound Stability (2D TLC) check_tlc->stability Unexpected Spots solutions Peak Tailing Add acid modifier Reduce sample load Change column Peak Fronting Reduce sample load Adjust sample solvent peak_shape->solutions sol_solutions Poor Solubility Use 'dry loading' method Change solvent system solubility->sol_solutions stab_solutions Decomposition on Silica Use neutral alumina Use reversed-phase stability->stab_solutions

References

"addressing off-target effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of 28-Hydroxy-3-oxoolean-12-en-29-oic acid.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular response that is inconsistent with the known on-target mechanism of this compound (inhibition of cancer cell migration and invasion via EMT/MMP pathways).

Possible Cause: Engagement of one or more off-target proteins. Oleanane (B1240867) triterpenoids are known to interact with a variety of cellular targets.

Troubleshooting Steps:

  • Concentration-Response Analysis:

    • Action: Perform a detailed concentration-response curve for the observed phenotype and compare it to the concentration range effective for the intended on-target activity (e.g., inhibition of cell migration).

    • Interpretation: A significant rightward shift in the concentration required to elicit the unexpected phenotype may suggest a lower-affinity off-target interaction.

  • Orthogonal Compound Validation:

    • Action: Use a structurally unrelated inhibitor of the same intended target (if available).

    • Interpretation: If the structurally different compound does not produce the same unexpected phenotype, it is more likely that the phenotype is due to an off-target effect of this compound's specific chemical scaffold.

  • Target Engagement Confirmation:

    • Action: Confirm that the compound is engaging its intended target in your cellular system at the concentrations used.

    • Recommended Protocol: Cellular Thermal Shift Assay (CETSA). See the detailed protocol in the "Experimental Protocols" section.

  • Broad-Spectrum Off-Target Profiling:

    • Action: Screen the compound against a panel of common off-targets, such as a kinase panel.

    • Interpretation: This can identify potential off-target "hits" that can be further investigated.

Issue 2: High Level of Cytotoxicity at Concentrations Used for On-Target Studies

You are observing significant cell death in your experiments, which complicates the interpretation of on-target effects like migration inhibition.

Possible Cause: Off-target effects leading to cellular toxicity are common with pentacyclic triterpenoids, especially at higher concentrations.

Troubleshooting Steps:

  • Determine IC50 for Cytotoxicity vs. On-Target Effect:

    • Action: Perform parallel dose-response experiments to determine the IC50 for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) and the EC50 for the desired on-target effect (e.g., inhibition of MMP-9 expression).

    • Data Presentation:

ParameterSGC-7901 Gastric Cancer CellsBGC-823 Gastric Cancer Cells
Cytotoxicity IC50 (72h) 156.03 µM[1]142.2 µM[1]
Migration Inhibition EC50 (24h) ~80 µM[1]~80 µM[1]
  • Apoptosis vs. Necrosis Characterization:

    • Action: Use assays like Annexin V/PI staining to determine the mechanism of cell death.

    • Interpretation: Understanding the cell death pathway can provide clues about the potential off-targets involved (e.g., activation of specific caspase cascades).

  • Computational Off-Target Prediction:

    • Action: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound.

    • Interpretation: This can provide a list of candidate proteins to investigate via knockdown or knockout experiments to see if their depletion rescues the cytotoxic phenotype.

Illustrative Off-Target Kinase Profile

The following table presents representative data for a broad-panel kinase screen. Note: This is illustrative data based on the known promiscuity of similar compounds and not experimentally determined data for this compound.

Kinase Target% Inhibition at 10 µMIC50 (µM)Potential Implication
Intended Pathway Related
AKT145%> 10Moderate inhibition, consistent with potential PI3K/Akt pathway modulation.
Potential Off-Targets
LYN88%1.2Potent inhibition of a Src-family kinase; could affect various signaling pathways.
GSK3β75%3.5Inhibition could impact metabolism, inflammation, and cell survival.
CDK2/cyclin A62%8.9Potential for cell cycle effects.
p38α (MAPK14)55%> 10Moderate inhibition of a key stress-activated protein kinase.
VEGFR248%> 10Weak inhibition; potential for anti-angiogenic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target signaling pathways for oleanane triterpenoids like this compound?

A1: Based on studies of oleanolic acid and its derivatives, the most commonly reported off-target pathways include the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades. These compounds can modulate the activity of various kinases and transcription factors within these pathways, leading to a wide range of cellular effects beyond their primary intended mechanism.

Q2: How can I distinguish between on-target and off-target effects in my experiment?

A2: The gold standard is to use genetic approaches. Knocking out or knocking down the intended target protein (e.g., using CRISPR/Cas9 or siRNA) should abolish the effect of this compound if it is an on-target effect. If the compound still elicits the same response in the absence of its intended target, the effect is unequivocally off-target.

Q3: My compound is showing activity against several kinases in a screening panel. What should I do next?

A3: "Hits" from a primary screen require validation.

  • Determine IC50 values: This will quantify the potency of the interaction.

  • Use orthogonal assays: Confirm the interaction using a different assay format (e.g., a biophysical assay like the Cellular Thermal Shift Assay if the primary screen was a biochemical assay).

  • Assess cellular relevance: Investigate if the compound engages the off-target kinase in a cellular context and if inhibiting that kinase phenocopies the observed cellular effect.

Q4: Are there computational tools that can predict the off-target profile of this compound?

A4: Yes, several computational methods can predict potential off-target interactions. These include 2D chemical similarity-based approaches and 3D structure-based methods like molecular docking. These tools can screen your compound against large databases of protein structures to identify potential binding partners, which can then be experimentally validated.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_validation Target Validation cluster_identification Off-Target Identification cluster_conclusion Conclusion A Unexpected Phenotype or High Cytotoxicity Observed B Dose-Response Analysis (Phenotype vs. Cytotoxicity) A->B C Orthogonal Compound Validation A->C D Literature Review for Class-Specific Off-Targets A->D E Cellular Thermal Shift Assay (CETSA) for On-Target Engagement B->E F Genetic Knockdown/Knockout of Intended Target C->F I Computational Prediction D->I G In Vitro Kinase Panel Screening E->G If on-target engagement is confirmed F->G If phenotype persists J Characterize Off-Target Mechanism G->J H Affinity Chromatography- Mass Spectrometry H->J I->H K Refine Experimental Conditions (e.g., lower concentration) J->K signaling_pathway cluster_compound This compound cluster_pathways Potential Off-Target Pathways cluster_effects Cellular Effects Compound Oleanane Triterpenoid PI3K PI3K Compound->PI3K Inhibition IKK IKK Compound->IKK Inhibition MAPKKK MAPKKK (e.g., MEKK, RAF) Compound->MAPKKK Modulation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB NF-κB IKK->NFkB Apoptosis Apoptosis NFkB->Apoptosis Anti-apoptotic gene expression Inflammation Inflammation NFkB->Inflammation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK MAPK->Proliferation MAPK->Apoptosis MAPK->Inflammation

References

Technical Support Center: Protocol Refinement for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Hydroxy-3-oxoolean-12-en-29-oic acid and related oleanane (B1240867) triterpenoids.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane family.[1][2] It has been isolated from various plant sources and has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[] For instance, it can inhibit the production of inflammatory cytokines like TNF-α and suppress the COX-2 enzyme.[] In cancer cell lines, it has been shown to inhibit migration and invasion.[][4]

Q2: What are the best practices for storing and handling this compound?

A2: Like most triterpenoids, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare stock solutions in an appropriate organic solvent such as DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

Q3: In which solvents is this compound soluble?

A3: Oleanane triterpenoids are generally hydrophobic.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Further dilutions into aqueous culture media should be done carefully to avoid precipitation, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, triterpenoids can sometimes interfere with assays that rely on cellular metabolism, such as the MTT assay, by directly reducing the tetrazolium salt.[5] It is crucial to include a "compound only" control (compound in media without cells) to check for this interference. If interference is observed, consider alternative assays like the Sulforhodamine B (SRB) assay or ATP-based assays (e.g., CellTiter-Glo®).[5]

II. Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Troubleshooting Steps
High background absorbance in "compound only" control wells. The compound is directly reducing the MTT reagent.[5]1. Confirm Interference: Run a control plate with the compound in cell-free media. A color change indicates direct reduction. 2. Wash Out Compound: Before adding the MTT reagent, gently wash the cells with PBS to remove the compound.[5] 3. Switch Assay: Use a non-metabolic assay like the SRB assay.[5]
Inconsistent or non-reproducible results. 1. Inconsistent cell seeding density. 2. Variable incubation times. 3. Compound precipitation in media.1. Optimize Seeding Density: Ensure a uniform, logarithmic growth phase of cells. 2. Standardize Incubation: Use precise timing for compound treatment and MTT incubation. 3. Ensure Solubility: Vortex the final dilution in media well before adding to cells. Observe for any visible precipitate.
Absorbance readings are too low. 1. Cell number per well is too low. 2. Insufficient incubation time with MTT. 3. Incomplete solubilization of formazan (B1609692) crystals.1. Increase Cell Density: The number of cells should be within the linear range of the assay. 2. Extend Incubation: Increase the MTT incubation time, monitoring for formazan crystal formation. 3. Ensure Complete Solubilization: Pipette thoroughly after adding the solubilization solution (e.g., DMSO).
Cell Migration and Invasion Assays (Wound Healing & Transwell)
Problem Possible Cause Troubleshooting Steps
Wound Healing Assay: Irregular or inconsistent scratch width. Manual scratching technique is variable.[6]1. Use a Guideline: Use a ruler or a consistent pipette tip to make the scratch. 2. Automated System: If available, use an automated wound-making tool for consistency.[6]
Wound Healing Assay: Cells detaching from the plate edges. The scratch was too aggressive, or the cell monolayer was not fully confluent.[7]1. Gentle Scratching: Apply gentle and consistent pressure. 2. Ensure Confluency: Allow cells to form a complete monolayer before making the scratch.[8]
Transwell Assay: No or very few migrating/invading cells. 1. Inappropriate pore size for the cell type.[9] 2. Insufficient chemoattractant gradient.[10] 3. Chemoattractant (e.g., cytokine) has lost activity.[11]1. Select Correct Pore Size: Check literature for appropriate pore sizes for your cell line. 2. Serum Starvation: Serum-starve cells for 12-24 hours before the assay to increase their sensitivity to the chemoattractant.[10] 3. Use Fresh Chemoattractant: Avoid repeated freeze-thaw cycles of chemoattractants.[11]
Transwell Assay: High background (many cells on top of the membrane). Incomplete removal of non-migrated cells.1. Thorough Wiping: Use a cotton swab to gently but firmly wipe the inside of the insert multiple times.[9]
Western Blotting
Problem Possible Cause Troubleshooting Steps
Weak or no signal for target protein. 1. Low protein concentration in the lysate.[12] 2. Inefficient protein transfer. 3. Primary antibody concentration is too low.[13]1. Increase Protein Load: Load 20-30 µg of total protein per lane; more may be needed for low-abundance proteins.[14] 2. Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands.[12] 3. Optimize Antibody Dilution: Perform a titration of the primary antibody to find the optimal concentration.
High background or non-specific bands. 1. Insufficient blocking.[12] 2. Primary antibody concentration is too high. 3. Inadequate washing.1. Optimize Blocking: Block for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA.[13] 2. Reduce Antibody Concentration: A lower concentration can reduce non-specific binding.[13] 3. Increase Wash Duration/Volume: Increase the number and duration of washes with TBST.[12]

III. Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound on Gastric Cancer Cell Lines

Cell LineIncubation TimeIC50 (µmol/L)
SGC-790148 hours156.03
BGC-82348 hours142.2
Data extracted from a study on human gastric cancer cells.[15]

Table 2: Cytotoxic Activity of Oleanolic Acid Derivatives against Various Cancer Cell Lines

CompoundPC3 (IC50, µM)A549 (IC50, µM)
7a 0.39-
8a -0.22
Data from a study on semi-synthetic oleanolic acid derivatives.[16]

IV. Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (e.g., DMSO).[4][15] Include wells with media and compound only (no cells) to check for interference.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[4][15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Transwell Invasion Assay
  • Matrigel Coating: Coat the upper chamber of an 8.0-µm pore size Transwell insert with Matrigel and allow it to solidify.

  • Cell Preparation: Serum-starve the cells for 12-24 hours. Resuspend the cells in serum-free medium.

  • Cell Seeding: Seed the prepared cells into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Compound Treatment: Add this compound at various concentrations to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Imaging and Quantification: Image the stained cells under a microscope and count the number of cells in several random fields to quantify invasion.

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT Cell Viability (MTT Assay) Compound_Prep->MTT Treatment Migration Cell Migration (Wound Healing Assay) Compound_Prep->Migration Treatment Invasion Cell Invasion (Transwell Assay) Compound_Prep->Invasion Treatment Western Protein Expression (Western Blot) Compound_Prep->Western Treatment Cell_Culture Cell Culture (e.g., SGC-7901, BGC-823) Cell_Culture->MTT Seeding Cell_Culture->Migration Seeding Cell_Culture->Invasion Seeding Cell_Culture->Western Seeding IC50 IC50 Calculation MTT->IC50 Quantification Migration/Invasion Quantification Migration->Quantification Invasion->Quantification Protein_Levels Protein Level Analysis Western->Protein_Levels

Caption: General experimental workflow for in vitro studies.

Anti_Inflammatory_Pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid IKK IKK Complex Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

EMT_Signaling_Pathway cluster_upstream Upstream Signaling cluster_tf EMT Transcription Factors cluster_markers EMT Markers Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Snail Snail Akt->Snail Activates Slug Slug Akt->Slug Activates ZEB1 ZEB1 Akt->ZEB1 Activates E_cadherin E-cadherin (Epithelial) Snail->E_cadherin Represses N_cadherin N-cadherin (Mesenchymal) Snail->N_cadherin Induces Vimentin Vimentin (Mesenchymal) Snail->Vimentin Induces Slug->E_cadherin Represses Slug->N_cadherin Induces Slug->Vimentin Induces ZEB1->E_cadherin Represses ZEB1->N_cadherin Induces ZEB1->Vimentin Induces

Caption: Regulation of the Epithelial-Mesenchymal Transition (EMT) pathway.

References

Validation & Comparative

A Comparative Guide to the Anti-Cancer Efficacy of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a natural triterpenoid (B12794562) compound, against established chemotherapeutic agents. The following sections present a summary of its performance based on available experimental data, detailed methodologies for key assays, and visualizations of the implicated biological pathways.

Comparative Efficacy Analysis

This compound, a triterpene acid isolated from Celastrus orbiculatus, has demonstrated notable anti-cancer effects, particularly against gastric cancer cell lines.[1][2][3] Its primary mechanisms of action include the inhibition of cell proliferation, migration, and invasion.[1][2][3][4][5] This is achieved, in part, by modulating the PI3K/Akt/Snail signaling pathway, which leads to the suppression of Epithelial-Mesenchymal Transition (EMT) and the downregulation of Matrix Metalloproteinases (MMPs).[4][5]

The following tables summarize the available quantitative data on the efficacy of this compound and compare it with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin (B142131), on the human gastric cancer cell lines SGC-7901 and BGC-823.

Table 1: Cytotoxicity (IC50) Comparison

CompoundCell LineIC50 (µM)Reference(s)
This compoundSGC-7901156.03[5]
This compoundBGC-823142.2[5]
DoxorubicinSGC-7901~1.0 - 5.0[6][7]
DoxorubicinBGC-823~1.0 - 6.0[8][9]
CisplatinSGC-7901~5.0 - 20.0[10][11][12]
CisplatinBGC-823~2.0 - 10.0[13]

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions. The values presented here are an approximate range based on available literature.

Table 2: Inhibition of Cell Migration and Invasion

CompoundCell LineConcentration (µM)EffectReference(s)
This compoundSGC-790140, 80, 160Dose-dependent inhibition of migration and invasion[4][5]
This compoundBGC-82340, 80, 160Dose-dependent inhibition of migration and invasion[4][5]

Note: While the referenced studies demonstrate a clear dose-dependent inhibitory effect on cell migration and invasion through wound healing and Transwell assays, specific percentage inhibition values were not explicitly stated in the text of the available search results. The effect is evident in the figures presented in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-cancer effects of this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells (e.g., SGC-7901, BGC-823) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or comparator drugs) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of the test compound.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. A delay in closure compared to the control indicates an inhibitory effect on cell migration.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Compound Treatment: Add the test compound at various concentrations to both the upper and lower chambers.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Data Analysis: Count the number of stained cells in multiple fields of view under a microscope. A reduction in the number of invading cells compared to the control indicates an anti-invasive effect.

Signaling Pathway and Experimental Workflow

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflow.

G cluster_0 Experimental Workflow start Gastric Cancer Cells (SGC-7901, BGC-823) treatment Treatment with This compound start->treatment assays Anti-Cancer Effect Assays treatment->assays viability MTT Assay (Cytotoxicity) assays->viability migration Wound Healing Assay (Migration) assays->migration invasion Transwell Assay (Invasion) assays->invasion pathway_analysis Western Blot (Signaling Pathway) assays->pathway_analysis G cluster_1 Signaling Pathway of this compound cluster_pi3k PI3K/Akt Signaling cluster_emt EMT Markers cluster_mmp MMPs compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid pi3k PI3K compound->pi3k inhibits akt Akt pi3k->akt snail Snail akt->snail activates ecad E-cadherin snail->ecad represses ncad N-cadherin snail->ncad activates vim Vimentin snail->vim activates mmp MMP-2, MMP-9 snail->mmp activates invasion_migration Inhibition of Invasion & Migration ecad->invasion_migration inhibits ncad->invasion_migration promote vim->invasion_migration promote mmp->invasion_migration promote

References

Unveiling the Anti-Cancer Mechanisms: A Comparative Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and its Alternatives in Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the mechanism of action of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a triterpenoid (B12794562) with promising anti-cancer properties, is presented today in a detailed comparison guide. This guide, designed for researchers, scientists, and drug development professionals, offers an objective comparison of the compound's performance against notable alternatives, Tanshinone IIA and 18β-Glycyrrhetinic acid, in the context of gastric cancer. The report includes a wealth of experimental data, detailed methodologies, and novel signaling pathway visualizations to facilitate a deeper understanding of these potential therapeutic agents.

Executive Summary

Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Natural compounds, such as the pentacyclic triterpenoid this compound, have emerged as a promising avenue of research. This guide confirms its mechanism of action, focusing on its ability to inhibit cancer cell proliferation, migration, and invasion, primarily through the modulation of the Epithelial-Mesenchymal Transition (EMT) pathway. Through a comparative analysis with Tanshinone IIA and 18β-Glycyrrhetinic acid, this report provides a critical resource for the scientific community, enabling informed decisions in the pursuit of next-generation cancer therapies.

Comparative Performance Analysis

The anti-proliferative efficacy of this compound and its alternatives has been evaluated across various gastric cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibition of Cell Viability (IC50)
CompoundCell LineTreatment Duration (h)IC50 (µM)Reference
This compoundSGC-790172156.03[1]
This compoundBGC-82372142.2[1]
Tanshinone IIAAGS24~18.7 (5.5 µg/ml)[2]
Tanshinone IIAAGS48~12.6 (3.7 µg/ml)[2]
Tanshinone IIAAGS72~11.9 (3.5 µg/ml)[2]
Tanshinone IIABGC-82372Not specified
Tanshinone IIANCI-H8772Not specified
18β-Glycyrrhetinic acidAGS2463.56[3]
18β-Glycyrrhetinic acidBGC-82324Not specified[4]
18β-Glycyrrhetinic acidMGC80-324Not specified[4]
18β-Glycyrrhetinic acidHGC-2748~90[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.

Table 2: Inhibition of Cell Migration and Invasion
CompoundAssayCell LineKey FindingsReference
This compoundTranswell InvasionSGC-7901, BGC-823Dose-dependent inhibition of invasion.[1]
This compoundWound HealingSGC-7901, BGC-823Dose-dependent inhibition of migration.[1]
Tanshinone IIAWound HealingSGC-7901Dose-dependent inhibition of migration.[6]
18β-Glycyrrhetinic acidTranswell Invasion & MigrationSGC-7901Dose-dependent reduction of invasion and migration.[7]
18β-Glycyrrhetinic acidWound HealingAGS, HGC-27Reduced wound healing ability.[5]
Table 3: Modulation of EMT and Related Signaling Proteins
CompoundTarget Protein(s)EffectCell LineReference
This compoundE-cadherinIncreased expressionSGC-7901, BGC-823[1]
N-cadherinDecreased expressionSGC-7901, BGC-823[1]
VimentinDecreased expressionSGC-7901, BGC-823[1]
MMP-2, MMP-9Decreased expressionSGC-7901, BGC-823[1]
Tanshinone IIAE-cadherinIncreased expressionHK-2 (in high glucose)[8]
α-SMADecreased expressionHK-2 (in high glucose)[8]
MMP-2, MMP-9Decreased expressionSGC-7901[6]
STAT3Decreased phosphorylationSNU-638, MKN1, AGS[9][10]
18β-Glycyrrhetinic acidE-cadherinIncreased expressionSGC-7901[7]
N-cadherinDecreased expressionNot specified[11]
VimentinDecreased expressionSGC-7901[7]
MMP-2, MMP-9Suppressed activitySGC-7901[7]
p-ERKInhibited phosphorylationSGC-7901[7]
STAT3Decreased phosphorylationAGS[12]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Evaluating Anti-Cancer Effects A Gastric Cancer Cell Lines (e.g., SGC-7901, BGC-823, AGS) B Compound Treatment (this compound, Tanshinone IIA, or 18β-Glycyrrhetinic acid) A->B C MTT Assay B->C D Transwell Migration/ Invasion Assay B->D E Wound Healing Assay B->E F Western Blot Analysis B->F G Cell Viability/ Proliferation C->G H Cell Migration & Invasion Capacity D->H E->H I Protein Expression (EMT Markers, Signaling Proteins) F->I G cluster_pathway Mechanism of this compound in Gastric Cancer A 28-Hydroxy-3-oxoolean- 12-en-29-oic acid B Reduced Protein Phosphorylation A->B C Inhibition of Epithelial- Mesenchymal Transition (EMT) B->C G Decreased MMP-2 & MMP-9 B->G D Increased E-cadherin C->D E Decreased N-cadherin C->E F Decreased Vimentin C->F H Inhibition of Cell Migration & Invasion F->H G->H G cluster_pathway Comparative Signaling Pathways of Alternative Compounds cluster_tanshinone Tanshinone IIA cluster_glycyrrhetinic 18β-Glycyrrhetinic acid Tanshinone Tanshinone IIA STAT3_T p-STAT3 Tanshinone->STAT3_T inhibits FOXM1 FOXM1 Tanshinone->FOXM1 inhibits Migration_T Inhibition of Migration STAT3_T->Migration_T MMPs_T MMP-2, MMP-9 FOXM1->MMPs_T regulates MMPs_T->Migration_T Glycyrrhetinic 18β-Glycyrrhetinic acid ROS ROS Glycyrrhetinic->ROS inhibits PKCa PKC-α ROS->PKCa pERK p-ERK PKCa->pERK EMT_G Inhibition of EMT pERK->EMT_G Migration_G Inhibition of Migration & Invasion EMT_G->Migration_G

References

A Comparative Guide: 28-Hydroxy-3-oxoolean-12-en-29-oic Acid vs. Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane-type pentacyclic triterpenoids are a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a detailed comparison of two such compounds: 28-Hydroxy-3-oxoolean-12-en-29-oic acid and the more extensively studied Oleanolic Acid. Both molecules share a common oleanane (B1240867) skeleton but possess distinct functional groups that influence their biological profiles. This document aims to objectively compare their chemical structures, biological activities, and mechanisms of action, supported by available experimental data, to aid researchers in their drug discovery and development endeavors.

Chemical Structure

The fundamental difference between the two compounds lies in the substituents on the oleanane core. Oleanolic acid is characterized by a hydroxyl group at the C-3 position and a carboxylic acid at the C-28 position. In contrast, this compound features a ketone at the C-3 position, a hydroxyl group at the C-28 position, and a carboxylic acid at the C-29 position.

FeatureThis compoundOleanolic Acid
Chemical Formula C30H46O4C30H48O3
Molecular Weight 470.69 g/mol 456.71 g/mol
C-3 Position Ketone (=O)Hydroxyl (-OH)
C-28 Position Hydroxyl (-OH)Carboxylic Acid (-COOH)
C-29 Position Carboxylic Acid (-COOH)Methyl (-CH3)

Comparative Biological Activities

Both compounds exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. However, the potency and mechanisms of these activities can differ due to their structural variations.

Anti-Cancer Activity

Both triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. A direct comparison of their efficacy against human gastric cancer cell lines is now possible with available data.

Table 1: Comparative Cytotoxicity (IC50) in Human Gastric Cancer Cell Lines

CompoundSGC-7901 (µM)BGC-823 (µM)
This compound156.03[1]142.2[1]
Oleanolic Acid26.05[2]Not Available

Lower IC50 values indicate higher potency.

Based on the available data, Oleanolic Acid demonstrates significantly higher potency against the SGC-7901 human gastric cancer cell line compared to this compound.

Anti-Inflammatory Activity

Both compounds are known to possess anti-inflammatory properties.

  • This compound has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and suppress the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[]

  • Oleanolic Acid exhibits anti-inflammatory effects by inhibiting secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade, with IC50 values ranging from 3.08 to 7.78 µM for sPLA2 from different sources.[4] It also down-regulates the expression of nuclear factor-κB (NF-κB) and TNF-α.[5]

While a direct quantitative comparison of their anti-inflammatory potency is not available from current literature, both compounds clearly target key inflammatory mediators.

Other Biological Activities
Biological ActivityThis compoundOleanolic Acid
Anti-Diabetic Reduces insulin (B600854) resistance, decreases blood glucose levels, and protects pancreatic β-cells.[]Enhances insulin response and preserves the functionality and survival of β-cells.[5]
Antiviral Shows activity against viruses such as hepatitis C and HIV by potentially inhibiting virus replication.[]Exhibits antiviral activity, including against HIV.[5]

Mechanisms of Action & Signaling Pathways

The structural differences between the two compounds lead to distinct interactions with cellular signaling pathways.

This compound: Inhibition of Cancer Cell Migration and Invasion

In gastric cancer cells, this compound has been shown to inhibit cell migration and invasion by downregulating the expression of proteins involved in the Epithelial-Mesenchymal Transition (EMT) and Matrix Metalloproteinases (MMPs).[1] EMT is a crucial process for cancer metastasis, and MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.

EMT_Inhibition This compound This compound EMT Signaling Pathway EMT Signaling Pathway This compound->EMT Signaling Pathway Inhibits MMP Expression MMP Expression This compound->MMP Expression Inhibits Cell Migration & Invasion Cell Migration & Invasion EMT Signaling Pathway->Cell Migration & Invasion Promotes MMP Expression->Cell Migration & Invasion Promotes Oleanolic_Acid_Pathways cluster_OA Oleanolic Acid cluster_Nrf2 Antioxidant Response cluster_NFkB Inflammatory Response Oleanolic Acid Oleanolic Acid Nrf2 Nrf2 Oleanolic Acid->Nrf2 Activates NF-κB NF-κB Oleanolic Acid->NF-κB Inhibits Antioxidant Genes Antioxidant Genes Nrf2->Antioxidant Genes Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Transwell_Workflow A Coat Transwell insert with Matrigel B Seed cells in the upper chamber with compound A->B C Add chemoattractant to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Count invading cells under a microscope F->G H Quantify inhibition of invasion G->H

References

A Comparative Guide: 28-Hydroxy-3-oxoolean-12-en-29-oic Acid vs. Ursolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the chemical properties and biological activities of two prominent pentacyclic triterpenoids: 28-Hydroxy-3-oxoolean-12-en-29-oic acid and ursolic acid. The information herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in evaluating their potential as therapeutic agents.

Chemical Structure and Properties

Both this compound and ursolic acid belong to the triterpenoid (B12794562) class of natural compounds. However, they possess distinct structural features that influence their biological activities. This compound is an oleanane-type triterpenoid, while ursolic acid is an ursane-type triterpenoid. The primary difference lies in the position of a methyl group on the E-ring of the pentacyclic structure.

PropertyThis compoundUrsolic Acid
Chemical Formula C₃₀H₄₆O₄C₃₀H₄₈O₃
Molecular Weight 470.69 g/mol 456.71 g/mol
Synonyms -Urson, Prunol, Malol
Natural Sources Celastrus orbiculatusApples, Rosemary, Thyme, Cranberries
Chemical Structure Oleanane-type pentacyclic triterpenoidUrsane-type pentacyclic triterpenoid

Comparative Biological Activity: A Focus on Anti-Cancer and Anti-Inflammatory Effects

Both compounds have demonstrated promising anti-cancer and anti-inflammatory properties. This section provides a comparative analysis of their efficacy based on available experimental data.

Anti-Cancer Activity

The cytotoxic effects of both compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Comparative Cytotoxicity (IC₅₀) in Gastric Cancer Cell Lines

CompoundSGC-7901 (µM)BGC-823 (µM)Reference
This compound156.03142.2[1]
Ursolic Acid~40-100 (significant viability decrease)~40-100 (significant viability decrease)[2]
Ursolic Acid17.5 µg/mL (~38.3 µM)-[3]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Key Findings:

  • This compound has been shown to inhibit the migration and invasion of SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner. Its mechanism involves the downregulation of epithelial-mesenchymal transition (EMT)-related proteins and matrix metalloproteinases (MMPs).[1]

  • Ursolic acid also exhibits inhibitory effects on the viability of SGC7901 and BGC823 cells, inducing apoptosis through a caspase-dependent pathway.[2][4] It has a broad spectrum of anti-cancer activity against various cancer types.[5]

Anti-Inflammatory Activity

Both triterpenoids modulate key inflammatory pathways, primarily by targeting the NF-κB signaling cascade.

Table 2: Comparison of Anti-Inflammatory Mechanisms

FeatureThis compoundUrsolic Acid
Primary Mechanism Inhibition of pro-inflammatory cytokine production (TNF-α) and suppression of COX-2 enzyme activity.[]Suppression of NF-κB activation, leading to reduced expression of pro-inflammatory genes.[7]
Key Signaling Pathway NF-κBNF-κB

Key Findings:

  • This compound has been observed to inhibit the production of inflammatory cytokines like TNF-α and suppress the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, key mediators of inflammation.[]

  • Ursolic acid is a well-documented inhibitor of the NF-κB pathway. It prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of inflammatory genes.[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of this compound and ursolic acid.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Cell Migration Assessment (Wound Healing Assay)

The wound healing assay is a simple method to study directional cell migration in vitro.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test compound at various concentrations.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Analysis of NF-κB Signaling Pathway (Western Blot)

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with the test compounds and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these compounds.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2) NFkB_active->Inflammatory_Genes transcription Triterpenoids This compound Ursolic Acid Triterpenoids->IKK inhibit Triterpenoids->NFkB_active inhibit

Caption: Inhibition of the NF-κB signaling pathway by the triterpenoids.

experimental_workflow start Start cell_culture Cell Culture (e.g., SGC-7901, BGC-823) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay wound_healing Wound Healing Assay (Cell Migration) treatment->wound_healing western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC₅₀ Determination mtt_assay->ic50 migration_rate Migration Rate Analysis wound_healing->migration_rate protein_quantification Protein Quantification western_blot->protein_quantification end End ic50->end migration_rate->end protein_quantification->end

Caption: General experimental workflow for evaluating the bioactivity of the compounds.

Conclusion

Both this compound and ursolic acid exhibit significant potential as anti-cancer and anti-inflammatory agents. While ursolic acid has been more extensively studied, this compound demonstrates comparable, and in some contexts, potent activity, particularly in inhibiting cancer cell migration and invasion. The choice between these two compounds for further drug development would depend on the specific therapeutic target and desired pharmacological profile. Further direct comparative studies are warranted to fully elucidate their relative potency and therapeutic potential.

References

"28-Hydroxy-3-oxoolean-12-en-29-oic acid vs maslinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Maslinic Acid for Researchers and Drug Development Professionals

In the landscape of natural product-based drug discovery, pentacyclic triterpenoids have emerged as a promising class of compounds with diverse pharmacological activities. Among these, this compound and maslinic acid, both sharing the oleanane (B1240867) skeleton, have garnered significant attention for their potential therapeutic applications, particularly in oncology. This guide provides a detailed, objective comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Overview and Chemical Structures

This compound is a naturally occurring oleanane-type triterpenoid (B12794562) that has been isolated from plants such as Celastrus orbiculatus. It has demonstrated a range of biological activities, including anti-inflammatory, anti-diabetic, and notably, anti-cancer properties. Its mechanism of action in cancer is particularly linked to the inhibition of cell migration and invasion.

Maslinic acid ((2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid) is another pentacyclic triterpenoid found abundantly in nature, especially in the wax-like coating of olives (Olea europaea). It has been extensively studied for its anti-inflammatory, antioxidant, anti-diabetic, and broad-spectrum anti-cancer activities.[1] Maslinic acid's anti-cancer effects are often attributed to its ability to induce apoptosis in various cancer cell types through multiple signaling pathways.[2][3][4][5][6]

While structurally similar, the presence of a ketone group at C-3 and a hydroxyl group at C-28 in this compound, as opposed to the two hydroxyl groups at C-2 and C-3 in maslinic acid, leads to differences in their biological activities and mechanisms of action.

Quantitative Data Comparison: Anti-Cancer Activity

The following tables summarize the in vitro cytotoxic activities (IC50 values) of this compound and maslinic acid against various cancer cell lines as reported in the literature. It is crucial to note that these values are from different studies and experimental conditions may vary.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SGC-7901Human Gastric Cancer156.03Not Specified[7]
BGC-823Human Gastric Cancer142.2Not Specified[7]

Table 2: IC50 Values of Maslinic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HT29Human Colon Adenocarcinoma61 ± 172[8]
Caco-2Human Colon Adenocarcinoma85 ± 572[8]
518A2MelanomaLower than other tested linesNot Specified[1][9]
MKN28Gastric CancerLower than other tested linesNot Specified[1][9]
ACC-2Salivary Gland Adenoid Cystic Carcinoma43.68Not Specified[4]
ACC-MSalivary Gland Adenoid Cystic Carcinoma45.76Not Specified[4]
MCF7Breast Cancer~26.1 µg/mL (55.20 µM)Not Specified[10]

Mechanistic Insights and Signaling Pathways

This compound

The primary reported anti-cancer mechanism of this compound is the inhibition of cancer cell migration and invasion. This is achieved by targeting the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis.[7][11][12] Experimental data has shown that this compound can decrease the expression of EMT-related proteins and Matrix Metalloproteinases (MMPs) in gastric cancer cells.[7]

G This compound This compound PI3K PI3K This compound->PI3K inhibits MMPs Matrix Metalloproteinases (MMPs) This compound->MMPs inhibits Akt Akt PI3K->Akt Snail Snail Akt->Snail EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion MMPs->Migration_Invasion

Inhibitory Pathway of this compound.
Maslinic Acid

Maslinic acid exerts its anti-cancer effects through the induction of apoptosis via multiple signaling pathways.[2][3][4][5][6] In different cancer cell types, it has been shown to activate pro-apoptotic pathways and inhibit pro-survival signals.

One of the key mechanisms is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn triggers the mitochondrial apoptotic cascade.[3][4] This involves changes in the mitochondrial membrane potential and the activation of caspases.

G Maslinic Acid Maslinic Acid p38 p38 MAPK Maslinic Acid->p38 activates Mitochondria Mitochondria p38->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plates B Incubate (24h) A->B C Treat with varying concentrations of compound B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (e.g., 570 nm) G->H

References

A Comparative Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic and anti-migratory properties of oleanane-type triterpenoids, this guide offers a comparative analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and its prominent analogs, oleanolic acid and betulinic acid. We provide a synthesis of their performance against cancer cell lines, supported by experimental data and detailed protocols for key assays, to inform researchers and drug development professionals.

Introduction

Pentacyclic triterpenoids, a class of natural products, are gaining significant attention in oncology for their diverse biological activities. Among these, this compound, an oleanane-type triterpenoid (B12794562) extracted from Celastrus orbiculatus, has demonstrated notable anti-cancer properties.[1] This guide provides a comparative overview of this compound and two of its well-studied structural analogs, oleanolic acid and betulinic acid, focusing on their cytotoxic and anti-migratory effects, particularly in the context of gastric cancer.

Quantitative Bioactivity Comparison

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and its analogs against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

CompoundCell LineAssay TypeIncubation TimeIC50 ValueReference
This compound SGC-7901 (Gastric)MTT72h156.03 µM[2]
This compound BGC-823 (Gastric)MTT72h142.2 µM[2]
Betulinic Acid SGC-7901 (Gastric)Trypan Blue48h~20-30 µg/mL (~44-66 µM)[3]
Oleanolic Acid Derivative (SZC017) SGC-7901 (Gastric)MTTNot SpecifiedNot Specified[4]
Oleanolic Acid Panc-28 (Pancreatic)Not SpecifiedNot Specified46.35 µg/mL (~101 µM)[5]
Betulinic Acid HepG2 (Liver)MTTNot SpecifiedNot Specified
Betulinic Acid SMMC-7721 (Liver)MTTNot SpecifiedNot Specified

Signaling Pathway Modulation

These triterpenoids exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and migration.

Epithelial-Mesenchymal Transition (EMT) Inhibition

This compound has been shown to inhibit the migration and invasion of gastric cancer cells by downregulating the expression of EMT-related proteins like N-cadherin and Vimentin, while upregulating E-cadherin. This process is also associated with a decrease in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during metastasis.[1]

Oleanolic acid has also been reported to suppress the EMT process in liver cancer cells by promoting the dimerization of inducible nitric oxide synthase (iNOS), leading to the nitration of specific EMT-related proteins.[6] It can also modulate the TGFβ1/SMADS pathway.[7]

EMT_Inhibition cluster_compounds Triterpenoids cluster_pathway EMT Signaling cluster_outcome Cellular Response Compound This compound Oleanolic Acid TGFB TGF-β Signaling Compound->TGFB iNOS iNOS Dimerization Compound->iNOS EMT_TF EMT Transcription Factors (e.g., Snail) TGFB->EMT_TF iNOS->EMT_TF E_Cadherin E-cadherin EMT_TF->E_Cadherin N_Cadherin N-cadherin Vimentin EMT_TF->N_Cadherin MMPs MMPs EMT_TF->MMPs Migration ↓ Cell Migration ↓ Invasion N_Cadherin->Migration MMPs->Migration

Caption: Inhibition of the Epithelial-Mesenchymal Transition (EMT) pathway by oleanane (B1240867) triterpenoids.

Apoptosis Induction

Betulinic acid is a potent inducer of apoptosis in cancer cells. It can trigger the intrinsic apoptosis pathway through the mitochondrial release of cytochrome c and Smac, leading to the activation of caspases.[8] Furthermore, betulinic acid has been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[2]

Apoptosis_Induction cluster_compound Triterpenoid cluster_pathway Signaling Pathways cluster_outcome Cellular Response BA Betulinic Acid PI3K PI3K/AKT/mTOR BA->PI3K Mitochondria Mitochondria BA->Mitochondria Apoptosis Apoptosis PI3K->Apoptosis Caspases Caspase Cascade Mitochondria->Caspases Caspases->Apoptosis

Caption: Pro-apoptotic signaling pathways modulated by Betulinic Acid.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., SGC-7901, BGC-823) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 10, 20, 40, 80, 160 µmol/L) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add test compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Measure Measure absorbance (490 nm) Add_DMSO->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for the MTT cell viability assay.

Transwell Invasion Assay

This assay is used to evaluate the effect of the compounds on cancer cell invasion.

  • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and placed in a 24-well plate.

  • Cell Seeding: Cells (2x10⁵) in serum-free medium containing the test compound are added to the upper chamber.

  • Chemoattractant: The lower chamber is filled with a complete medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for 24 hours to allow for cell invasion.

  • Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The number of invaded cells is counted under a microscope in several random fields.

Conclusion

This compound and its analogs, oleanolic acid and betulinic acid, demonstrate significant potential as anti-cancer agents. While this compound shows potent anti-migratory and anti-invasive effects in gastric cancer cells through the inhibition of the EMT pathway, its analogs exhibit broader cytotoxic and pro-apoptotic activities through various mechanisms, including the modulation of the PI3K/AKT/mTOR and NF-κB signaling pathways.

This comparative guide highlights the therapeutic potential of this class of triterpenoids. Further research focusing on direct comparative studies under standardized conditions, as well as in vivo efficacy and safety profiling, is warranted to fully elucidate their clinical utility in cancer treatment. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the development of these promising natural compounds into effective cancer therapies.

References

Structure-Activity Relationship of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 28-Hydroxy-3-oxoolean-12-en-29-oic acid and its potential derivatives, focusing on their anti-cancer properties. The information is compiled from preclinical studies to aid in the strategic design of novel therapeutic agents.

Overview of this compound

This compound is a naturally occurring oleanane-type triterpenoid (B12794562) that has demonstrated notable anti-cancer activity, particularly in gastric cancer models.[][2] Its primary mechanism of action involves the inhibition of cancer cell migration and invasion by modulating the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis.[][3] The compound has been shown to downregulate the expression of EMT-related proteins and matrix metalloproteinases (MMPs).[][3]

Comparative Cytotoxicity Data

While comprehensive studies on a wide range of synthetic derivatives of this compound are limited, the cytotoxic profile of the parent compound has been evaluated. The following table summarizes the available quantitative data on its inhibitory effects on gastric cancer cell lines.

CompoundCell LineAssayIC50 (µM)Exposure TimeReference
This compoundSGC-7901 (Gastric Cancer)MTT156.03Not Specified[3]
This compoundBGC-823 (Gastric Cancer)MTT142.2Not Specified[3]

A structurally related compound, 25-Hydroxy-3-oxoolean-12-en-28-oic acid (Amooranin-AMR), has shown significantly higher potency in breast cancer cell lines, with IC50 values ranging from 1.8 to 14.6 µM.[4] This suggests that the positioning of the hydroxyl and carboxylic acid groups on the oleanane (B1240867) scaffold is a critical determinant of cytotoxic activity.

Inferred Structure-Activity Relationship

Based on the broader literature on oleanane triterpenoids, the following SAR can be inferred for the this compound scaffold:

  • Modifications at the C-3 Position: The ketone at the C-3 position is a common feature in bioactive triterpenoids. Modifications at this position, such as the introduction of different ester or amide functionalities, can significantly influence cytotoxicity.

  • Modifications at the C-28 and C-29 Positions: The carboxylic acid at C-29 and the hydroxyl group at C-28 are key functional groups. Esterification or amidation of the carboxylic acid can modulate the compound's polarity and cellular uptake, thereby affecting its biological activity. The presence and position of the hydroxyl group are also crucial for target interaction. Studies on other oleananes have shown that modifications at the C-28 carboxyl group can either enhance or diminish cytotoxic effects.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., SGC-7901, BGC-823) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 20, 40, 80, 160 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blotting for EMT Markers

This technique is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The inhibitory effect of this compound on gastric cancer cell invasion and migration is mediated through the downregulation of the EMT signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_mechanism Mechanism of Action SGC7901 SGC-7901 Cells Treatment Treat with Derivatives SGC7901->Treatment BGC823 BGC-823 Cells BGC823->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Transwell Transwell Assay (Invasion) Treatment->Transwell WoundHealing Wound Healing Assay (Migration) Treatment->WoundHealing WesternBlot Western Blot Treatment->WesternBlot SAR Structure-Activity Relationship Analysis MTT->SAR Determine IC50 Transwell->SAR WoundHealing->SAR EMT EMT Markers (E-cadherin, N-cadherin) WesternBlot->EMT MMPs MMPs WesternBlot->MMPs EMT->SAR MMPs->SAR

Caption: Experimental workflow for SAR studies of this compound derivatives.

EMT_pathway cluster_signaling EMT Signaling Cascade cluster_markers EMT Markers & Cellular Response Compound 28-Hydroxy-3-oxoolean- 12-en-29-oic Acid Derivatives TGFb TGF-β Pathway Compound->TGFb Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits ERK ERK Pathway Compound->ERK Inhibits Snail_Slug Snail/Slug (Transcription Factors) TGFb->Snail_Slug NFkB->Snail_Slug ERK->Snail_Slug Ecad E-cadherin (Epithelial Marker) Snail_Slug->Ecad Downregulates Ncad N-cadherin (Mesenchymal Marker) Snail_Slug->Ncad Upregulates MMPs MMPs (Matrix Metalloproteinases) Snail_Slug->MMPs Upregulates Invasion Invasion & Migration Ecad->Invasion Inhibits Ncad->Invasion MMPs->Invasion

Caption: Proposed inhibitory mechanism of derivatives on the EMT signaling pathway in cancer cells.

References

Unveiling the Anti-Cancer Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Comparative Analysis in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data on the triterpenoid (B12794562) 28-Hydroxy-3-oxoolean-12-en-29-oic acid reveals its potent anti-cancer properties, specifically against gastric cancer. This guide synthesizes the current scientific evidence, offering researchers, scientists, and drug development professionals a detailed comparison of its efficacy, underlying mechanisms of action, and the experimental protocols used for its evaluation.

Efficacy Against Human Gastric Cancer Cell Lines

Current research has primarily focused on the effects of 28-Hydroxy-3--oxoolean-12-en-29-oic acid on two human gastric cancer cell lines: SGC-7901 and BGC-823. The compound has demonstrated significant, dose-dependent inhibitory effects on the proliferation, migration, and invasion of these cells.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. For this compound, the IC50 values for cell viability have been determined in SGC-7901 and BGC-823 gastric cancer cells.

Cell LineCancer TypeIC50 (µmol/L)Reference
SGC-7901Gastric Cancer156.03[1]
BGC-823Gastric Cancer142.2[1]

Note: At present, published data on the efficacy of this compound in other cancer cell lines (e.g., breast, lung, colon) is not available, precluding a broader comparative analysis.

Mechanism of Action: Targeting Cell Migration and Invasion

The primary mechanism through which this compound exerts its anti-cancer effects in gastric cancer cells is by inhibiting cell migration and invasion.[2][3] This is achieved by modulating the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.

The compound has been shown to:

  • Decrease the expression of N-cadherin and vimentin , which are mesenchymal markers.[1]

  • Increase the expression of E-cadherin , an epithelial marker, leading to a more epithelial and less migratory phenotype.[1]

  • Reduce the expression of matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a key step in cancer cell invasion.[1]

This modulation of EMT-related proteins is linked to the downregulation of the PI3K/Akt/Snail signaling pathway.[1] Treatment with the compound leads to decreased levels of PI3K, phosphorylated Akt (p-Akt), and the transcription factor Snail, which is a key regulator of EMT.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: SGC-7901 and BGC-823 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 10, 20, 40, 80, and 160 µmol/L) for different time intervals (e.g., 24, 48, and 72 hours).[3]

  • MTT Incubation: After the treatment period, MTT solution is added to each well and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Cell Migration and Invasion Assessment (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (with an 8.0-µm pore size polycarbonate membrane) is coated with Matrigel, an extracellular matrix protein mixture. For migration assays, the membrane is not coated.

  • Cell Seeding: Cancer cells, pre-treated with different concentrations of this compound (e.g., 40, 80, and 160 µmol/L) for 24 hours, are seeded into the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow the cells to migrate or invade through the membrane.

  • Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained with a solution like crystal violet. The number of stained cells is then counted under a microscope.

Visualizing the Science

To better illustrate the experimental processes and the compound's mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Seed SGC-7901 & BGC-823 cells treatment Treat with this compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt 24, 48, 72h transwell Transwell Assay (Migration/Invasion) treatment->transwell 24h ic50 Calculate IC50 mtt->ic50 quantify Quantify migrated/ invaded cells transwell->quantify

Experimental Workflow for Efficacy Assessment.

signaling_pathway cluster_pathway PI3K/Akt/Snail Signaling Pathway cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_invasion Invasion & Metastasis compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid pi3k PI3K compound->pi3k inhibits akt Akt pi3k->akt activates snail Snail akt->snail activates ecad E-cadherin (Epithelial Marker) snail->ecad represses ncad N-cadherin (Mesenchymal Marker) snail->ncad induces vim Vimentin (Mesenchymal Marker) snail->vim induces mmp MMP-2, MMP-9 snail->mmp induces invasion Cell Migration & Invasion mmp->invasion promotes

Inhibitory Signaling Pathway of the Compound.

References

Cross-Validation of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Bioactivity: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-laboratory validation of the bioactivity of 28-Hydroxy-3-oxoolean-12-en-29-oic acid is not feasible at present due to a lack of multiple independent studies providing quantitative data. The majority of the current understanding of its anti-cancer properties stems from a single key study. This guide, therefore, presents a detailed analysis of the available data from this primary research, supplemented with comparative data for structurally similar oleanane (B1240867) triterpenoids to provide a broader context for researchers, scientists, and drug development professionals.

Overview of Bioactivity

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) that has been investigated for several biological activities, including anti-inflammatory, anti-viral, anti-diabetic, and anti-cancer effects.[1] The most detailed research to date has focused on its potential as an anti-cancer agent, specifically against human gastric cancer cell lines.

Anti-Cancer Activity Data

The primary study investigating the anti-proliferative and anti-metastatic effects of this compound was conducted on the human gastric cancer cell lines SGC-7901 and BGC-823. The key quantitative findings from this research are summarized below.

Table 1: Cytotoxicity of this compound on Human Gastric Cancer Cells

CompoundCell LineIC50 (µmol/L)Exposure TimeAssayLaboratory/Study
This compoundSGC-7901156.03Not SpecifiedMTTUniversity of Chinese Academy of Sciences, Beijing
This compoundBGC-823142.2Not SpecifiedMTTUniversity of Chinese Academy of Sciences, Beijing

Data extracted from Molecules 2019, 24(19), 3513.

In addition to its cytotoxic effects, the study also reported that this compound inhibits the migration and invasion of both SGC-7901 and BGC-823 gastric cancer cells in a dose-dependent manner.[2][3]

Comparative Context with Other Triterpenoids

To offer a preliminary performance comparison, the following table presents the IC50 values of other common oleanane and ursane-type triterpenoids against the same gastric cancer cell lines, as reported in various independent studies. It is crucial to note that direct comparisons are challenging due to variations in experimental conditions across different laboratories.

Table 2: Cytotoxicity of Structurally Related Triterpenoids on Gastric Cancer Cells

CompoundCell LineIC50 (µM)Exposure Time (h)Laboratory/Study
Oleanolic acidBGC-82323.7472MedChemExpress Data
Ursolic acidSGC-7901~45 (estimated from viability graph)72Med Sci Monit, 2019
Ursolic acidBGC-823~48 (estimated from viability graph)72Med Sci Monit, 2019
Betulinic acidSGC-7901>30 µg/mL (~65.7 µM)48Zhonghua Wei Chang Wai Ke Za Zhi, 2017
18β-Glycyrrhetinic acidBGC-823Not specified, inhibits proliferationNot specifiedSci Rep, 2025

Experimental Protocols

The methodologies described in the primary study on this compound are detailed below.

Cell Culture

Human gastric cancer cell lines SGC-7901 and BGC-823 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound (10, 20, 40, 80, and 160 µmol/L) for 24, 48, and 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

Transwell Invasion and Migration Assays
  • For the invasion assay, the upper chamber of a Transwell insert was coated with Matrigel. No Matrigel was used for the migration assay.

  • Cells (5x10⁴) in serum-free medium were seeded into the upper chamber, with or without different concentrations of the test compound.

  • The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

  • After 24 hours of incubation, non-invading/migrating cells on the upper surface of the membrane were removed with a cotton swab.

  • The cells that had traversed the membrane to the lower surface were fixed with methanol (B129727) and stained with crystal violet.

  • The number of stained cells was counted under a microscope.

Western Blotting
  • SGC-7901 and BGC-823 cells were treated with the compound for 24 hours.

  • Total protein was extracted using RIPA lysis buffer.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked and then incubated with primary antibodies against EMT-related proteins (E-cadherin, N-cadherin, Vimentin) and MMPs (Matrix Metalloproteinases).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL detection system.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Phenotypic Assays cluster_2 Mechanism of Action culture Cell Culture (SGC-7901, BGC-823) treatment Treatment with 28-Hydroxy-3-oxoolean- 12-en-29-oic acid culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt transwell Transwell Assays (Migration & Invasion) treatment->transwell wound Wound Healing (Migration) treatment->wound wb Western Blot (Protein Expression) treatment->wb proteins Target Proteins: - EMT Markers (E-cadherin, etc.) - MMPs wb->proteins

Caption: Workflow for evaluating the anti-cancer activity of the compound.

Postulated Signaling Pathway Inhibition

G cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_markers EMT Protein Expression cluster_mmp Matrix Metalloproteinases (MMPs) cluster_phenotype Cancer Cell Phenotype compound 28-Hydroxy-3-oxoolean- 12-en-29-oic acid emt_pathway EMT Signaling Pathway (e.g., TGF-β, Wnt) compound->emt_pathway inhibits transcription_factors Transcription Factors (Snail, Slug, etc.) emt_pathway->transcription_factors activates mmp_expression MMP Gene Expression (MMP-2, MMP-9) emt_pathway->mmp_expression n_cadherin N-cadherin (Mesenchymal Marker) transcription_factors->n_cadherin upregulates e_cadherin E-cadherin (Epithelial Marker) transcription_factors->e_cadherin downregulates invasion Invasion & Migration n_cadherin->invasion promotes e_cadherin->invasion suppresses mmp_protein MMP Proteins mmp_expression->mmp_protein mmp_protein->invasion promotes

Caption: Inhibition of EMT and MMPs by the compound to reduce cell invasion.

References

Benchmarking 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid against established inhibitors in various biological pathways. The information is intended to support research and development efforts by offering a side-by-side look at available performance data and detailed experimental methodologies.

Executive Summary

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the available quantitative data for this compound and known inhibitors.

Table 1: Anti-Cancer Activity - Gastric Cancer Cell Proliferation

CompoundCell LineIC50 Value
This compoundSGC-7901156.03 µmol/L
This compoundBGC-823142.2 µmol/L

Table 2: Benchmarking Against Known Inhibitors

TargetKnown InhibitorIC50/EC50 Value
Cyclooxygenase-2 (COX-2) Celecoxib40 nM[1]
Matrix Metalloproteinases (MMPs) MarimastatMMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM[2][3]
HIV-1 Protease Ritonavir0.022-0.13 µM[4]
HCV NS5A Replication Complex Daclatasvir9-146 pM (for multiple HCV replicon genotypes)[5]

Note: IC50/EC50 values for this compound against COX-2, MMPs, HIV Protease, and HCV Replication are not currently available in published literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Gastric Cancer Cell Proliferation Assay (MTT Assay)

This protocol is based on the methodology used to determine the anti-proliferative effects of this compound on SGC-7901 and BGC-823 human gastric cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • SGC-7901 and BGC-823 human gastric cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SGC-7901 and BGC-823 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a common in vitro assay to screen for COX-2 inhibitors.

Objective: To determine the IC50 value of a test compound against COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a fluorescent probe that reacts with prostaglandin (B15479496) G2)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to the wells of a 96-well plate, followed by the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of reaction is determined from the linear phase of the kinetic read. The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value is determined from a dose-response curve.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against MMPs.

Objective: To determine the IC50 value of a test compound against a specific MMP (e.g., MMP-2, MMP-9).

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9)

  • Fluorogenic MMP substrate (e.g., a quenched fluorescent peptide)

  • Test compound and a known MMP inhibitor (e.g., Marimastat)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions (e.g., with APMA).

  • Inhibitor Incubation: Add the activated MMP enzyme to the wells, followed by the test compound at various concentrations. Incubate for a specified time at 37°C.

  • Substrate Addition: Add the fluorogenic MMP substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the reaction velocity from the linear portion of the fluorescence curve. Determine the percent inhibition and calculate the IC50 value from the dose-response curve.

HIV-1 Protease Inhibition Assay

This protocol describes a typical in vitro assay for screening HIV-1 protease inhibitors.

Objective: To determine the IC50 value of a test compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic HIV-1 protease substrate

  • Test compound and a known HIV-1 protease inhibitor (e.g., Ritonavir)

  • Assay buffer

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the HIV-1 protease to each well and incubate for a short period.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Reading: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Hepatitis C Virus (HCV) Replication Assay

This protocol outlines a cell-based assay to measure the inhibition of HCV replication.

Objective: To determine the EC50 value of a test compound against HCV replication.

Materials:

  • Huh-7.5 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, non-essential amino acids, and G418

  • Test compound and a known HCV inhibitor (e.g., Daclatasvir)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the effect of the compound on cell viability.

  • Data Analysis: Normalize the luciferase signal to the cell viability data. Calculate the percentage of HCV replication inhibition and determine the EC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound.

anti_cancer_pathway cluster_cell Gastric Cancer Cell This compound This compound EMT EMT This compound->EMT Inhibits MMPs MMPs This compound->MMPs Inhibits Cell Migration & Invasion Cell Migration & Invasion EMT->Cell Migration & Invasion MMPs->Cell Migration & Invasion

Caption: Inhibition of EMT and MMPs by this compound in gastric cancer.

cox_inhibition_workflow A Prepare Reagents (COX-2, Substrate, Inhibitor) B Incubate COX-2 with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Product Formation C->D E Calculate IC50 D->E

Caption: Experimental workflow for a COX-2 inhibition assay.

mmp_inhibition_workflow A Activate Pro-MMP Enzyme B Incubate MMP with Inhibitor A->B C Add Fluorogenic Substrate B->C D Monitor Fluorescence Increase C->D E Determine IC50 Value D->E antiviral_assay_logic cluster_hiv HIV Protease Assay cluster_hcv HCV Replication Assay HIV Protease HIV Protease Substrate Cleavage Substrate Cleavage HIV Protease->Substrate Cleavage Causes Inhibitor Inhibitor Inhibitor->HIV Protease Blocks HCV Replicon HCV Replicon Inhibitor->HCV Replicon Inhibits Viral Replication Viral Replication HCV Replicon->Viral Replication Undergoes

References

Safety Operating Guide

Prudent Disposal of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 28-Hydroxy-3-oxoolean-12-en-29-oic acid was not publicly available at the time of this writing. In the absence of a specific SDS, this compound must be handled and disposed of as a hazardous chemical.[1] The following procedures are based on general best practices for the disposal of related triterpenoid (B12794562) compounds and laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. This guide provides a procedural framework for the safe handling and disposal of this compound, a natural triterpenoid. Given its use in pharmacological research, including studies on cancer cells, a cautious approach to its disposal is warranted.[][3]

Essential Pre-Disposal Safety Assessment

Before beginning any disposal process, it is crucial to review all available safety information. While a specific SDS is unavailable, researchers should consult the SDS for structurally similar compounds, such as oleanolic acid or glycyrrhetinic acid, to gain potential insights into handling and hazards.[4][5] However, these should be used for general guidance only, and the subject compound should be treated with a higher degree of caution.

Data for Disposal Planning

In the absence of specific data for this compound, the following table summarizes prudent assumptions for disposal planning, based on information for related oleanolic acid derivatives.

Data PointAssumed Information for Disposal PlanningRationale / Source
GHS Hazard Classification Treat as hazardous; potential for cytotoxicity.[6]Similar triterpenes exhibit cytotoxic properties.[6] In the absence of specific data, assume it is hazardous.[1]
Physical State Solid.Based on information for similar compounds.[]
Solubility Poorly soluble in aqueous solutions.Oleanolic acid and its derivatives are known for poor water solubility.[7][8]
Primary Disposal Route High-temperature incineration via a licensed hazardous waste vendor.[6]Recommended for cytotoxic waste and is a common method for non-regulated laboratory chemicals.[6][9]
Incompatible Materials Strong oxidizing agents.[4]A common incompatibility for many organic compounds.[4]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.

Step 1: Segregation of Waste

  • Immediate Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or surplus solid compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., pipette tips, vials, flasks).[6]

    • Any materials used for cleaning spills, such as absorbent pads.[1]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department.[1] Segregation prevents potentially dangerous reactions.[10]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound".

    • The date when waste was first added to the container.

    • Any known hazard characteristics (e.g., "Caution: Cytotoxic Agent Suspected").[1]

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be at or near the point of generation.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.[1]

  • Secure Area: The storage area should be secure and have limited access.[6]

Step 4: Disposal of Empty Containers

  • Triple Rinsing: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone, depending on solubility and compatibility).[9]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[1][9]

  • Defacing Labels: All labels on the empty, rinsed container must be removed or defaced before disposal in regular trash.[1]

Step 5: Arranging for Final Disposal

  • Contact EHS: Never dispose of this chemical waste down the sink or in regular trash.[1][11] Evaporation is not an acceptable disposal method.[1]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[1] They will work with licensed hazardous waste disposal firms to ensure compliant disposal, likely through high-temperature incineration.

Experimental Workflow & Disposal Pathway

The following diagram illustrates the logical workflow from chemical use to final disposal.

G Figure 1: Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal A Weighing & Solution Preparation B Experimental Use (e.g., cell culture treatment) A->B C Generation of Waste Streams B->C D Solid Waste (Contaminated PPE, labware) C->D Segregate E Liquid Waste (Unused solutions, rinsate) C->E Segregate F Sharps Waste (Contaminated needles, etc.) C->F Segregate G Label Hazardous Waste Container D->G E->G F->G H Store in Secondary Containment in SAA G->H I Contact EHS for Waste Pickup H->I J Transport by Licensed Hazardous Waste Vendor I->J K High-Temperature Incineration J->K

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 28-Hydroxy-3-oxoolean-12-en-29-oic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a triterpenoid (B12794562) natural product. While not classified as hazardous under GHS in some instances for similar compounds, it is prudent to handle it as a substance with the potential for mild irritation. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Potential Hazards:

  • May cause eye, skin, and respiratory tract irritation.

  • Ingestion may cause gastrointestinal discomfort.

  • Long-term exposure effects are not well-documented.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategorySpecification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are required. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[1][2][3]
Hand Protection Chemically resistant nitrile or butyl rubber gloves should be worn. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately.[2][3][4]
Body Protection A standard laboratory coat must be worn and fully buttoned. For large quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.[1][3]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a potential for aerosolization or dust formation, a NIOSH-approved N95 respirator or higher is required.[4]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a calibrated analytical balance is available in a designated weighing area, preferably within a chemical fume hood or an enclosure that minimizes air currents.

  • Prepare all necessary glassware and utensils (spatulas, weighing paper, etc.).

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][5]

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the powdered compound inside a certified chemical fume hood to prevent inhalation of dust.[2][5]

  • Use anti-static weighing dishes or paper to minimize the dispersal of the powder.

  • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust clouds.

  • Close the primary container tightly immediately after use.

3. Dissolving the Compound:

  • When preparing solutions, add the powdered this compound to the solvent slowly while stirring to prevent splashing.

  • If the solvent is volatile or the process generates fumes, perform this step within a chemical fume hood.

4. Post-Handling:

  • Wipe down the work area (balance, fume hood sash, etc.) with a damp cloth to remove any residual powder.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

1. Solid Waste:

  • Contaminated items such as weighing paper, gloves, and disposable lab coats should be collected in a designated, clearly labeled hazardous waste container.

  • Do not dispose of solid chemical waste in regular trash receptacles.

2. Liquid Waste:

  • Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.

  • Do not pour chemical waste down the sink.[6]

  • The waste container should be stored in a designated satellite accumulation area.

3. Empty Containers:

  • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.[6]

  • The rinseate must be collected and disposed of as hazardous liquid waste.[6]

  • After rinsing, deface the label on the empty container before discarding it according to institutional guidelines.[6]

Emergency Procedures
Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.[3][6]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_area Prepare Well-Ventilated Work Area (Chemical Fume Hood) prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Proceed to handling dissolve Prepare Solution (if applicable) weigh->dissolve clean_area Decontaminate Work Surface dissolve->clean_area After experiment liquid_waste Liquid Waste (Solutions, Rinsate) dissolve->liquid_waste Dispose of unused solutions remove_ppe Remove PPE Correctly clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands solid_waste Solid Waste (Gloves, Weigh Paper) remove_ppe->solid_waste Dispose of contaminated PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.